molecular formula C2H5Cl2O2P B052158 Ethyl dichlorophosphate CAS No. 1498-51-7

Ethyl dichlorophosphate

Cat. No.: B052158
CAS No.: 1498-51-7
M. Wt: 162.94 g/mol
InChI Key: YZBOZNXACBQJHI-UHFFFAOYSA-N
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Description

Ethyl dichlorophosphate is a highly reactive organophosphorus compound that serves as a critical phosphorylating and chlorophosphonating agent in synthetic chemistry. Its primary research value lies in the synthesis of phosphate and phosphonate esters, which are key intermediates in the development of oligonucleotides, peptides, and pharmaceuticals. The compound's mechanism of action involves the electrophilic phosphorus center, where the chloride atoms are excellent leaving groups, facilitating nucleophilic attack by alcohols, amines, or other nucleophiles to form phosphotriesters or phosphoramidate linkages. This reactivity is fundamental in phosphoramidite chemistry for constructing DNA and RNA oligonucleotides. Furthermore, this compound is extensively utilized in the preparation of ligands for metal catalysis and as a precursor to more complex phosphorus-containing scaffolds. Researchers value this reagent for its ability to efficiently introduce the diethylphosphate group, which can be a key functional moiety or a protecting group in multi-step synthetic pathways. Its applications extend to material science for the surface modification of metal oxides and the synthesis of flame retardants. Proper handling in a controlled, anhydrous environment is essential due to its moisture sensitivity and reactivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-dichlorophosphoryloxyethane
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InChI

InChI=1S/C2H5Cl2O2P/c1-2-6-7(3,4)5/h2H2,1H3
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InChI Key

YZBOZNXACBQJHI-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(Cl)Cl
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Molecular Formula

C2H5Cl2O2P
Record name ETHYL PHOSPHORODICHLORIDATE
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DSSTOX Substance ID

DTXSID3027407
Record name Ethyl dichlorophosphate
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Molecular Weight

162.94 g/mol
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Physical Description

Ethyl phosphorodichloridate is strongly irritating to skin. It may cause visible destruction or irreversible alterations in human skin tissue at the site of contact. It is very toxic by ingestion, inhalation, or by skin absorption. It may be combustible though it may require some effort to ignite., Liquid, Colorless liquid; [MSDSonline] Boiling Point = 333 degrees F at 760 mm Hg; [CAMEO]
Record name ETHYL PHOSPHORODICHLORIDATE
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Record name Phosphorodichloridic acid, ethyl ester
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Boiling Point

333 °F at 760 mmHg (USCG, 1999), 333 °F= 167 °C= 440 deg K
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Density

1.35 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.35 @ 19 °C
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Color/Form

colorless liquid

CAS No.

1498-51-7
Record name ETHYL PHOSPHORODICHLORIDATE
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Foundational & Exploratory

Ethyl Dichlorophosphate (CAS 1498-51-7): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl Dichlorophosphate: Properties, Synthesis, and Applications in Prodrug Development

This compound, with CAS number 1498-51-7, is a highly reactive organophosphorus compound that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of phosphoramidate prodrugs, such as the groundbreaking hepatitis C therapeutic, Sofosbuvir (PSI-7977).[4][5]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[4][6] It is a corrosive substance and is highly toxic if inhaled, ingested, or absorbed through the skin.[6][7] It reacts with water, producing corrosive hydrogen chloride gas.[7] Key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C2H5Cl2O2P[6]
Molecular Weight 162.94 g/mol [6]
Boiling Point 60-65 °C at 10 mmHg[6]
Density 1.373 g/mL at 25 °C[6]
Refractive Index n20/D 1.434[6]
Flash Point >110 °C (>230 °F)[6]
RTECS Number TD4390000[6]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data/PeaksReference
¹H NMR Data available on PubChem[7]
³¹P NMR Data available on PubChem[7]
IR Spectrum Data available from NIST[8]
Mass Spectrum (GC-MS) Data available on PubChem[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phosphoryl chloride with one equivalent of ethanol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (EtOH)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether or dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phosphoryl chloride in anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of one equivalent of anhydrous ethanol and one equivalent of triethylamine in the same anhydrous solvent from the dropping funnel to the stirred solution of phosphoryl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products cluster_workup Workup & Purification POCl3 Phosphoryl Chloride (POCl₃) Reaction Reaction in Anhydrous Solvent (e.g., Diethyl Ether) 0 °C to Room Temperature POCl3->Reaction EtOH Ethanol (EtOH) EtOH->Reaction TEA Triethylamine (TEA) TEA->Reaction EDCP This compound Reaction->EDCP TEAHCl Triethylamine Hydrochloride Reaction->TEAHCl Filtration Filtration EDCP->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Distillation Vacuum Distillation Drying->Distillation

Caption: Synthetic workflow for this compound.

Application in Phosphoramidate Prodrug Synthesis: The ProTide Approach

This compound is a key reagent in the synthesis of phosphoramidate prodrugs, a strategy known as the ProTide approach.[9] This technology is designed to deliver nucleoside monophosphates into cells, overcoming the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.[9] A prime example of the success of this approach is Sofosbuvir (PSI-7977), a highly effective antiviral for the treatment of hepatitis C.[5]

Experimental Protocol: General Synthesis of a Nucleoside Phosphoramidate Prodrug

Materials:

  • Nucleoside analog

  • This compound

  • Amino acid ester (e.g., L-alanine isopropyl ester)

  • Aryl alcohol (e.g., phenol or p-nitrophenol)

  • A suitable base (e.g., N-methylimidazole (NMI) or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Formation of the Phosphorochloridate Intermediate:

    • In an anhydrous solvent, react the nucleoside analog with this compound in the presence of a base at low temperature (e.g., -78 °C to 0 °C). This reaction forms a nucleoside ethyl phosphorochloridate intermediate.

  • Addition of the Amino Acid Ester:

    • To the in-situ generated phosphorochloridate intermediate, add the desired amino acid ester, also in the presence of a base. This displaces the remaining chlorine atom to form the phosphoramidate linkage.

  • Workup and Purification:

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine and dry it over an anhydrous salt.

    • Remove the solvent under reduced pressure.

    • Purify the resulting diastereomeric mixture of the phosphoramidate prodrug by column chromatography.

G cluster_intracellular Intracellular Environment Prodrug Phosphoramidate Prodrug (e.g., Sofosbuvir) Step1 Esterase (e.g., Cathepsin A) Prodrug->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Step2 Spontaneous Decarboxylation & Elimination Intermediate1->Step2 Intermediate2 Phosphoramidate Intermediate Step2->Intermediate2 Step3 Phosphoramidase (e.g., HINT1) Intermediate2->Step3 Active_Nucleoside_MP Active Nucleoside Monophosphate Step3->Active_Nucleoside_MP Step4 Cellular Kinases Active_Nucleoside_MP->Step4 Active_Nucleoside_TP Active Nucleoside Triphosphate Step4->Active_Nucleoside_TP Step5 Viral Polymerase Inhibition Active_Nucleoside_TP->Step5

Caption: Intracellular activation of a ProTide.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[6][7] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Due to its reactivity with water, all glassware and solvents must be anhydrous. In case of fire, use dry chemical or carbon dioxide extinguishers; do not use water.[10]

Conclusion

This compound is a versatile and indispensable reagent in modern organic synthesis, particularly for the development of innovative pharmaceuticals. Its ability to serve as a precursor for phosphoramidate prodrugs has revolutionized the treatment of viral diseases like hepatitis C. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and drug development professionals aiming to leverage its synthetic potential.

References

Ethyl dichlorophosphate molecular formula C2H5Cl2O2P

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Dichlorophosphate (C₂H₅Cl₂O₂P)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 1498-51-7), also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound with the molecular formula C₂H₅Cl₂O₂P.[1] As a colorless to light brown liquid, it serves as a critical intermediate and phosphorylating agent in a multitude of synthetic processes.[1][2] Its utility spans the agrochemical, pharmaceutical, and polymer industries, where its ability to introduce a phosphoester group is highly valued.[1][3][4] This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic data, synthesis, reactivity, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

This compound is a dense, moisture-sensitive liquid.[1][5] Its key physical and chemical properties are summarized for easy reference.

Physicochemical Data

The quantitative properties of this compound are presented in Table 1. This data is essential for handling, reaction setup, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₂H₅Cl₂O₂P[1][6][7][8]
Molecular Weight 162.94 g/mol [1][6][8][9]
CAS Number 1498-51-7[1][6][8]
Appearance Colorless to light brown liquid[2][5][7]
Density ~1.373 g/mL at 25 °C[6][10][11]
Boiling Point 167 °C at 760 mmHg60-65 °C at 10 mmHg[6][11]
Melting Point -42.5 °C
Flash Point >110 °C (>230 °F)[5][6]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Refractive Index (n20/D) ~1.434[6][7]
Solubility Reacts with water[10]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of available spectral data is provided in Table 2.

TechniqueData SummarySource(s)
¹H NMR Spectrum available[9]
¹³C NMR Spectrum available[9]
³¹P NMR Spectrum available[9][12]
Infrared (IR) Spectroscopy Spectrum available (FTIR, neat)[8][9][13][14]
Mass Spectrometry (MS) GC-MS data available[8][9]

Synthesis and Reactivity

This compound is a highly reactive electrophile, a characteristic that defines its utility and its hazards.[15]

Synthesis

The compound is readily prepared from phosphoryl chloride (POCl₃) and ethanol. The reaction involves the controlled addition of one equivalent of ethanol to phosphoryl chloride, typically in the presence of a tertiary amine base like triethylamine to scavenge the hydrogen chloride (HCl) byproduct.[15]

Synthesis_Workflow POCl3 Phosphoryl Chloride (POCl3) Reactor Reaction Vessel (Inert Atmosphere) POCl3->Reactor EtOH Ethanol (1 eq.) EtOH->Reactor Base Triethylamine (Base) Base->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Product This compound Byproduct Triethylammonium Chloride (Salt) Filtration->Byproduct Removes Salt Distillation Distillation Filtration->Distillation Crude Product FinalProduct Purified Product Distillation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Reactivity and Stability
  • Moisture Sensitivity : It is sensitive to moisture and reacts with water to form corrosive hydrogen chloride gas.[5][10]

  • Nucleophilic Substitution : The two chlorine atoms are excellent leaving groups, making the phosphorus center highly susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is the basis for its use as a phosphorylating agent.

  • Hazardous Reactions : In the presence of strong reducing agents, it can form highly toxic and flammable phosphine gas.[10][16] Partial oxidation may release toxic phosphorus oxides.[10][16]

  • Incompatible Materials : It should not be stored with strong oxidizing agents or strong bases.[5]

  • Thermal Decomposition : When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosphorus oxides.[1][16]

Reactivity_Diagram EDCP This compound (C2H5Cl2O2P) HCl Hydrogen Chloride (HCl) EDCP->HCl Reacts with Phosphorylated Phosphorylated Products EDCP->Phosphorylated Reacts with Phosphine Phosphine Gas (PH3) EDCP->Phosphine Reacts with POx Toxic Phosphorus Oxides (POx) EDCP->POx Decomposes to H2O Water / Moisture Nucleophiles Nucleophiles (Alcohols, Amines, etc.) ReducingAgents Strong Reducing Agents Heat Heat

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Detailed and reproducible protocols are vital for successful synthesis and application.

Protocol: Synthesis of this compound[16]

This protocol describes the preparation from phosphoryl chloride and ethanol.

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (EtOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with phosphoryl chloride and the anhydrous solvent.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • In the dropping funnel, prepare a solution of 1.0 equivalent of anhydrous ethanol and 1.0 equivalent of triethylamine in the anhydrous solvent.

  • Add the ethanol/triethylamine solution dropwise to the stirred phosphoryl chloride solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 15-30 minutes, then warm to room temperature and stir for an additional 2-12 hours.

  • The resulting mixture contains a precipitate of triethylammonium chloride. Remove the salt by filtration under an inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless liquid.

Protocol: Synthesis of an Ethyl Phenyl Phosphorochloridate Intermediate[18]

This protocol demonstrates the use of this compound as a phosphorylating agent.

Materials:

  • This compound

  • Phenol

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve phenol (0.95 eq.) and triethylamine (0.95 eq.) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add this compound (1.0 eq.) dropwise to the cooled solution with vigorous stirring.

  • Maintain the reaction at -78 °C for 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • The product, ethyl phenyl phosphorochloridate, can be used in subsequent steps or purified after removing the triethylammonium chloride salt by filtration and evaporating the solvent.

Applications in Research and Drug Development

This compound is a versatile reagent primarily used as a synthetic intermediate.[1][2]

Pharmaceutical Synthesis : It is a key building block for creating nucleoside phosphate and phosphonate prodrugs, which are crucial in antiviral therapies (e.g., for Hepatitis C).[15][16] It is also used in the synthesis of cholinesterase inhibitors for treating Alzheimer's disease, as well as various anti-cancer and anti-inflammatory agents.[3] Recently, it was used to synthesize inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa) for potential treatment of pulmonary embolism and ischemic stroke.[15]

Agrochemical Production : The compound is an essential intermediate in the manufacturing of organophosphate pesticides and herbicides, such as Ethoprophos.[1]

Material Science : Its ability to introduce phosphorus groups is exploited to create flame-retardant polymers and functional materials with specific thermal or electrical properties.[4]

Applications_Workflow EDCP Ethyl Dichlorophosphate Phosphorylation Phosphorylation Reaction (+ Nucleophile R-OH, R-NH2) EDCP->Phosphorylation Reagent Agrochemicals Agrochemicals (e.g., Ethoprophos) Phosphorylation->Agrochemicals Leads to Pharma Pharmaceuticals (e.g., Nucleoside Prodrugs, TAFIa Inhibitors) Phosphorylation->Pharma Leads to Materials Functional Materials (e.g., Flame Retardants) Phosphorylation->Materials Leads to

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is a hazardous chemical that requires stringent safety protocols.

  • Toxicity : It is classified as toxic if swallowed and fatal if inhaled.[5][9]

  • Corrosivity : It causes severe skin burns and eye damage.[5][9][16] Contact with skin may cause irreversible tissue destruction.[9][16]

  • Handling : Work must be conducted in a well-ventilated fume hood.[10] Use non-sparking tools and prevent electrostatic discharge.[10] A closed system or appropriate exhaust ventilation is recommended.

  • Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, tightly fitting safety goggles, a face shield, and fire/flame-resistant clothing.[5][10] In case of inadequate ventilation or risk of inhalation, a full-face respirator is necessary.[5][10]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen) to protect from moisture.[1][5] Store locked up in a corrosives area.

  • Spills : Evacuate the area. Wear a self-contained breathing apparatus and a protective suit.[5] Absorb spills with inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[5]

Conclusion

This compound is a foundational reagent in modern organic synthesis, particularly for the introduction of ethyl phosphoester moieties. Its high reactivity, while demanding careful handling, is precisely what makes it invaluable for the development of new pharmaceuticals, advanced agrochemicals, and functional materials. A thorough understanding of its properties, reaction protocols, and safety requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to Ethyl Dichlorophosphate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl dichlorophosphate (CAS No: 1498-51-7), also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound with the chemical formula C₂H₅Cl₂O₂P.[1] It serves as a critical intermediate in the synthesis of a wide array of chemical products, ranging from agrochemicals to pharmaceuticals and novel materials. Its utility stems from the presence of two labile chlorine atoms and a reactive phosphoryl center, making it an excellent phosphorylating agent. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis.

Core Physical and Chemical Properties

This compound is a colorless to light brown, transparent liquid that is highly reactive and requires careful handling.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₅Cl₂O₂P[1]
Molecular Weight 162.94 g/mol [2][3]
Appearance Colorless to light brown liquid[1]
Density 1.373 g/mL at 25 °C[2][4]
Boiling Point 167 °C (333 °F) at 760 mmHg 60-65 °C at 10 mmHg[3] [2][4][5]
Melting Point -42.5 °C[1]
Refractive Index (n²⁰/D) 1.434[2][4]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]
Flash Point 113 °C (235.4 °F) - closed cup[2]
CAS Number 1498-51-7[1]

Chemical Reactivity and Stability

This compound is a moisture-sensitive compound that reacts with water to produce hydrochloric acid. It is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions at the phosphorus center.[5] This reactivity is harnessed in various synthetic applications.

  • Reaction with Alcohols: It reacts with alcohols in the presence of a base to form the corresponding phosphate esters. This reaction is fundamental to its use as a phosphorylating agent.

  • Stability: The compound is stable under normal storage conditions but is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.

  • Hazardous Reactions: It can react vigorously with strong oxidizing agents and bases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

A common and effective method for the synthesis of this compound is the reaction of phosphoryl chloride with one equivalent of ethanol in the presence of a base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[5]

Reaction: POCl₃ + C₂H₅OH + (C₂H₅)₃N → C₂H₅OP(O)Cl₂ + (C₂H₅)₃N·HCl

Materials and Equipment:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (C₂H₅OH)

  • Triethylamine ((C₂H₅)₃N)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with phosphoryl chloride and anhydrous dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Prepare a solution of anhydrous ethanol and triethylamine in anhydrous dichloromethane.

  • Add the ethanol/triethylamine solution dropwise to the stirred solution of phosphoryl chloride over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the reaction mixture under an inert atmosphere to remove the salt.

  • Wash the precipitate with a small amount of anhydrous dichloromethane.

  • Combine the filtrate and the washings. The resulting solution contains the crude this compound.

The crude this compound can be purified by vacuum distillation to remove the solvent and any remaining impurities.

Equipment:

  • Distillation apparatus suitable for vacuum distillation

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Transfer the crude this compound solution to the distillation flask.

  • Slowly and carefully apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at 60-65 °C under a reduced pressure of 10 mmHg.[2][4][5]

  • The purified this compound should be collected in a pre-weighed, dry receiving flask.

The purity of the synthesized this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10, v/v).[6] For mass spectrometry compatibility, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[7]

  • Detection: UV detection at a suitable wavelength (e.g., 219 nm).[6]

  • Injection Volume: 20 µL.[7]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample for analysis by diluting an aliquot of the purified product in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of this compound.

  • Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Visualizations

G Synthesis of this compound POCl3 Phosphoryl Chloride (POCl₃) Intermediate Reaction Intermediate POCl3->Intermediate EtOH Ethanol (C₂H₅OH) EtOH->Intermediate Et3N Triethylamine ((C₂H₅)₃N) Et3N->Intermediate + Base Product This compound (C₂H₅OP(O)Cl₂) Intermediate->Product Byproduct Triethylamine Hydrochloride ((C₂H₅)₃N·HCl) Intermediate->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis ReactionSetup 1. Reaction Setup (Flask, Stirrer, N₂ atmosphere) ReagentAddition 2. Reagent Addition (POCl₃, EtOH, Et₃N in DCM at 0°C) ReactionSetup->ReagentAddition Reaction 3. Reaction (Stir at RT for 2-4h) ReagentAddition->Reaction Filtration 4. Filtration (Remove (C₂H₅)₃N·HCl) Reaction->Filtration DistillationSetup 5. Vacuum Distillation Setup Filtration->DistillationSetup Crude Product Distillation 6. Distillation (60-65°C at 10 mmHg) DistillationSetup->Distillation Collection 7. Collect Pure Product Distillation->Collection SamplePrep 8. Sample Preparation (Dilute in mobile phase) Collection->SamplePrep Purified Product HPLC 9. HPLC Analysis (C18 column, MeCN/H₂O) SamplePrep->HPLC DataAnalysis 10. Data Analysis (Purity Calculation) HPLC->DataAnalysis

References

An In-depth Technical Guide to the Synthesis of Ethyl Dichlorophosphate from Phosphoryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl dichlorophosphate from phosphoryl chloride and ethanol. This compound is a crucial reagent and intermediate in the synthesis of a wide array of organophosphorus compounds, including pharmaceuticals and agrochemicals. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to assist researchers in the safe and efficient laboratory-scale preparation of this important chemical.

Introduction

This compound, also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound. Its utility stems from the two labile chlorine atoms, which can be readily displaced by nucleophiles, and the ethyl ester group, which can be tailored in more complex molecular architectures. This reactivity makes it an essential building block in medicinal chemistry for the preparation of phosphate prodrugs and other bioactive molecules. This guide will focus on its synthesis via the reaction of phosphoryl chloride with ethanol.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from phosphoryl chloride and ethanol proceeds through a nucleophilic acyl substitution reaction. The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic phosphorus atom of phosphoryl chloride. This is followed by the elimination of a chloride ion. To drive the reaction to completion and to neutralize the hydrogen chloride (HCl) byproduct, a base, typically triethylamine (TEA), is used. The overall reaction is as follows:

POCl₃ + C₂H₅OH + N(C₂H₅)₃ → C₂H₅OPOCl₂ + [N(C₂H₅)₃H]Cl

The reaction is typically carried out in a 1:1:1 molar ratio of phosphoryl chloride, ethanol, and triethylamine. An excess of phosphoryl chloride can lead to the formation of pyrophosphates, while an excess of ethanol can result in the formation of diethyl chlorophosphate and triethyl phosphate.

Quantitative Data

The following tables summarize important quantitative data for the reactants and the product.

Table 1: Physical Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Phosphoryl Chloride153.33105.8[1][2]1.25[1][2]1.645[1][2]
Absolute Ethanol46.0778.32[3]-117.3[3]0.7893[3]
Triethylamine101.1989-90-1150.726
This compound162.9458-62 (at 10 mmHg)[4][5]-~1.3
Triethylamine Hydrochloride137.65261 (decomposes)[6][7]-1.07[8]

Table 2: Safety Information

CompoundGHS Hazard Statements
Phosphoryl ChlorideCauses severe skin burns and eye damage, Fatal if inhaled, Harmful if swallowed.[9][10][11][12]
Absolute EthanolHighly flammable liquid and vapor.
TriethylamineHighly flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, Harmful if inhaled.
This compoundToxic if swallowed, Fatal if inhaled, Causes severe skin burns and eye damage.[5][13][14]

Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment
  • Reagents:

    • Phosphoryl chloride (POCl₃), freshly distilled

    • Absolute ethanol (C₂H₅OH)

    • Triethylamine (N(C₂H₅)₃), dried over potassium hydroxide

    • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a calcium chloride drying tube

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Apparatus for filtration under an inert atmosphere

    • Apparatus for vacuum distillation

Reaction Setup and Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with freshly distilled phosphoryl chloride (e.g., 0.1 mol) and anhydrous diethyl ether (e.g., 100 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Ethanol and Triethylamine: Prepare a solution of absolute ethanol (e.g., 0.1 mol) and dry triethylamine (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL) in the dropping funnel.

  • Reaction: Add the ethanol-triethylamine solution dropwise to the stirred phosphoryl chloride solution over a period of approximately 1-2 hours, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

Work-up and Purification
  • Filtration: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.[15][16]

  • Solvent Removal: Remove the diethyl ether from the filtrate by distillation at atmospheric pressure.

  • Vacuum Distillation: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 58-62 °C at 10 mmHg.[4][5]

Visualizations

Reaction Signaling Pathway

ReactionMechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products POCl3 Phosphoryl Chloride NucleophilicAttack Nucleophilic Attack of EtOH on POCl3 POCl3->NucleophilicAttack EtOH Ethanol EtOH->NucleophilicAttack TEA Triethylamine (Base) Neutralization Neutralization of HCl by TEA TEA->Neutralization HCl_Elimination Elimination of HCl NucleophilicAttack->HCl_Elimination HCl_Elimination->Neutralization EtOPOCl2 Ethyl Dichlorophosphate HCl_Elimination->EtOPOCl2 TEAHCl Triethylamine Hydrochloride Neutralization->TEAHCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Setup Assemble and Dry Reaction Apparatus Start->Setup Charge Charge POCl3 and Diethyl Ether Setup->Charge Cool Cool to 0 °C Charge->Cool PrepareSolution Prepare EtOH and TEA Solution in Diethyl Ether Cool->PrepareSolution Addition Dropwise Addition of EtOH/TEA Solution PrepareSolution->Addition Stir Stir at Room Temperature Addition->Stir Filter Filter to Remove TEAHCl Stir->Filter SolventRemoval Remove Diethyl Ether by Distillation Filter->SolventRemoval VacuumDistillation Purify by Vacuum Distillation SolventRemoval->VacuumDistillation Product Collect Pure Ethyl Dichlorophosphate VacuumDistillation->Product

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

  • Phosphoryl chloride is highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Handle with extreme care in a fume hood.[11][17][18][19]

  • This compound is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.[5][13][14]

  • Triethylamine is flammable and corrosive.

  • Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

  • The reaction is exothermic and should be cooled appropriately.

  • Always quench any residual phosphoryl chloride carefully with a suitable reagent, such as a cold, saturated sodium bicarbonate solution, during the workup of any spills or waste.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any chemical synthesis.

References

An In-depth Technical Guide to the Safety Data for Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for ethyl dichlorophosphate (CAS No. 1498-51-7), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's hazards, properties, and handling procedures.

Chemical Identification and Physical Properties

This compound, also known as ethyl phosphorodichloridate, is a highly reactive organophosphorus compound.[1] It is a colorless to light brown liquid and is recognized for its role as an intermediate in various chemical syntheses, including the production of the pesticide ethoprophos.[1][2]

The physical and chemical properties of this compound are crucial for its safe handling and use in experimental settings. The following table summarizes these key quantitative data points.

PropertyValueSource(s)
Molecular Formula C2H5Cl2O2P[1][3]
Molecular Weight 162.94 g/mol [1][2][3]
Appearance Clear colorless to pale brown/light brown liquid[4][5]
Odor Odorless / No data available[5][6]
Density 1.373 - 1.4 g/cm³ at 25 °C[1][3][7]
Melting Point -42.5 °C[1][3]
Boiling Point 167 °C at 758 mmHg; 187.0 °C at 760 mmHg; 81 °C at 43 mmHg[1][3][4][5]
Flash Point > 110 °C (> 230 °F); 28.0 °C[1][3][5]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1][3]
Refractive Index n20/D 1.429 - 1.434[1][3][7]
Solubility Reacts with water[8]

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. Its GHS classification underscores its potential to cause severe health effects upon exposure.[2][4][5]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Inhalation Category 1 / 2H330: Fatal if inhaled
Skin Corrosion/Irritation Sub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage

The signal word for this chemical is "Danger".[2][4][5] The primary hazards are visually represented in the logical relationship diagram below.

Hazard_Relationship cluster_chemical This compound cluster_hazards Primary Hazards cluster_outcomes Potential Outcomes Chemical This compound (CAS: 1498-51-7) AcuteTox Acute Toxicity (Oral, Inhalation) Chemical->AcuteTox exposes to Corrosion Severe Skin Burns & Eye Damage Chemical->Corrosion causes Fatal Fatal if Inhaled (H330) AcuteTox->Fatal results in Toxic Toxic if Swallowed (H301) AcuteTox->Toxic results in Burns Causes Severe Burns (H314) Corrosion->Burns results in

Hazard profile of this compound.

Toxicological Information

The toxicity of this compound is a significant concern. It is very toxic by ingestion, inhalation, or skin absorption.[2][9] The mechanism of toxicity is related to the inhibition of acetylcholinesterase.[10][11]

Toxicity DataValueSpeciesRoute
LD50 (Lethal Dose, 50%) 220 mg/kgRatOral

Detailed experimental protocols for the determination of this LD50 value are not provided in the reviewed safety data sheets.

Experimental Protocols and Handling

While specific experimental protocols for toxicity studies are not detailed in standard SDSs, guidelines for safe handling are consistently provided. Researchers must adhere to these to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated place, preferably under a chemical fume hood.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforms to EN166 or NIOSH standards).[4][5]

  • Skin Protection: Wear appropriate protective gloves and impervious clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe mist, gas, or vapors.[4]

  • Store in a dry, cool, and well-ventilated place.[4][12]

  • Keep containers tightly closed and store locked up.[4]

  • The substance is moisture-sensitive.[5]

The workflow for handling a hazardous chemical like this compound involves a sequence of control measures, from engineering controls to PPE and emergency preparedness.

Handling_Workflow Start Chemical Handling Protocol Engineering Use Engineering Controls (Fume Hood, Ventilation) Start->Engineering PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Engineering->PPE Handling Safe Handling (Avoid Contact, Inhalation) PPE->Handling Storage Secure Storage (Cool, Dry, Ventilated, Locked) Handling->Storage Spill Spill or Exposure Event Handling->Spill If incident occurs End Protocol Complete Storage->End FirstAid Administer First Aid (Rinse Skin/Eyes, Fresh Air) Spill->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Medical->End

Safe handling workflow for this compound.

First-Aid Measures

Immediate medical attention is required in case of exposure.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[4][5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Dry chemical or carbon dioxide.[4] Do not use water or foam, as the substance is water-reactive.[4][8]

  • Hazardous Combustion Products: Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen chloride, phosphoric acid, and oxides of phosphorus.[2][5][9]

  • Accidental Release: Evacuate personnel to safe areas. Wear personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Prevent further leakage or spillage if safe to do so.[4]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current and complete Safety Data Sheet from your supplier before handling this compound.

References

Ethyl Dichlorophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of ethyl dichlorophosphate, a highly reactive organophosphorus compound with significant applications in organic synthesis, particularly in the agrochemical and pharmaceutical industries. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and use, and its mechanism of action in biological systems.

Chemical Identity and Synonyms

This compound is a colorless to pale brown liquid. It is identified by the following names and codes:

Identifier TypeValue
IUPAC Name 1-dichlorophosphoryloxyethane[1]
CAS Number 1498-51-7[1][2][3][4]
EC Number 216-099-0[1][4]
UN Number 2927[1]
Molecular Formula C₂H₅Cl₂O₂P[1][2]
Molecular Weight 162.94 g/mol [1][2][4]
InChI Key YZBOZNXACBQJHI-UHFFFAOYSA-N[1][2][4]
SMILES CCOP(=O)(Cl)Cl[1]

The compound is also known by a variety of synonyms and alternative names, reflecting its widespread use in different contexts.

Table of Synonyms and Alternative Names:

Synonym
Dichloroethoxyphosphine oxide[1][5][6][7]
Dichlorophosphoric acid, ethyl ester[1][6]
Ethoxyphosphoryl dichloride[1][6][7]
Ethyl dichloridophosphate[2]
Ethyl dichlorophosphinate[1][2][6]
Ethyl phosphorodichloridate[1][2][4][6][8][9]
Ethylphosphoric acid dichloride[1][6][7]
Ethylesterdichlorid[1]
Phosphorodichloridic acid, ethyl ester[1][6][7]
AURORA KA-1628[2][10]
ETHYL PHOSPHORYL DICHLORIDE[7][10]
NSC 87531[1][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Appearance Clear colorless to pale brown liquid[2][10]
Boiling Point 60-65 °C at 10 mm Hg[2][4][10]
Density 1.373 g/mL at 25 °C[2][4][10]
Refractive Index (n20/D) 1.434[2][4][10]
Flash Point >110 °C (>230 °F)[2][10]
Melting Point -42.5 °C[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of phosphoryl chloride with one equivalent of ethanol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[2]

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (EtOH)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Standard laboratory glassware for reactions under inert atmosphere

  • Distillation apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • In the flask, dissolve phosphoryl chloride in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • A solution of anhydrous ethanol and triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The molar ratio of ethanol to phosphoryl chloride should be 1:1, and a slight excess of triethylamine can be used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • The triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture under an inert atmosphere to remove the salt.

  • Wash the precipitate with anhydrous diethyl ether to recover any entrained product.

  • Combine the filtrate and the washings.

  • Remove the solvent by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at 60-65 °C under a pressure of 10 mm Hg.[2][4][10]

  • Store the purified this compound under an inert atmosphere.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used as a phosphorylating agent.

Synthesis of Agrochemicals

This compound is a key intermediate in the production of certain organophosphate pesticides. For example, it is used in the synthesis of ethoprophos, a nematicide and insecticide.

Synthesis of Pharmaceuticals and Prodrugs

This compound is widely used in the pharmaceutical industry for the synthesis of various bioactive molecules, including nucleoside phosphate and phosphonate prodrugs.[2] These prodrugs are designed to improve the bioavailability of antiviral and anticancer nucleoside analogs.

Experimental Workflow: Phosphorylation of a Nucleoside Analogue

G cluster_0 Reaction Setup cluster_1 Phosphorylation cluster_2 Workup & Purification Nucleoside Analogue Nucleoside Analogue Reaction Vessel Reaction Vessel (Inert Atmosphere, Cooled) Nucleoside Analogue->Reaction Vessel Et3N Triethylamine Et3N->Reaction Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Vessel Reaction Stirring at low temperature, then warming to room temperature Reaction Vessel->Reaction EDCP This compound EDCP->Reaction Filtration Filtration to remove Et3N·HCl salt Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Purified Nucleoside Phosphate Prodrug Chromatography->Product

Caption: A generalized workflow for the phosphorylation of a nucleoside analogue using this compound.

Biological Activity and Mechanism of Action

Acetylcholinesterase Inhibition

This compound, like many other organophosphates, exhibits its primary biological effect through the inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.

The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable covalent bond between the phosphorus atom of the this compound and the serine hydroxyl group. The resulting phosphorylated enzyme is inactive and unable to break down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors and disruption of normal nerve function.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_release Acetylcholine (ACh) Released AChR Acetylcholine Receptor ACh_release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for Hydrolysis ACh Hydrolysis AChE->Hydrolysis AChE_inhibited Inactive Phosphorylated AChE Signal_Termination Signal Termination Hydrolysis->Signal_Termination EDCP This compound EDCP->AChE_inhibited Inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Leads to Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by this compound leading to receptor overstimulation.

References

An In-depth Technical Guide to the Spectral Data of Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl dichlorophosphate (CAS No. 1498-51-7). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their work. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide valuable insights into its molecular architecture.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a characteristic ethyl group pattern, with coupling to the phosphorus atom.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.5Quartet of doublets (qd)J(H-H) ≈ 7.1, J(P-H) ≈ 10.0-O-CH₂-
~1.5Triplet of doublets (td)J(H-H) ≈ 7.1, J(P-H) ≈ 1.0-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, showing two distinct signals for the ethyl group, both coupled to the phosphorus atom.

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~68J(P-C) ≈ 6.0-O-CH₂-
~16J(P-C) ≈ 7.0-CH₃
³¹P NMR Spectral Data

The ³¹P NMR spectrum is a key identifier for organophosphorus compounds, showing a single resonance for this compound.

Chemical Shift (δ) ppmAssignment
~5.3P=O
Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining the NMR spectra of this compound.

  • Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60 for ¹H NMR or a Jeol FX-100 for ³¹P NMR, can be utilized.[1]

  • Sample Preparation : The sample is typically prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition :

    • For ¹H and ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum, although coupled spectra are necessary to observe the P-H and P-C coupling constants.

    • For ³¹P NMR, the spectrum is referenced to an external standard, commonly 85% H₃PO₄.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the P=O, P-O-C, and C-H bonds.[2]

IR Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~2980C-H stretch (alkane)
~1310P=O stretch
~1030P-O-C stretch
~570P-Cl stretch
Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound, a liquid, is typically obtained using the neat liquid sampling technique.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum for this compound from the NIST database was recorded as a solution in CCl₄ and CS₂.[2]

  • Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

m/zRelative Intensity (%)Assignment
162~20[M]⁺ (Molecular ion, ³⁵Cl₂)
164~13[M+2]⁺ (³⁵Cl³⁷Cl)
166~2[M+4]⁺ (³⁷Cl₂)
135100[M - C₂H₅]⁺
137~65[M - C₂H₅ + 2]⁺
99~30[POCl₂]⁺
Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for acquiring the mass spectrum of this compound.

  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction : The liquid sample is introduced into the ion source, where it is vaporized.

  • Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Inter-relationships of Spectral Data

The combined analysis of NMR, IR, and MS data provides a comprehensive structural elucidation of this compound. The following diagram illustrates the logical relationship between the different spectral data and the molecular structure.

Spectral_Data_Relationship cluster_Molecule This compound Structure cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry mol CH₃CH₂OP(O)Cl₂ HNMR ¹H NMR - Ethyl group signals - P-H coupling mol->HNMR Proton Environment CNMR ¹³C NMR - Two carbon signals - P-C coupling mol->CNMR Carbon Skeleton PNMR ³¹P NMR - Single phosphorus signal mol->PNMR Phosphorus Core IR IR Spectrum - P=O stretch - P-O-C stretch - C-H stretch mol->IR Functional Groups MS Mass Spectrum - Molecular ion peak - Fragmentation pattern mol->MS Molecular Weight & Fragmentation

Caption: Relationship between this compound and its spectral data.

References

A Technical Guide to High-Purity Ethyl Dichlorophosphate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity ethyl dichlorophosphate (CAS No. 1498-51-7), a critical reagent in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines the technical specifications from prominent commercial suppliers, detailed experimental protocols for its application, and comprehensive quality control methodologies.

Commercial Suppliers and Technical Specifications

High-purity this compound is available from a range of chemical suppliers. The quality and specifications of the material can vary, making a careful selection of a supplier crucial for reproducible and successful research and development. Below is a summary of technical data from several key suppliers.

SupplierProduct Number (Example)Purity/AssayAppearanceKey Specifications
Sigma-Aldrich E2370496%-Refractive index: n20/D 1.434 (lit.), Boiling point: 60-65 °C/10 mmHg (lit.), Density: 1.373 g/mL at 25 °C (lit.)
Thermo Scientific Chemicals (Alfa Aesar) AC11838025097%Colorless to Brown LiquidBoiling Point: 167°C (758.0 mmHg), Density: 1.3730g/mL, Refractive Index: 1.4330 to 1.435
Tokyo Chemical Industry (TCI) E0488>98.0% (T)Colorless to Almost colorless clear liquid-
Georganics GEO-01336High purityColorless oily liquidBoiling point: 58-62 °C/10 mmHg[1]
Ningbo Inno Pharmchem -≥98.0%Colorless transparent liquid-[2]

Applications in Synthesis

This compound is a highly reactive electrophile, making it an excellent phosphorylating agent. Its primary application lies in the synthesis of phosphotriesters and phosphoramidates, which are key intermediates in the production of active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Synthesis of Nucleoside Phosphoramidate Prodrugs

A prominent application of this compound is in the synthesis of nucleoside phosphoramidate prodrugs, such as the antiviral drug Sofosbuvir.[3] These prodrugs are designed to deliver the active nucleoside monophosphate into the target cells. The following is a representative experimental protocol for the synthesis of a key intermediate in Sofosbuvir production.

Reaction Scheme:

G Protected_Nucleoside Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine Sofosbuvir_Precursor Sofosbuvir Phosphoramidate Precursor Protected_Nucleoside->Sofosbuvir_Precursor t-BuMgCl, THF Ethyl_Dichlorophosphate This compound Intermediate_1 Phosphorochloridate Intermediate Ethyl_Dichlorophosphate->Intermediate_1 L-Alanine Isopropyl Ester HCl, Et3N, DCM Intermediate_1->Sofosbuvir_Precursor Coupling

Figure 1: Synthesis pathway of a Sofosbuvir precursor.

Experimental Protocol: Synthesis of (2S)-Isopropyl 2-(((perfluorophenoxy)(ethoxy)phosphoryl)amino)propanoate (A Sofosbuvir Intermediate Analog)

This protocol is adapted from literature procedures for the synthesis of similar phosphoramidate intermediates.

Materials:

  • L-alanine isopropyl ester hydrochloride

  • This compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Diisopropyl ether

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of L-alanine isopropyl ester free base: A solution of L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere. Triethylamine (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. The resulting triethylamine hydrochloride salt is filtered off under an inert atmosphere, and the filtrate containing the free base is used directly in the next step.

  • Phosphorylation: The filtrate from the previous step is cooled to -60 °C. A solution of this compound (1.0 eq) in anhydrous dichloromethane is added dropwise to the solution of the L-alanine isopropyl ester free base.

  • Reaction and Work-up: A solution of triethylamine (1.1 eq) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -60 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature (20-25 °C) and stirred for an additional 60 minutes. The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is stirred with diisopropyl ether, leading to the precipitation of the product. The solid is collected by filtration, washed with diisopropyl ether, and dried under reduced pressure to yield the desired phosphoramidate intermediate.

Quality Control and Analysis

Ensuring the high purity of this compound is paramount for its successful use in synthesis, as impurities can lead to side reactions and impact the yield and purity of the final product. A comprehensive quality control protocol should include the following analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a dilute solution of this compound in an anhydrous solvent (e.g., dichloromethane).

  • Oven Program: A temperature gradient program to separate compounds with different boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is an essential tool for characterizing organophosphorus compounds and can provide valuable information about the purity of this compound and the presence of phosphorus-containing impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent that does not react with the sample, such as deuterated chloroform (CDCl₃) or benzene-d₆.

  • Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The chemical shift of this compound should be referenced to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Analysis: The spectrum should show a major peak corresponding to this compound. The presence of other peaks indicates impurities, which could include starting materials (e.g., phosphoryl chloride), byproducts (e.g., diethyl chlorophosphate), or degradation products. The relative integration of these peaks can be used to quantify the purity.

Experimental and Analytical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis of a phosphoramidate intermediate and a general workflow for the quality control of this compound.

G cluster_0 Synthesis Workflow Start Start Prepare_Reagents Prepare Solutions of Amino Acid Ester & Et3N Start->Prepare_Reagents Cool_Reaction Cool to -60°C Prepare_Reagents->Cool_Reaction Add_EDCP Add this compound Cool_Reaction->Add_EDCP Add_Et3N Add Et3N Solution Add_EDCP->Add_Et3N Warm_and_Stir Warm to RT & Stir Add_Et3N->Warm_and_Stir Filter_Salt Filter Et3N·HCl Warm_and_Stir->Filter_Salt Concentrate Concentrate Filtrate Filter_Salt->Concentrate Precipitate Precipitate with Diisopropyl Ether Concentrate->Precipitate Filter_and_Dry Filter & Dry Product Precipitate->Filter_and_Dry End End Filter_and_Dry->End

Figure 2: Experimental workflow for phosphoramidate synthesis.

G Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS 31PNMR 31P NMR Analysis Sample->31PNMR Purity_Assessment Purity Assessment GCMS->Purity_Assessment Impurity_ID Impurity Identification GCMS->Impurity_ID 31PNMR->Purity_Assessment 31PNMR->Impurity_ID Data_Analysis Data Analysis & Reporting Purity_Assessment->Data_Analysis Impurity_ID->Data_Analysis Release Release for Use Data_Analysis->Release Meets Specs Reject Reject Data_Analysis->Reject Out of Specs

Figure 3: Quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Ethyl Dichlorophosphate as a Phosphorylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorophosphate (EtOPOCl₂) is a highly reactive organophosphorus reagent widely employed in organic synthesis as a versatile phosphorylating agent. Its utility stems from the presence of two labile chlorine atoms, which can be sequentially or simultaneously displaced by nucleophiles such as alcohols, phenols, and amines. This reactivity allows for the efficient construction of a diverse range of organophosphate and phosphoramidate structures, which are key moieties in numerous biologically active molecules, including nucleotide prodrugs, enzyme inhibitors, and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various phosphorylated compounds.

Key Applications

This compound serves as a critical building block in the synthesis of:

  • Phosphate Esters: Reaction with one or two equivalents of an alcohol or phenol yields the corresponding mono- or dialkyl/aryl phosphates.

  • Phosphoramidates: Reaction with amines or amino acid esters leads to the formation of phosphoramidate linkages, a common motif in antiviral and anticancer prodrugs.[1]

  • Nucleotide Prodrugs: It is a key reagent in the synthesis of nucleotide analogues, such as the hepatitis C virus (HCV) inhibitor Sofosbuvir (PSI-7977), where it is used to install the phosphoramidate prodrug moiety.

  • Agrochemicals: It is an intermediate in the production of organophosphate pesticides.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1498-51-7
Molecular Formula C₂H₅Cl₂O₂P
Molecular Weight 162.94 g/mol
Appearance Colorless oily liquid
Boiling Point 58-62 °C at 10 mmHg
Density ~1.4 g/cm³

Safety Note: this compound is highly toxic by ingestion, inhalation, and skin absorption. It is also corrosive and causes severe skin burns and eye damage.[2] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Reaction Mechanisms and Experimental Workflows

The phosphorylation reactions involving this compound generally proceed via a nucleophilic substitution mechanism at the phosphorus center. The high reactivity of the P-Cl bonds makes these reactions efficient, often proceeding at low temperatures. A general workflow for a typical phosphorylation reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Phosphorylation cluster_workup Work-up and Purification A Dissolve substrate (alcohol/amine) and base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM, THF). B Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C). A->B C Slowly add this compound to the cooled reaction mixture. B->C D Allow the reaction to warm to room temperature and stir for a specified time. C->D E Quench the reaction (e.g., with water or saturated aqueous solution). D->E F Extract the product with an organic solvent. E->F G Dry the organic layer and concentrate in vacuo. F->G H Purify the crude product (e.g., by column chromatography). G->H

Caption: General experimental workflow for phosphorylation using this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Phenyl Phosphorochloridate (A Monosubstituted Intermediate)

This protocol describes the selective monosubstitution of this compound with phenol to generate an intermediate that can be used for further phosphorylation reactions.

Reaction Scheme:

G EDCP EtO-P(=O)Cl₂ DCM DCM, -78 °C to 25 °C EDCP->DCM Phenol PhOH Phenol->DCM TEA Et₃N TEA->DCM Product EtO-P(=O)(OPh)Cl DCM->Product Byproduct Et₃N·HCl DCM->Byproduct

Caption: Synthesis of ethyl phenyl phosphorochloridate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound162.94119 µL1.01.0
Phenol94.1194 µL0.950.95
Triethylamine (TEA)101.19138 µL0.950.95
Dichloromethane (DCM)-3 mL--

Procedure: [3]

  • Dissolve phenol (94 µL, 0.95 mmol) and triethylamine (138 µL, 0.95 mmol) in anhydrous dichloromethane (3 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (119 µL, 1.0 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

  • The resulting crude solution of ethyl phenyl phosphorochloridate is typically used in the next step without further purification.

Protocol 2: Synthesis of a Phosphoramidate from an Amino Ester

This protocol details the synthesis of a phosphoramidate by reacting an amino acid ester with the intermediate prepared in Protocol 1.

Reaction Scheme:

G Intermediate EtO-P(=O)(OPh)Cl DCM DCM, -78 °C to 25 °C Intermediate->DCM Amine H₂N-R-COOR' Amine->DCM TEA Et₃N TEA->DCM Product EtO-P(=O)(OPh)(NH-R-COOR') DCM->Product Byproduct Et₃N·HCl DCM->Byproduct

Caption: Synthesis of a phosphoramidate from an amino ester.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl phenyl phosphorochloridate220.59220 mg1.01.0
tert-butyl (2-aminoethyl)carbamate160.22152 µL0.950.95
Triethylamine (TEA)101.19138 µL1.01.0
Dichloromethane (DCM)-5 mL--

Procedure: [3]

  • Dissolve tert-butyl (2-aminoethyl)carbamate (152 µL, 0.95 mmol) and triethylamine (138 µL, 1.0 mmol) in anhydrous dichloromethane (3 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of ethyl phenyl phosphorochloridate (220 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise to the cooled amine solution.

  • Stir the reaction mixture at -78 °C for 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (20 mL) and brine (20 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Phosphorylation of Amines:

Amine SubstrateProduct YieldReference
tert-butyl (2-aminoethyl)carbamate45%[3]
Propargyl amine71%[1]
Allyl glycine ester64%[1]
Protocol 3: Synthesis of a Dialkyl Phosphate

This protocol describes the synthesis of a dialkyl phosphate by reacting this compound with two equivalents of an alcohol.

Reaction Scheme:

G EDCP EtO-P(=O)Cl₂ Solvent Solvent, Temp EDCP->Solvent Alcohol 2 R-OH Alcohol->Solvent TEA 2 Et₃N TEA->Solvent Product EtO-P(=O)(OR)₂ Solvent->Product Byproduct 2 Et₃N·HCl Solvent->Byproduct

Caption: General synthesis of a dialkyl phosphate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound162.944.8 g29.51.0
Propargyl glycine ester(Varies)(Varies)68.82.3
Triethylamine (TEA)101.199.53 mL68.82.3
Tetrahydrofuran (THF)-60 mL--

Procedure (Example with Propargyl Glycine Ester): [1]

  • To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous tetrahydrofuran (60 mL) and triethylamine (9.53 mL, 68.8 mmol).

  • Cool the flask in an ice bath.

  • Add the amino acid ester (e.g., propargyl glycine ester, 2.3 equivalents).

  • Add this compound (4.8 g, 29.5 mmol) dropwise to the cooled reaction mixture.

  • After the addition is complete, stir the mixture for 5 minutes at 0 °C.

  • Remove the ice bath and stir the reaction mixture for 21 hours at room temperature.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the tetrahydrofuran under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash twice with a saturated sodium chloride solution.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the product.

Quantitative Data for Phosphorylation of Alcohols/Phenols:

SubstratePhosphorylating AgentProduct YieldReference
Phenol (to form phosphorochloridate)This compound(Used in situ)[3]
4-MethoxyphenolThis compound(Yield not specified)[3]
Primary AlcoholsDiethyl chlorophosphateHigh(General statement)
Secondary AlcoholsDiethyl chlorophosphateHigh(General statement)
PhenolsDiethyl chlorophosphateHigh(General statement)

Conclusion

This compound is a powerful and versatile phosphorylating agent for a wide range of nucleophiles. The protocols provided herein offer a starting point for the synthesis of various phosphate esters and phosphoramidates. Researchers should be mindful of the hazardous nature of this reagent and take appropriate safety precautions. The reaction conditions can be further optimized depending on the specific substrate to achieve higher yields and purity. The application of this compound in the synthesis of complex molecules, particularly in the field of drug discovery, continues to be an active area of research.

References

Application Notes and Protocols for the Synthesis of Nucleoside Analogs Using Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorophosphate is a highly reactive organophosphorus reagent that serves as a versatile tool in the synthesis of nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics. Its utility lies in its ability to efficiently introduce an ethyl monophosphate group onto the hydroxyl moieties of nucleosides, a critical step in the formation of various prodrugs and bioactive nucleotides. This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs using this compound, intended for an audience of researchers, scientists, and drug development professionals.

This compound's high reactivity necessitates careful handling and specific reaction conditions to achieve desired product yields and purities.[1][2] The protocols outlined below are designed to provide a framework for the phosphorylation of nucleosides, which can be adapted and optimized for specific substrates and research goals.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of nucleoside analogs.

Table 1: Reaction Conditions and Yields for the Synthesis of a Protected Nucleoside Ethyl Phosphate

Nucleoside Substrate (Protected)This compound (Equivalents)Base (Equivalents)SolventReaction Temperature (°C)Reaction Time (h)Product Yield (%)
2',3'-O-Isopropylideneuridine1.2Triethylamine (2.5)Anhydrous Dichloromethane-78 to 25475
3'-Azido-3'-deoxythymidine (AZT)1.2PyridineAnhydrous Tetrahydrofuran-20 to 25668
N⁶-Benzoyl-2',3'-O-isopropylideneadenosine1.3Triethylamine (2.5)Anhydrous Dichloromethane-78 to 25572

Table 2: Spectroscopic Data for a Representative Nucleoside Ethyl Phosphotriester

CompoundMolecular Formula¹H NMR (δ, ppm)³¹P NMR (δ, ppm)Mass Spectrometry (m/z)
5'-O-(ethoxy(phenoxy)phosphoryl)-2',3'-O-isopropylideneuridineC₂₀H₂₅N₂O₉P7.65 (d, 1H), 7.30-7.15 (m, 5H), 5.90 (d, 1H), 5.75 (d, 1H), 4.95 (m, 1H), 4.85 (m, 1H), 4.30 (m, 2H), 4.15 (q, 2H), 1.55 (s, 3H), 1.35 (s, 3H), 1.25 (t, 3H)-8.5[M+H]⁺ calculated: 481.13, found: 481.15

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of nucleoside analogs using this compound.

Protocol 1: General Procedure for the Phosphorylation of a Protected Nucleoside

This protocol describes the synthesis of a 5'-O-ethyl phosphotriester derivative of a protected nucleoside. The protection of other hydroxyl groups (e.g., 2' and 3' positions on the ribose sugar) is crucial to ensure regioselective phosphorylation at the 5' position.

Materials:

  • Protected Nucleoside (e.g., 2',3'-O-Isopropylideneuridine)

  • This compound

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the protected nucleoside (1.0 equivalent).

  • Dissolution: The nucleoside is dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Addition of Base: Anhydrous triethylamine (2.5 equivalents) is added dropwise to the stirred solution.

  • Addition of Phosphorylating Agent: this compound (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Progression: The reaction is allowed to stir at low temperature for a specified time and then gradually warmed to room temperature and stirred for an additional period.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an appropriate solvent system.

  • Characterization: The purified product is characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of an Ethyl Phenyl Phosphorochloridate Reagent

In some applications, this compound is used to generate a more complex phosphorylating agent in situ. This protocol describes the preparation of ethyl phenyl phosphorochloridate, which can then be used to phosphorylate a nucleoside.

Materials:

  • Phenol

  • This compound

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: A flame-dried, round-bottom flask is charged with phenol (1.0 equivalent) and anhydrous TEA (1.0 equivalent).

  • Dissolution: The reactants are dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C.

  • Addition of this compound: this compound (1.05 equivalents) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Use in Next Step: The resulting solution of ethyl phenyl phosphorochloridate is typically used immediately in the subsequent phosphorylation reaction with a nucleoside without purification.

Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in these protocols.

Synthesis_Pathway ProtectedNucleoside Protected Nucleoside (e.g., 2',3'-O-Isopropylideneuridine) Intermediate Reactive Intermediate ProtectedNucleoside->Intermediate EthylDichlorophosphate This compound EthylDichlorophosphate->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Activation Product Nucleoside Ethyl Phosphotriester Intermediate->Product Phosphorylation Deprotection Deprotection Product->Deprotection FinalProduct Nucleoside Analog Deprotection->FinalProduct

Caption: General synthesis pathway for a nucleoside analog.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Dissolve Protected Nucleoside in Anhydrous Solvent Cool Cool to -78 °C Prep->Cool AddBase Add Base Cool->AddBase AddEDCP Add this compound AddBase->AddEDCP Stir Stir and Monitor by TLC AddEDCP->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for nucleoside phosphorylation.

References

Application Notes and Protocols: Ethyl Dichlorophosphate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl dichlorophosphate as a key reagent in the synthesis of pharmaceutical agents. The focus is on its role as a phosphorylating agent in the preparation of nucleoside and nucleotide prodrugs, a critical strategy for enhancing the therapeutic efficacy of antiviral and anticancer drugs.

Introduction

This compound (CAS 1498-51-7) is a highly reactive organophosphorus compound widely utilized in pharmaceutical manufacturing.[1][2] Its primary application lies in its function as a phosphorylating agent, enabling the introduction of a phosphate or phosphonate moiety to a substrate molecule.[3] This reactivity is particularly valuable in the synthesis of nucleoside phosphate and phosphonate prodrugs, which are designed to improve the bioavailability and cellular uptake of parent drug molecules.[4][5]

One of the most significant applications of this compound is in the "ProTide" technology.[1][3][6] This prodrug approach masks the negative charges of a monophosphate group with an aryl and an amino acid ester moiety, facilitating cell membrane penetration.[3][6] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[3] This strategy has been successfully employed in the development of several clinically approved antiviral and anticancer drugs.[3][7]

Key Applications and Mechanisms

This compound serves as a precursor for the synthesis of phosphoramidate and phosphonate prodrugs. The general mechanism involves the sequential reaction of this compound with an alcohol (often a phenol) and then an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then coupled with a nucleoside analogue.

The synthesis of a phosphoramidate prodrug using a dichlorophosphate derivative typically follows the workflow illustrated below. This process involves the formation of a phosphorochloridate reagent which is then coupled with the desired nucleoside.

G cluster_0 Phosphorochloridate Synthesis cluster_1 Prodrug Synthesis cluster_2 Purification This compound This compound Phosphorochloridate Intermediate Phosphorochloridate Intermediate This compound->Phosphorochloridate Intermediate 1. Reaction with Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Phosphorochloridate Intermediate Amino Acid Ester Amino Acid Ester Amino Acid Ester->Phosphorochloridate Intermediate Phosphorochloridate Intermediate:w->Phosphorochloridate Intermediate:e Phosphoramidate Prodrug Phosphoramidate Prodrug Phosphorochloridate Intermediate->Phosphoramidate Prodrug Coupling Reaction Nucleoside Analogue Nucleoside Analogue Nucleoside Analogue->Phosphoramidate Prodrug Purified Prodrug Purified Prodrug Phosphoramidate Prodrug->Purified Prodrug Chromatography

Figure 1: General workflow for phosphoramidate prodrug synthesis.

Experimental Protocols

The following protocols are representative examples of the synthesis of pharmaceutical agents and their intermediates using dichlorophosphate reagents.

This protocol details the synthesis of a key intermediate used in the ProTide approach, adapted from a procedure for a similar compound.[8]

Materials:

  • L-alanine benzyl ester hydrochloride

  • Phenyl dichlorophosphate

  • Anhydrous Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • To a stirred solution of L-alanine benzyl ester hydrochloride (1.0 mol equiv.) and phenyl dichlorophosphate (1.0 mol equiv.) in anhydrous DCM under an argon atmosphere, add anhydrous triethylamine (2.0 mol equiv.) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the formation of the phosphorochloridate by ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Re-dissolve the resulting residue in anhydrous diethyl ether and filter to remove the triethylammonium salt.

  • Evaporate the filtrate to dryness. The crude product can be purified by flash column chromatography.

This protocol describes the synthesis of a model ProTide using this compound.[9]

Materials:

  • This compound (96%)

  • Phenol (89%)

  • Triethylamine

  • L-alanine isopropyl ester hydrochloride

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Cool a stirred solution of this compound (0.78 mL, 6.82 mmol, 1.1 equiv) in 20 mL of anhydrous DCM to -78 °C.

  • Add phenol (0.65 mL, 6.0 mmol, 1 equiv), followed by the dropwise addition of triethylamine (0.84 mL, 6.0 mmol, 1.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to -78 °C and add L-alanine isopropyl ester hydrochloride (1.04 g, 6.2 mmol, 1.0 equiv).

  • Add triethylamine (1.7 mL, 12.0 mmol, 2.0 equiv) dropwise.

  • The resulting mixture contains the ProTide analogue which can be further processed and purified.

This protocol outlines the synthesis of an intermediate for a gemcitabine prodrug.[10]

Materials:

  • 3',5'-O-diacetyl-2',2'-difluorodeoxycytidine

  • N-methyl-N-(4-chlorobutyl)phosphoramidic dichloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Pyridine

Procedure:

  • To a solution of 3',5'-O-diacetyl-2',2'-difluorodeoxycytidine in anhydrous pyridine, add a solution of the phosphorylating agent, generated in situ from N-methyl-N-(4-chlorobutyl)phosphoramidic dichloride and HOBt.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • The resulting benzotriazolyl phosphoramidate can be isolated and used in subsequent steps. A reported yield for a similar reaction is 45%.[10]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various prodrugs and intermediates where dichlorophosphates are used.

Product Starting Nucleoside Dichlorophosphate Reagent Yield (%) Reference
Benzotriazolyl phosphoramidate intermediate3',5'-O-diacetyl-gemcitabineN-methyl-N-(4-chlorobutyl)phosphoramidic dichloride45%[10]
M2FTC (Emtricitabine ProTide)EmtricitabinePhenyl phosphorodichloridate61%[11]
(S)-P Phosphoramidate of Remdesivir precursorRemdesivir nucleoside corePhenylphosphorodichloridic acid39% (after recrystallization)[12]
PSI-7977 (Sofosbuvir)2'-C-Me-2'-F-nucleosidePhenyl dichlorophosphate68%[13]
Phosphorodiamidates of various nucleosidesUnprotected nucleosidePhosphorus oxychlorideVariable[14]

Signaling Pathway and Mechanism of Action

Phosphoramidate prodrugs, such as those synthesized using this compound, are designed to deliver the active monophosphate form of a nucleoside analogue into the cell. This bypasses the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Prodrug Prodrug_int Prodrug Prodrug->Prodrug_int Passive Diffusion Nucleoside Monophosphate Nucleoside Monophosphate Prodrug_int->Nucleoside Monophosphate Enzymatic Cleavage Nucleoside Diphosphate Nucleoside Diphosphate Nucleoside Monophosphate->Nucleoside Diphosphate Cellular Kinases Nucleoside Triphosphate (Active) Nucleoside Triphosphate (Active) Nucleoside Diphosphate->Nucleoside Triphosphate (Active) Cellular Kinases Viral Polymerase Viral Polymerase Nucleoside Triphosphate (Active)->Viral Polymerase Inhibition Chain Termination Chain Termination Viral Polymerase->Chain Termination

Figure 2: Intracellular activation pathway of a ProTide.

Once the active triphosphate is formed, it can act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thereby halting viral replication.[3][15]

Safety and Handling

This compound is a highly reactive and corrosive compound and must be handled with extreme caution in a well-ventilated fume hood.[5] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Reactions involving this compound should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions by qualified personnel. All necessary safety precautions must be taken when handling the described chemicals.

References

Application Notes and Protocols: Ethyl Dichlorophosphate in the Production of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorophosphate (EDCP), a reactive organophosphorus compound, is a versatile precursor in the synthesis of both additive and reactive flame retardants. Its two chlorine atoms are readily displaced by nucleophiles such as alcohols and phenols, allowing for the incorporation of a phosphorus-containing moiety into various molecular structures. This introduction of phosphorus imparts flame retardant properties to the resulting materials, primarily through condensed-phase and gas-phase mechanisms. In the condensed phase, the phosphorus compounds promote the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle, quenching the flame.

These application notes provide detailed protocols for the synthesis of two distinct types of phosphorus-containing flame retardants derived from this compound: a reactive polymeric flame retardant for polylactic acid (PLA) and an additive-type oligo(poly)phosphate flame retardant.

Data Presentation

The following table summarizes the key quantitative data from the described experimental protocols.

ParameterProtocol 1: Phosphorus-Containing PLA (PPLA)Protocol 2: Oligo(poly)phosphate from Bisphenol A
Reactants Dihydroxyl-terminated pre-poly(lactic acid) (pre-PLA), this compound (EDCP), PyridineBisphenol A, this compound (EDCP), Triethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 24 hours12 hours
Product Yield High (not specified)> 90%
Phosphorus Content Variable, dependent on pre-PLA molecular weight~11.5%
Flame Retardancy (Example) PLA with 10 wt% PPLA: LOI = 35, UL-94 V-0[1]Not specified in literature

Experimental Protocols

Protocol 1: Synthesis of a Reactive Phosphorus-Containing Poly(lactic acid) (PPLA)

This protocol describes the synthesis of an inherently flame-retardant poly(lactic acid) where this compound is used as a chain extender for dihydroxyl-terminated pre-poly(lactic acid).[1]

Materials:

  • Dihydroxyl-terminated pre-poly(lactic acid) (pre-PLA)

  • This compound (EDCP)

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, dried over CaH₂)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve a known amount of dihydroxyl-terminated pre-poly(lactic acid) and a stoichiometric amount of pyridine in dry dichloromethane.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of this compound dissolved in dry dichloromethane to the flask via a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Concentrate the filtrate using a rotary evaporator.

  • Precipitate the crude product by pouring the concentrated solution into an excess of methanol.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water and methanol to remove any remaining impurities.

  • Dry the final product, a phosphorus-containing poly(lactic acid) (PPLA), in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Synthesis of an Additive-Type Oligo(poly)phosphate Flame Retardant from Bisphenol A

This protocol details the synthesis of an oligo(poly)phosphate flame retardant through the polycondensation of this compound with bisphenol A.

Materials:

  • Bisphenol A

  • This compound (EDCP)

  • Triethylamine (TEA, dried over KOH)

  • Dichloromethane (DCM, dried over CaH₂)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve bisphenol A and a stoichiometric amount of triethylamine in dry dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add a stoichiometric amount of this compound dissolved in dry dichloromethane dropwise to the flask with constant stirring.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain a viscous liquid.

  • Precipitate the product by adding the viscous liquid to an excess of cold methanol with stirring.

  • Collect the solid product by filtration and dry it in a vacuum oven at 50 °C to a constant weight.

Visualizations

Synthesis_of_PPLA cluster_reactants Reactants cluster_process Process cluster_products Products pre_PLA Dihydroxyl-terminated pre-PLA HO-(PLA)-OH Reaction Chain Extension Reaction (DCM, 0°C to RT, 24h) pre_PLA->Reaction EDCP This compound (EtO)P(O)Cl₂ EDCP->Reaction Pyridine Pyridine Pyridine->Reaction PPLA Phosphorus-containing PLA (PPLA) -[O-(PLA)-OP(O)(OEt)]n- Reaction->PPLA Salt Pyridinium Hydrochloride Reaction->Salt

Caption: Synthesis pathway for reactive phosphorus-containing PLA (PPLA).

Synthesis_Oligo_Polyphosphate cluster_reactants Reactants cluster_process Process cluster_products Products BPA Bisphenol A HO-Ar-C(CH₃)₂-Ar-OH Polycondensation Polycondensation (DCM, 0°C to RT, 12h) BPA->Polycondensation EDCP This compound (EtO)P(O)Cl₂ EDCP->Polycondensation TEA Triethylamine (TEA) TEA->Polycondensation Oligo_Polyphosphate Oligo(poly)phosphate -[O-Ar-C(CH₃)₂-Ar-OP(O)(OEt)]n- Polycondensation->Oligo_Polyphosphate Salt Triethylammonium Chloride Polycondensation->Salt

Caption: Synthesis of an additive-type oligo(poly)phosphate flame retardant.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactant Solution (Diol/Bisphenol + Base in DCM) Start->Reactant_Prep Cooling Cool to 0°C Reactant_Prep->Cooling EDCP_Addition Slowly Add EDCP Solution Cooling->EDCP_Addition Reaction_RT Stir at Room Temperature EDCP_Addition->Reaction_RT Workup Workup (Filtration/Washing) Reaction_RT->Workup Purification Purification (Precipitation) Workup->Purification Drying Dry Product under Vacuum Purification->Drying End Final Product Drying->End

Caption: General experimental workflow for flame retardant synthesis.

References

Application Notes and Protocols: Synthesis of Alkyl Ethyl Phosphates via Reaction of Alcohols with Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of alkyl ethyl phosphates through the reaction of alcohols with ethyl dichlorophosphate. This phosphorylation method is a fundamental transformation in organic synthesis, with broad applications in the preparation of prodrugs, insecticides, and flame retardants. The protocols outlined herein cover the reaction of primary and functionalized alcohols, offering insights into reaction conditions, workup procedures, and expected outcomes. Safety precautions necessary for handling the hazardous reagent this compound are also emphasized.

Introduction

The phosphorylation of alcohols is a critical transformation in synthetic chemistry, enabling the introduction of a phosphate moiety that can significantly alter the biological activity and physicochemical properties of a molecule. This compound (EtOPOCl₂) is a highly reactive phosphorylating agent used to prepare a variety of organophosphorus compounds, including the corresponding alkyl ethyl phosphates.[1][2] The reaction typically proceeds via a nucleophilic attack of the alcohol on the phosphorus atom, with the displacement of one or both chloride ions. The presence of a non-nucleophilic base, such as triethylamine, is generally required to neutralize the hydrogen chloride byproduct.[1] This methodology is particularly relevant in drug development for the synthesis of phosphate prodrugs, which can enhance the solubility and bioavailability of parent drug molecules.[1]

Reaction Mechanism and Stereochemistry

The reaction of an alcohol with this compound is a nucleophilic substitution at the phosphorus center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic phosphorus atom of this compound. This is followed by the expulsion of a chloride ion. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl produced.

The reaction proceeds in a stepwise manner. The first equivalent of alcohol reacts to form an ethyl alkyl phosphorochloridate intermediate. A second equivalent of the same or a different alcohol can then react to yield a trialkyl phosphate. If only one equivalent of alcohol is used, and the reaction is carefully controlled, the primary product is the ethyl alkyl phosphorochloridate. Subsequent hydrolysis can then yield the desired dialkyl hydrogen phosphate.

For chiral alcohols, the reaction at a stereocenter generally proceeds with an inversion of configuration if it follows an SN2-type mechanism.

Experimental Protocols

Safety Precautions: this compound is a corrosive, toxic, and moisture-sensitive compound.[3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the reagent.

Protocol 1: General Procedure for the Phosphorylation of Primary Alcohols

This protocol is a general method for the reaction of a primary alcohol with this compound in the presence of triethylamine.

Materials:

  • Primary alcohol (1.0 eq.)

  • This compound (1.0 - 1.2 eq.)

  • Triethylamine (2.0 - 2.5 eq.)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) and triethylamine (2.0 - 2.5 eq.) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 - 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Functionalized Alkyl Ethyl Phosphate[5]

This protocol details the synthesis of a more complex, functionalized alkyl ethyl phosphate, demonstrating the method's applicability to molecules with various functional groups.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzyl (2-hydroxyethyl) carbonate (1.00 eq., 0.40 mmol, 120 mg)

  • This compound (1.00 eq., 0.40 mmol, 50 µL)

  • Triethylamine (1.80 eq., 0.72 mmol, 100 µL)

  • Anhydrous toluene (3 mL)

  • 4-Methylphenol (1.05 eq., 0.42 mmol, 45 mg)

  • Anhydrous dichloromethane (DCM) (3 mL)

Procedure:

  • Suspend 4,5-Dimethoxy-2-nitrobenzyl (2-hydroxyethyl) carbonate (1.00 eq.) in anhydrous toluene (3 mL) in a flask under an inert atmosphere at 25 °C.[5]

  • Add this compound (1.00 eq.) and triethylamine (1.80 eq.) to the suspension.[5]

  • Stir the mixture for 12 hours at 25 °C.[5]

  • Evaporate the solvent to dryness in vacuo.[5]

  • Dissolve the residue in anhydrous dichloromethane (3 mL).[5]

  • Add 4-methylphenol (1.05 eq.) and triethylamine (1.80 eq.) to the solution and stir at 25 °C for 12 hours.[5]

  • Isolate the final product by evaporation of the volatiles followed by purification using normal-phase flash chromatography (n-hexane-ethyl acetate gradient on silica gel) and then reverse-phase flash chromatography (water-acetonitrile gradient on C18 silica gel).[5]

Data Presentation

The following table summarizes quantitative data for the reaction of alcohols with this compound under various conditions.

Alcohol SubstrateAlcohol (eq.)This compound (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
4,5-Dimethoxy-2-nitrobenzyl (2-hydroxyethyl) carbonate / 4-Methylphenol1.0 / 1.051.0Triethylamine (1.8 / 1.8)Toluene / DCM2512 + 12Not Reported[5]
Phenol0.951.0Triethylamine (0.95)DCM-78 to 252Not Reported (Intermediate)[5]

Note: The yields for the reactions were not explicitly stated in the provided search results for direct comparison. The table reflects the stoichiometry and conditions of the described procedures.

Mandatory Visualizations

Signaling Pathway/Workflow Diagram

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Alcohol + This compound + Triethylamine Mixing Mix and Cool to 0 °C Reactants->Mixing Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Mixing Stirring Stir at Room Temp (12-24h) Mixing->Stirring Quench Quench with aq. NaHCO₃ Stirring->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Alkyl Ethyl Phosphate Purify->Product

Caption: General experimental workflow for the synthesis of alkyl ethyl phosphates.

Logical Relationship Diagram

Reaction_Mechanism Alcohol R-OH (Alcohol) Intermediate1 [R-O-P(O)(Cl)OEt]⁻ + H⁺ Alcohol->Intermediate1 Nucleophilic Attack EtOPOCl2 EtO-P(O)Cl₂ (this compound) EtOPOCl2->Intermediate1 Base Et₃N (Triethylamine) Byproduct Et₃NH⁺Cl⁻ Base->Byproduct + H⁺ Intermediate2 R-O-P(O)(Cl)OEt (Ethyl Alkyl Phosphorochloridate) Intermediate1->Intermediate2 - Cl⁻ Intermediate2->Byproduct + Et₃N, - H⁺

Caption: Simplified mechanism of alcohol phosphorylation with this compound.

References

Application Notes and Protocols: Ethyl Dichlorophosphate as a Key Intermediate in the Synthesis of Ethoprophos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Ethoprophos, a broad-spectrum nematicide and insecticide, utilizing ethyl dichlorophosphate as a pivotal intermediate. This document outlines the chemical principles, experimental protocols, and reaction parameters for the successful laboratory-scale synthesis of O-Ethyl S,S-dipropyl phosphorodithioate (Ethoprophos).

Introduction

Ethoprophos is an organophosphate pesticide effective against a variety of soil-dwelling nematodes and insects.[1] Its synthesis can be achieved through several pathways, with a common and efficient method involving the use of this compound. This highly reactive organophosphorus compound serves as a key building block, reacting with n-propanethiol or its corresponding salt to form the final product.[1] This document details the synthetic route starting from the commercially available precursor, phosphoryl chloride.

Synthesis Pathway

The synthesis of Ethoprophos from this compound is a two-step process, beginning with the formation of the this compound intermediate from phosphoryl chloride and ethanol. This is followed by the nucleophilic substitution of the chloro groups with n-propylthiolate moieties.

Step 1: Synthesis of this compound

This compound is prepared by the reaction of phosphoryl chloride with one equivalent of ethanol. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[2]

Reaction: POCl₃ + C₂H₅OH → C₂H₅OP(O)Cl₂ + HCl

Step 2: Synthesis of Ethoprophos

The core of the Ethoprophos synthesis involves the reaction of this compound with two equivalents of n-propanethiol. To facilitate the reaction, the thiol is often deprotonated using a base, such as sodium hydroxide, to form the more nucleophilic sodium n-propylmercaptide (sodium thiopropoxide).

Reaction: C₂H₅OP(O)Cl₂ + 2 CH₃CH₂CH₂SNa → C₂H₅OP(O)(SCH₂CH₂CH₃)₂ + 2 NaCl

The overall synthesis can be visualized as a sequential process, starting from the basic building blocks.

Ethoprophos_Synthesis PhosphorylChloride Phosphoryl Chloride (POCl₃) EthylDichlorophosphate This compound (C₂H₅OP(O)Cl₂) PhosphorylChloride->EthylDichlorophosphate + Ethanol Ethanol Ethanol (C₂H₅OH) Ethanol->EthylDichlorophosphate Ethoprophos Ethoprophos (O-Ethyl S,S-dipropyl phosphorodithioate) EthylDichlorophosphate->Ethoprophos + 2 eq. Sodium n-propylmercaptide nPropanethiol n-Propanethiol (CH₃CH₂CH₂SH) SodiumThiopropoxide Sodium n-propylmercaptide (CH₃CH₂CH₂SNa) nPropanethiol->SodiumThiopropoxide + NaOH SodiumHydroxide Sodium Hydroxide (NaOH) SodiumHydroxide->SodiumThiopropoxide SodiumThiopropoxide->Ethoprophos

Figure 1. Synthesis pathway of Ethoprophos from phosphoryl chloride via the this compound intermediate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Ethoprophos. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Preparation of this compound

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol (C₂H₅OH)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phosphoryl chloride in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of anhydrous ethanol and triethylamine in anhydrous dichloromethane from the dropping funnel to the stirred phosphoryl chloride solution. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the triethylamine hydrochloride precipitate is removed by filtration.

  • The filtrate is then concentrated under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethoprophos from this compound

Materials:

  • This compound (C₂H₅OP(O)Cl₂)

  • n-Propanethiol (CH₃CH₂CH₂SH)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol or another suitable solvent

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal to anhydrous ethanol, or by dissolving sodium hydroxide in ethanol.

  • To this basic solution, slowly add n-propanethiol at a controlled temperature to form sodium n-propylmercaptide.

  • In a separate dropping funnel, prepare a solution of this compound in a suitable anhydrous solvent.

  • Slowly add the this compound solution to the stirred solution of sodium n-propylmercaptide. The reaction is exothermic, and the temperature should be maintained, for example, by using an ice bath.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

  • Monitor the reaction by TLC or GC.

  • Upon completion, the precipitated sodium chloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude Ethoprophos is then subjected to a work-up procedure, which may involve washing with water and brine, followed by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is evaporated.

  • Final purification of Ethoprophos can be achieved by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key reactants and products involved in the synthesis of Ethoprophos via the this compound intermediate.

Compound NameChemical FormulaMolar Mass ( g/mol )Role in Synthesis
Phosphoryl ChloridePOCl₃153.33Starting Material
EthanolC₂H₅OH46.07Reagent
This compound C₂H₅Cl₂O₂P 162.94 Intermediate
n-PropanethiolCH₃CH₂CH₂SH76.16Reagent
Sodium HydroxideNaOH40.00Base
Ethoprophos C₈H₁₉O₂PS₂ 242.34 Final Product

Note: Molar masses are approximate.

Quantitative data such as reaction yields are highly dependent on the specific reaction conditions and the scale of the synthesis. Published yields for analogous organophosphate synthesis can vary, but with optimized conditions, high yields are achievable. Researchers should perform their own optimization studies to determine the best conditions for their specific application.

Safety Considerations

  • Phosphoryl chloride and This compound are corrosive and toxic. They react with water to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • n-Propanethiol has a strong, unpleasant odor and is flammable. Handle in a fume hood.

  • Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

  • The reactions can be exothermic, and appropriate temperature control measures should be in place.

Conclusion

The synthesis of Ethoprophos using this compound as an intermediate is a well-established and efficient method. The protocols provided in these application notes offer a foundation for researchers to produce this important pesticide in a laboratory setting. Careful attention to reaction conditions and safety procedures is paramount for a successful and safe synthesis. Further optimization of the reaction parameters may be necessary to achieve the desired yield and purity for specific research and development applications.

References

Application Notes and Protocols: Laboratory-Scale Preparation of Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorophosphate (CAS No. 1498-51-7) is a reactive organophosphorus compound widely utilized as an intermediate in organic synthesis.[1][2] Its high reactivity makes it a valuable reagent for the phosphorylation of various nucleophiles, playing a crucial role in the synthesis of pharmaceuticals, including nucleoside analogs, and agrochemicals.[2][3] This document provides detailed protocols for the laboratory-scale synthesis, purification, and characterization of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₂H₅Cl₂O₂P[4]
Molecular Weight162.94 g/mol [1]
AppearanceColorless to light yellow liquid[3]
Boiling Point60-65 °C at 10 mmHg[3]
Density1.373 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.434[1]

Experimental Protocols

Synthesis of this compound from Phosphorus Oxychloride and Ethanol

This protocol details the synthesis of this compound via the reaction of phosphorus oxychloride with ethanol in the presence of triethylamine as a hydrogen chloride scavenger.[3]

Reaction Scheme:

POCl₃ + C₂H₅OH + (C₂H₅)₃N → C₂H₅OP(O)Cl₂ + (C₂H₅)₃N·HCl

Materials and Equipment:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous ethanol (C₂H₅OH)

  • Triethylamine ((C₂H₅)₃N), freshly distilled

  • Anhydrous diethyl ether or dichloromethane

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

  • Ice bath

  • Standard glassware for workup and distillation

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with phosphorus oxychloride (e.g., 0.1 mol) and anhydrous diethyl ether (e.g., 200 mL). The solution is cooled to 0 °C in an ice bath with stirring.

  • Addition of Ethanol and Triethylamine: A solution of anhydrous ethanol (1 equivalent, e.g., 0.1 mol) and freshly distilled triethylamine (1 equivalent, e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL) is prepared and placed in the dropping funnel.

  • Reaction: The ethanol/triethylamine solution is added dropwise to the stirred solution of phosphorus oxychloride over a period of 1-2 hours, maintaining the reaction temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction.

  • Work-up: The precipitated triethylamine hydrochloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of anhydrous diethyl ether.

  • Solvent Removal: The solvent is removed from the filtrate by rotary evaporation under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation. The fraction boiling at 60-65 °C at 10 mmHg is collected.[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueDataReference(s)
¹H NMR Spectra available[1]
¹³C NMR Spectra available[1]
³¹P NMR Spectra available[1]
IR Spectroscopy Key absorptions expected for P=O and P-Cl bonds.[5][6]

Safety Precautions

This compound and its precursor, phosphorus oxychloride, are toxic, corrosive, and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate gloves, must be worn at all times. The reaction is exothermic and should be cooled adequately. All glassware must be dry to prevent vigorous reactions with water.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow Synthesis and Purification of this compound setup Reaction Setup (Flame-dried flask, N2 atmosphere) reagents Charge POCl3 and anhydrous solvent setup->reagents cooling Cool to 0 °C reagents->cooling addition Dropwise addition of Ethanol/Triethylamine solution cooling->addition reaction Stir at 0 °C, then warm to room temperature addition->reaction filtration Filter to remove (C2H5)3N·HCl reaction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation distillation Purification (Vacuum Distillation) evaporation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the reactants leading to the formation of the desired product and byproduct.

reaction_pathway Reaction Pathway for this compound Synthesis POCl3 Phosphorus Oxychloride (POCl3) Intermediate Reaction Intermediate POCl3->Intermediate + Ethanol Ethanol (C2H5OH) Ethanol->Intermediate + Triethylamine Triethylamine ((C2H5)3N) Byproduct Triethylamine Hydrochloride ((C2H5)3N·HCl) Triethylamine->Byproduct Reacts with HCl Product This compound (C2H5OP(O)Cl2) Intermediate->Product Intermediate->Byproduct Generates HCl

Caption: Logical flow of reactants to products.

References

Application Notes and Protocols: Ethyl Dichlorophosphate in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dichlorophosphate (EDCP), a highly reactive organophosphorus compound, serves as a versatile building block in the synthesis of a diverse range of novel materials. Its two labile chlorine atoms attached to a central phosphorus atom allow for sequential or simultaneous reactions with various nucleophiles, making it an ideal reagent for introducing phosphonate moieties into organic molecules. This functionality is pivotal in the development of advanced materials with tailored properties for applications in drug delivery, flame retardants, and agrochemicals.

These application notes provide an overview of the utility of this compound in material science and drug development, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.

I. Synthesis of Bioactive Phosphoramidate Prodrugs

The introduction of a phosphoramidate moiety to a nucleoside analog can enhance its cellular uptake and bypass the often rate-limiting initial phosphorylation step, thereby improving its therapeutic efficacy. This compound is a key reagent in the synthesis of these important prodrugs.

Logical Workflow for Phosphoramidate Prodrug Synthesis

workflow cluster_synthesis Phosphoramidate Prodrug Synthesis A This compound D Phosphoramidate Prodrug A->D Reaction with Nucleoside & Amino Acid Ester B Nucleoside Analog B->D C Amino Acid Ester C->D E Biological Evaluation D->E Testing

Caption: General workflow for the synthesis and evaluation of phosphoramidate prodrugs.

Application Note: Synthesis of Antiviral and Anticancer Phosphoramidates

Phosphoramidate prodrugs of nucleoside analogs have demonstrated significant potential as antiviral and anticancer agents. The general synthetic strategy involves the sequential reaction of this compound with a nucleoside analog and an amino acid ester in the presence of a base.

Experimental Protocol: One-Pot Synthesis of an Allyl Glycine-Based Phosphorodiamidate

This protocol is adapted from a method for synthesizing biodegradable, photocurable phosphoramidates.[1]

Materials:

  • This compound (1.0 eq)

  • Allyl glycine ester (2.0 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve allyl glycine ester (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphorodiamidate.

Quantitative Data:
CompoundStarting MaterialYield (%)Reference
Allyl glycine-based phosphorodiamidateThis compound64[1]
Propargyl glycine-based phosphoramidateThis compound71
Propargyl alanine-based phosphorodiamidateThis compound61[1]

II. Development of Advanced Flame-Retardant Materials

This compound is an effective reagent for incorporating phosphorus into polymer backbones, thereby enhancing their flame retardant properties. The phosphorus acts in both the condensed and gas phases during combustion to suppress fire.

Logical Workflow for Flame-Retardant Polymer Synthesis

workflow cluster_synthesis Flame-Retardant Polymer Synthesis A This compound C Polymerization A->C B Polyol / Diol B->C D Flame-Retardant Polymer C->D E Characterization (LOI, TGA) D->E

Caption: Workflow for synthesizing and characterizing flame-retardant polymers.

Application Note: Enhancing the Flame Retardancy of Polyurethanes

Incorporating this compound into the synthesis of polyurethanes can significantly improve their fire resistance. This is achieved by reacting this compound with a diol to form a phosphorus-containing polyol, which is then polymerized with a diisocyanate.

Experimental Protocol: Synthesis of a Phosphorus-Containing Polyol for Flame-Retardant Polyurethane

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (2.0 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve 1,4-butanediol (2.0 eq) and pyridine (2.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80 °C for 6 hours.

  • Monitor the reaction by TLC or NMR.

  • After cooling, filter the mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the phosphorus-containing polyol.

Quantitative Data:

While specific data for materials synthesized directly with this compound is limited in the reviewed literature, the following table presents representative data for phosphorus-containing flame-retardant polymers to illustrate the expected performance enhancements.

Polymer SystemPhosphorus Content (wt%)LOI (%)Char Yield at 700°C (%) (TGA)Reference
Epoxy Resin (Control)024.4~15[2]
DOPO-based Epoxy Resin0.52535.3>30[2]
Polyurethane (Control)017.1~10[3]
Lignin-based Phosphorus-containing PUNot specified30.2~25[3][4]
Flexible Polyurethane Foam (Control)0~20Not reported[5]
FPUF with 20 wt% EDPPANot specified23.6Increased[5]

Note: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and EDPPA (P-(diethoxymethyl)-N-phenylphosphonamidate) are examples of phosphorus-containing flame retardants.

III. Synthesis of Novel Agrochemicals

This compound is a precursor in the synthesis of various agrochemicals, including insecticides and herbicides. Its reactivity allows for the introduction of the toxophoric phosphonate group.

Logical Workflow for Agrochemical Synthesis

workflow cluster_synthesis Agrochemical Synthesis A This compound C Phosphonylation A->C B Agrochemical Precursor B->C D Active Agrochemical C->D E Bioactivity Assay D->E

Caption: General workflow for the synthesis and testing of novel agrochemicals.

Application Note: Synthesis of Phosphonate-Based Herbicides

Phosphonate-containing compounds can act as potent herbicides by inhibiting key enzymes in plant metabolic pathways. This compound can be used to synthesize phosphonate esters and phosphonamidates with herbicidal activity.

Experimental Protocol: General Synthesis of Mixed Phosphonate Esters

This protocol is a general method for the synthesis of mixed phosphonate esters which can be screened for herbicidal activity.[6]

Materials:

  • Symmetrical diethyl alkylphosphonate (1.0 eq)

  • Oxalyl chloride (1.3-2.6 eq)

  • Anhydrous Dichloromethane (DCM)

  • Phenol or Alcohol (nucleophile)

  • Triethylamine (if the nucleophile is an alcohol)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, add oxalyl chloride (1.3-2.6 eq) dropwise to a stirred solution of the symmetrical diethyl alkylphosphonate (1.0 eq) in anhydrous DCM.

  • Stir the solution for 16 hours at room temperature. Monitor the formation of the phosphonochloridate intermediate by ³¹P NMR.

  • Evaporate the solvent under reduced pressure to obtain the crude phosphonochloridate. Use this intermediate immediately in the next step.

  • Dissolve the crude phosphonochloridate in anhydrous DCM.

  • In a separate flask, dissolve the phenol or alcohol nucleophile (and triethylamine for alcoholic nucleophiles) in anhydrous DCM.

  • Slowly add the solution of the phosphonochloridate to the nucleophile solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the mixed phosphonate ester.

Quantitative Data:

The following table shows the herbicidal activity of a synthesized phosphonamidate, demonstrating the potential of this class of compounds.

CompoundBioassay TargetActivity MetricValueReference
Amino acid-derived n-alkylphosphonamidatesPlant seedlingsFv/Fm (chlorophyll fluorescence)Significant reduction[6]

Note: Fv/Fm is a measure of the maximum quantum efficiency of photosystem II, and a reduction indicates herbicidal effect.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide array of novel materials. The protocols and data presented herein provide a foundation for researchers to explore its potential in drug development, flame retardant technology, and agrochemical synthesis. Further optimization of reaction conditions and exploration of diverse nucleophiles will undoubtedly lead to the discovery of new materials with enhanced properties and functionalities.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of Ethyl Dichlorophosphate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of ethyl dichlorophosphate with primary and secondary amines to synthesize phosphoramidates and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and an amine?

The primary reaction is a nucleophilic substitution where the amine attacks the phosphorus center of this compound, displacing a chloride ion. With a primary or secondary amine, the reaction can proceed in a stepwise manner, first forming an ethyl phosphoramidochloridate intermediate, which can then react with a second equivalent of the amine to yield an ethyl phosphorodiamidate.

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Hydrolysis: this compound is highly moisture-sensitive and can rapidly hydrolyze to form ethyl phosphoric acid dichloride and ultimately phosphoric acid, generating corrosive HCl gas.[1][2]

  • Pyrophosphate Formation: Self-condensation of this compound or its hydrolysis products can lead to the formation of pyrophosphates, which can complicate purification.

  • Over-reaction with Primary Amines: Primary amines can react twice with this compound, leading to the formation of a phosphorodiamidate when a phosphoramidochloridate might be the desired product.[3]

  • Reaction with Tertiary Amine Bases: While often used as an acid scavenger, some tertiary amines can react with chlorophosphates to form unstable adducts that can lead to side products.

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Moisture Contamination: As mentioned, hydrolysis of the starting material is a major issue. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Suboptimal Reaction Temperature: These reactions are often exothermic. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and minimize side product formation.[4]

  • Incorrect Stoichiometry: The ratio of amine to this compound is crucial. An excess of amine will favor the formation of the disubstituted product.

  • Degradation of Product during Workup or Purification: Phosphoramidates can be sensitive to acidic conditions.[3] Using a mild workup and deactivating silica gel with a base (e.g., triethylamine) during column chromatography can prevent product degradation.[5]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting amine. However, ³¹P NMR spectroscopy is the most effective technique for monitoring the reaction progress, as it allows for the direct observation of the starting material, intermediates, product, and phosphorus-containing byproducts.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reaction of this compound with amines.

Observed Problem Potential Cause(s) Recommended Solution(s)
A significant amount of a white precipitate (amine hydrochloride salt) forms immediately upon addition of the amine, and the reaction does not proceed to the desired product. The reaction is being run without a suitable acid scavenger, or the chosen base is not strong enough or is sterically hindered.Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture before adding the amine. Use at least one equivalent of base for each equivalent of HCl produced.
³¹P NMR spectrum shows a significant peak around -5 to -15 ppm, in addition to the product peak. This chemical shift range is characteristic of pyrophosphates.[9][10] This can be caused by moisture in the reaction or by heating the reaction mixture, which can promote self-condensation.Ensure strictly anhydrous conditions. Run the reaction at a low temperature (e.g., 0 °C or below). Use a slow, dropwise addition of the amine to the this compound solution to avoid localized heating.
With a primary amine, the major product is the disubstituted phosphorodiamidate, but the monosubstituted phosphoramidochloridate is the desired product. The stoichiometry of the amine to the this compound is too high, or the reaction is run for too long or at too high a temperature. Primary amines are highly nucleophilic and can readily react twice.Use a 1:1 or slightly less than 1:1 ratio of the primary amine to this compound. Add the amine slowly at a low temperature. Monitor the reaction closely by ³¹P NMR and stop it once the desired intermediate is formed.
The purified product degrades over time, even when stored in the freezer. The product may be contaminated with trace amounts of acid (e.g., HCl) from the reaction or workup. The P-N bond in phosphoramidates is known to be labile under acidic conditions.[3]During the workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. Ensure the product is thoroughly dried and stored under an inert atmosphere.
Difficulty in separating the desired phosphoramidate from byproducts by column chromatography. The polarity of the product and byproducts may be very similar. Silica gel can also cause degradation of acid-sensitive products.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent).[5] Consider using a different stationary phase, such as neutral alumina.
Quantitative Data Summary

While specific yields are highly dependent on the substrate and reaction conditions, the following table provides an overview of expected ³¹P NMR chemical shifts for common species in these reactions.

Compound Type General Structure Approximate ³¹P NMR Chemical Shift (ppm)
This compoundEtO-P(O)Cl₂+3 to +7
Ethyl PhosphoramidochloridateEtO-P(O)(NHR)Cl+8 to +12
Ethyl PhosphorodiamidateEtO-P(O)(NHR)₂+15 to +25
Pyrophosphate Species(EtO)(X)P(O)-O-P(O)(Y)(OEt)-5 to -15
Ethyl Phosphoric AcidEtO-P(O)(OH)₂0 to +5

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substituents.

Experimental Protocols

General Protocol for the Synthesis of an Ethyl N,N'-Dialkylphosphorodiamidate

1. Reaction Setup:

  • All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane (or another suitable anhydrous solvent).

  • Dissolve this compound (1.0 equivalent) in the solvent and cool the solution to -78 °C using a dry ice/acetone bath.

2. Amine Addition:

  • In a separate flask, dissolve the secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the anhydrous solvent.

  • Slowly add the amine/base solution to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

3. Reaction and Workup:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or ³¹P NMR indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Important: To prevent product degradation, the silica gel should be deactivated by slurrying it in the eluent system containing 1-2% triethylamine.

Visualizations

Reaction_Pathway Reaction Pathway of this compound with a Primary Amine EDCP This compound EtO-P(O)Cl₂ Intermediate Ethyl Phosphoramidochloridate EtO-P(O)(NHR)Cl EDCP->Intermediate + 1 eq. Amine - HCl Amine Primary Amine R-NH₂ Amine->Intermediate Product Ethyl Phosphorodiamidate EtO-P(O)(NHR)₂ Amine->Product Intermediate->Product + 1 eq. Amine - HCl Base Base (e.g., Et₃N) Base->Intermediate Base->Product

Caption: Reaction of this compound with a primary amine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Temp Review Reaction Temperature Start->Check_Temp Check_Stoich Verify Stoichiometry Start->Check_Stoich Check_Purification Assess Purification Method Start->Check_Purification Sol_Anhydrous Use Anhydrous Solvents/Reagents Run under Inert Atmosphere Check_Moisture->Sol_Anhydrous Moisture Present? Sol_Temp Run at Lower Temperature (e.g., 0 °C to -78 °C) Check_Temp->Sol_Temp Temperature Too High? Sol_Stoich Adjust Amine:EDCP Ratio Slow Addition of Amine Check_Stoich->Sol_Stoich Incorrect Ratio? Sol_Purification Use Mild Workup Deactivate Silica Gel Check_Purification->Sol_Purification Product Degradation?

References

Technical Support Center: Purification of Crude Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude ethyl dichlorophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying crude this compound are vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity. Vacuum distillation is generally preferred for removing non-volatile or high-boiling impurities on a larger scale, while flash column chromatography is excellent for separating impurities with different polarities.

Q2: What are the major impurities I can expect in my crude this compound?

A2: Common impurities originate from the starting materials and potential side reactions. These can include:

  • Unreacted starting materials: Phosphorus oxychloride (POCl₃) and ethanol.

  • Byproducts: Diethyl chlorophosphate and triethyl phosphate, formed from further reaction with ethanol.

  • Hydrolysis products: Ethyl dichlorophosphoric acid and hydrochloric acid (HCl), which can form if the reaction is exposed to moisture.[1] These acidic impurities can catalyze further decomposition of the product.

  • Residual solvents: Any solvents used during the synthesis or work-up.

Q3: Why is it crucial to perform the purification under vacuum?

A3: this compound is susceptible to thermal decomposition at its atmospheric boiling point (approximately 187 °C).[2] Heating to this temperature can lead to the formation of toxic fumes, including hydrogen chloride and phosphorus oxides, and result in significant product loss.[3] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.

Q4: My purified this compound is discolored (yellow or brown). What is the likely cause?

A4: Discoloration often indicates the presence of decomposition products or high-boiling point impurities. This can be caused by excessive heating during distillation or prolonged exposure to acidic impurities. To minimize discoloration, ensure a deep and stable vacuum is maintained during distillation and that the heating bath temperature is kept as low as possible.

Q5: I'm observing fuming when handling the crude product. What is this, and how should I handle it?

A5: Fuming is likely due to the reaction of residual phosphorus oxychloride or the product itself with atmospheric moisture, producing hydrochloric acid (HCl) vapor. It is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4]

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause(s) Troubleshooting Steps
Product is not distilling at the expected temperature/pressure. 1. Vacuum leak in the apparatus. 2. Inaccurate pressure reading. 3. Presence of high-boiling impurities. 1. Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. Re-grease joints if necessary.2. Verify the accuracy of your vacuum gauge.3. If the temperature needs to be increased significantly, consider that the remaining material may be composed of higher-boiling impurities.
Bumping or unstable boiling in the distillation flask. 1. Insufficient agitation. 2. Heating too rapidly. 3. Absence of a boiling aid. 1. Ensure vigorous and consistent stirring with a magnetic stir bar.2. Heat the distillation flask gradually and evenly using a heating mantle with a stirrer or an oil bath.3. Do not use boiling chips for vacuum distillation as they are ineffective. A vigorous stir bar is the best method to ensure smooth boiling. A Claisen adapter is also recommended to prevent bumping into the condenser.[5]
Product decomposes in the distillation pot (darkening, fuming). 1. Heating bath temperature is too high. 2. Prolonged heating time. 3. Presence of acidic impurities catalyzing decomposition. 1. Maintain the heating bath temperature no more than 20-30 °C above the vapor temperature.2. Once the bulk of the product has distilled, stop the distillation to avoid prolonged heating of the residue.3. Consider a pre-distillation wash with a mild, non-aqueous basic solution or passing the crude material through a short plug of a neutral adsorbent like Celite to remove acidic impurities.
Low purity of the distilled product. 1. Inefficient fractional distillation for close-boiling impurities. 2. Product co-distilling with an impurity. 1. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser for better separation.2. Check the boiling points of potential impurities. If they are very close to the product's boiling point, a second distillation or an alternative purification method like column chromatography may be necessary.
Flash Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Product is streaking on the TLC plate and/or decomposing on the column. 1. Silica gel is too acidic. 2. Product is unstable on silica gel. 1. Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 1%) to the eluent.[1]2. If decomposition persists even with a neutralized stationary phase, column chromatography may not be a suitable method. Consider vacuum distillation.
Poor separation of the product from impurities. 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Column was overloaded with crude material. 1. Systematically screen different solvent systems using TLC to find an eluent that provides good separation (Rf of the product around 0.2-0.3).[6]2. Ensure the column is packed evenly without any air bubbles or channels.3. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude product.
Product elutes too quickly or not at all. 1. Solvent system is too polar. 2. Solvent system is not polar enough. 1. Decrease the polarity of the eluent.2. Increase the polarity of the eluent. A gradient elution (gradually increasing the polarity of the solvent system) can be effective.[7]

Data Presentation

Physical Properties of this compound and Related Compounds
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound 162.94187 (at 760 mmHg)[2]60-65 (at 10 mmHg)Thermally sensitive.
Phosphorus Oxychloride (POCl₃)153.33105.8 (at 760 mmHg)Common starting material.
Ethanol46.0778.4 (at 760 mmHg)Common starting material.
Diethyl Chlorophosphate172.55203.5 (at 760 mmHg) (est.)Potential byproduct.
Triethyl Phosphate182.16215 (at 760 mmHg)Potential byproduct.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a vacuum adapter

  • Vigreux column (optional, for better separation)

  • Receiving flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Vacuum gauge

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are lightly greased and well-sealed. A Claisen adapter is recommended to minimize bumping.[5]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A cold trap (e.g., with dry ice/acetone) should be in place to protect the pump.[5]

  • Heating: Once a stable vacuum is achieved (typically below 10 mmHg), begin to gently heat the distillation flask.

  • Collecting Fractions: Collect a forerun fraction of any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[5]

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC)

  • Triethylamine (optional, for deactivation)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system that gives an Rf value of approximately 0.2-0.3 for this compound. If streaking is observed, add 1% triethylamine to the developing solvent.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dry, impregnated silica gel to the top of the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

G General Purification Workflow for Crude this compound crude_product Crude this compound (from reaction work-up) select_method Select Purification Method crude_product->select_method vacuum_distillation Vacuum Distillation select_method->vacuum_distillation High-boiling or non-volatile impurities column_chromatography Flash Column Chromatography select_method->column_chromatography Impurities with different polarity analysis Purity Analysis (e.g., GC, NMR) vacuum_distillation->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General purification workflow for crude this compound.

G Troubleshooting Logic for Low Purity after Distillation start Low Purity after Initial Distillation check_impurities Identify Impurities (e.g., by GC-MS, NMR) start->check_impurities boiling_points Compare Boiling Points of Impurities and Product check_impurities->boiling_points close_bp Impurities have close boiling points boiling_points->close_bp Yes different_bp Impurities have significantly different boiling points boiling_points->different_bp No fractional_distillation Use Fractional Distillation (e.g., with Vigreux column) close_bp->fractional_distillation column Consider Column Chromatography for orthogonal separation close_bp->column check_conditions Review Distillation Conditions (Vacuum, Temperature) different_bp->check_conditions end Achieve Desired Purity fractional_distillation->end check_conditions->end column->end

Caption: Troubleshooting logic for low purity after distillation.

References

Improving yield in phosphorylation reactions with ethyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing ethyl dichlorophosphate in phosphorylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound (also known as ethyl phosphorodichloridate) is a highly reactive organophosphorus reagent.[1][2] It serves as a potent electrophile for introducing a phosphono group to nucleophiles, particularly alcohols and amines. Its primary application lies in the synthesis of various phosphate esters and phosphoramidates, including nucleoside phosphate and phosphonate prodrugs, which are significant in drug development.[1]

Q2: What are the key safety precautions to consider when working with this compound?

This compound is a toxic and corrosive compound.[2][3][4] It is highly irritating to the skin, eyes, and respiratory tract.[3][4] The compound is also water-reactive, forming hydrochloric acid upon contact with moisture.[3][5] Therefore, it is crucial to handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, and a lab coat), and work under anhydrous conditions.[2]

Q3: My phosphorylation reaction yield is consistently low. What are the common causes?

Low yields in phosphorylation reactions using this compound can stem from several factors:

  • Moisture Contamination: this compound readily hydrolyzes in the presence of water, which deactivates the reagent. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

  • Substrate Degradation: The substrate may be sensitive to the reaction conditions, particularly the presence of the HCl byproduct if a base is not used or is insufficient.

  • Side Reactions: Due to its high reactivity, this compound can lead to the formation of byproducts, such as pyrophosphates or multiple phosphorylations on the same molecule.

  • Steric Hindrance: Bulky substituents on the substrate can hinder the approach of the phosphorylating agent, leading to incomplete conversion.

  • Inappropriate Stoichiometry: An incorrect ratio of this compound, substrate, or base can lead to incomplete reactions or the formation of side products.

Q4: How can I minimize the formation of side products in my reaction?

Minimizing side products is crucial for achieving high yields and simplifying purification. Consider the following strategies:

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of this compound and improve selectivity.[6]

  • Slow Addition: Add the this compound dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

  • Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction without competing with the substrate.[6]

  • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to ensure phosphorylation occurs at the desired position.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive this compound (hydrolyzed).2. Insufficiently reactive substrate.3. Reaction temperature is too low.1. Use a fresh bottle of this compound or purify it by distillation.2. Ensure all reagents and solvents are anhydrous.3. Consider using a more potent catalyst or a different phosphorylating agent.4. Gradually warm the reaction to room temperature after the initial low-temperature addition.[6]
Formation of Multiple Products 1. Over-phosphorylation of the substrate.2. Reaction with other nucleophilic groups.3. Formation of pyrophosphates.1. Use a stoichiometric amount or a slight excess of this compound.2. Employ protecting groups for other reactive functional groups.3. Maintain low temperatures and ensure slow, controlled addition of the reagent.
Difficult Product Purification 1. Presence of acidic byproducts (HCl).2. Unreacted starting materials.3. Formation of polar byproducts.1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids.2. Optimize reaction stoichiometry and time to ensure complete conversion.3. Utilize column chromatography with an appropriate solvent system for purification.
Inconsistent Reaction Yields 1. Variability in reagent quality.2. Inconsistent reaction setup and conditions.1. Use reagents from a reliable source and store them under appropriate conditions (e.g., under inert gas).2. Standardize the experimental protocol, including reaction time, temperature, and addition rates.

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (alcohol)

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the substrate and anhydrous DCM. Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Addition of Base: Add triethylamine (typically 1.1 to 2.0 equivalents) to the solution and stir.

  • Addition of Phosphorylating Agent: Slowly add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Summary of Reaction Conditions and Yields
Substrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AmineTriethylamineDCM-78 to 251216-45[6]
Amino Acid EsterTriethylamineTHFRT2171[7]
PhenolTriethylamineToluene/DCM2512Not specified[6]

Note: Yields are highly substrate-dependent and the conditions listed are examples from specific literature reports.

Visual Guides

experimental_workflow sub Substrate + Anhydrous Solvent base Add Base (e.g., Triethylamine) sub->base 1. cool Cool to -78°C to 0°C base->cool 2. reagent Slowly Add this compound cool->reagent 3. react Stir and Monitor Reaction reagent->react 4. quench Quench with NaHCO3 (aq) react->quench 5. workup Aqueous Workup quench->workup 6. purify Column Chromatography workup->purify 7. product Purified Product purify->product 8.

Caption: General experimental workflow for phosphorylation.

troubleshooting_logic start Low Reaction Yield c1 Check for Moisture Contamination? start->c1 s1 Use Anhydrous Conditions (Dry Glassware, Solvents) c1->s1 Yes c2 Side Reactions Occurring? c1->c2 No s1->c2 s2 Lower Reaction Temperature Slow Reagent Addition Use Protecting Groups c2->s2 Yes c3 Incomplete Conversion? c2->c3 No s2->c3 s3 Optimize Stoichiometry Increase Reaction Time/Temp c3->s3 Yes end Improved Yield c3->end No s3->end

Caption: Troubleshooting logic for low reaction yields.

References

Handling and storage precautions for ethyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with ethyl dichlorophosphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly hazardous substance. It is classified as acutely toxic if swallowed and fatal if inhaled.[1][2] It causes severe skin burns and serious eye damage.[1][2][3] The substance is corrosive and can cause visible destruction or irreversible alterations in human skin tissue upon contact.[4][5] Additionally, it is moisture-sensitive and reacts with water to form corrosive hydrogen chloride (hydrochloric acid) gas.[4][5][6]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: Due to its high toxicity and corrosivity, a stringent PPE protocol is required. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] The following PPE should be worn:

  • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[1][7]

  • Eye/Face Protection : Tightly fitting safety goggles with side-shields, and a face shield is recommended.[1][7]

  • Skin and Body Protection : Wear fire/flame resistant and impervious protective clothing to prevent any possibility of skin contact.[1][7]

  • Respiratory Protection : If exposure limits are exceeded or if working outside a fume hood, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is necessary.[1][3][7]

Q3: How must this compound be stored to ensure safety and stability?

A3: Proper storage is critical to prevent dangerous reactions and degradation. Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] It should be stored locked up and apart from incompatible materials and foodstuff containers.[1] Because it is moisture-sensitive, storage under an inert atmosphere is recommended, and exposure to moist air or water must be avoided.[5][6]

Q4: What materials are incompatible with this compound?

A4: this compound can react violently or produce highly toxic products when in contact with certain materials. Avoid:

  • Water/Moisture : Reacts to form hydrogen chloride gas.[4][6]

  • Strong Oxidizing Agents : May result in the release of toxic phosphorus oxides.[1][4]

  • Strong Reducing Agents (e.g., hydrides) : Can lead to the formation of highly toxic and flammable phosphine gas.[1][4]

  • Strong Bases : Incompatible.[6]

  • Metals : Contact with corrosives may evolve flammable hydrogen gas.[3]

Troubleshooting Guide

Problem: The liquid appears discolored (pale brown/yellow) or cloudy.

  • Possible Cause : The product may have been exposed to moisture or other contaminants, leading to hydrolysis or degradation. While some sources describe the pure liquid as colorless to pale brown, significant color change or turbidity could indicate impurity.[1][5]

  • Solution : Do not use the material if you suspect contamination. A change in appearance could signify the presence of hazardous decomposition products. Dispose of the material according to institutional and local regulations for hazardous chemical waste.[1]

Problem: A strong, irritating odor is detected near the storage area.

  • Possible Cause : This could indicate a leak from the container or that the container was not sealed properly. The vapor is highly toxic and corrosive.[4]

  • Solution : Do not enter the area if the odor is strong. If you are trained and equipped with the proper respiratory protection (SCBA), you can attempt to secure the container. Otherwise, evacuate the immediate area, alert colleagues, and contact your institution's emergency response team.[1] Ensure the storage area has adequate ventilation.

Problem: The container is unexpectedly pressurized or shows signs of corrosion.

  • Possible Cause : Contamination with water or other reactive substances could lead to the generation of gas (e.g., hydrogen chloride), causing a pressure buildup.[3][4]

  • Solution : Handle the container with extreme caution. Do not attempt to open it if it is visibly swollen. Place it in a secondary containment vessel and isolate it in a safe, well-ventilated area (like a fume hood). Contact your environmental health and safety (EHS) office for guidance on how to proceed with disposal.

Data and Protocols

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₂H₅Cl₂O₂P[3][8]
Molecular Weight 162.94 g/mol [3][8]
Appearance Clear, colorless to pale brown/light yellow liquid[1][5]
Density 1.373 g/cm³ at 25°C
Boiling Point 60-65°C at 13 hPa (10 mmHg)[9]
Flash Point >110°C (>230°F)[5]
Storage Temperature Room Temperature, under inert atmosphere[5]
GHS Hazard Information
Hazard CodeDescriptionSource(s)
H301 Toxic if swallowed[1][2]
H330 Fatal if inhaled[1][2]
H314 Causes severe skin burns and eye damage[1][2]
Experimental Protocol: Small Spill Cleanup (<100 mL in a Fume Hood)

WARNING: Only personnel trained in handling hazardous spills and wearing appropriate PPE should perform this procedure.

  • Alert Personnel : Immediately notify others in the laboratory.

  • Ensure Ventilation : Confirm the fume hood is operating correctly. Keep the sash as low as possible.

  • Gather Materials : Collect your spill kit, which should contain:

    • Inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth).[10] Do NOT use paper towels or other combustible materials.[10]

    • A container for hazardous waste, properly labeled.

    • Non-sparking tools for collection.[1]

  • Contain the Spill : Create a dike around the spill by applying the absorbent material to its periphery, then work inwards.[11]

  • Absorb the Spill : Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Collect Waste : Carefully scoop the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water, if appropriate and safe. Place all cleaning materials in the waste container.

  • Dispose : Seal the waste container and label it clearly. Arrange for disposal through your institution's EHS department.[1]

  • Report : Report the incident to your supervisor and EHS office as required by your institution's policy.

Visual Workflows

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Conclusion Phase start Start: Need to use This compound ppe 1. Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe Ensure safety first hood 2. Verify Fume Hood is operational ppe->hood storage 3. Retrieve from locked, cool, dry storage hood->storage transport 4. Use secondary containment to transport to hood experiment 5. Perform experiment in fume hood return_storage 6. Securely close container and return to storage experiment->return_storage cleanup 7. Decontaminate glassware and work area return_storage->cleanup dispose 8. Dispose of waste and used PPE properly cleanup->dispose end End dispose->end

Caption: Standard workflow for safely handling this compound.

Spill_Response_Logic spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (<100mL, in fume hood) assess->minor_spill Small & Contained major_spill Major Spill (Large volume, outside hood, or unknown) assess->major_spill Large or Uncontained self_cleanup Trained personnel with PPE cleans up using spill kit minor_spill->self_cleanup evacuate Evacuate immediate area major_spill->evacuate report Report incident to supervisor/EHS self_cleanup->report alert Alert others and pull fire alarm if necessary evacuate->alert call Call emergency response (EHS/911) alert->call

Caption: Decision tree for responding to an this compound spill.

Incompatibility_Diagram cluster_reactants Incompatible Materials cluster_products Hazardous Products main This compound water Water / Moisture main->water Reacts to form ox_agents Strong Oxidizing Agents main->ox_agents Reacts to form red_agents Strong Reducing Agents (e.g., Hydrides) main->red_agents Reacts to form bases Strong Bases main->bases Reacts with hcl Hydrogen Chloride Gas (Corrosive) water->hcl po Toxic Phosphorus Oxides ox_agents->po phosphine Phosphine Gas (Highly Toxic, Flammable) red_agents->phosphine reaction Violent Reaction bases->reaction

Caption: Incompatibility chart for this compound.

References

Technical Support Center: Decomposition of Ethyl Dichlorophosphate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorophosphate. The information addresses common issues encountered during experimental work related to its decomposition in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways of this compound in aqueous solutions?

A1: this compound is highly reactive towards water and undergoes a multi-step decomposition process. The primary pathways involve sequential hydrolysis of the two phosphorus-chloride (P-Cl) bonds, followed by potential condensation reactions and, under certain conditions, hydrolysis of the ethyl ester linkage.

  • Stepwise Hydrolysis: The initial, rapid hydrolysis of one P-Cl bond forms ethyl phosphorochloridic acid and hydrochloric acid. A second, slower hydrolysis step then converts ethyl phosphorochloridic acid to ethyl phosphoric acid and additional hydrochloric acid.

  • Condensation: In solutions with a limited amount of water, condensation reactions can occur between the hydrolysis intermediates. For example, two molecules of ethyl phosphorochloridic acid can condense to form diethyl dichloropyrophosphate.

  • Ester Hydrolysis: Under more forcing conditions, such as strongly acidic or basic solutions and elevated temperatures, the ethyl ester bond can hydrolyze to yield phosphoric acid and ethanol.

Q2: My reaction mixture is becoming highly acidic. Is this expected?

A2: Yes, a significant decrease in pH is a clear indicator of this compound decomposition. Each hydrolysis of a P-Cl bond releases one equivalent of hydrochloric acid (HCl), a strong acid. The formation of acidic phosphate intermediates also contributes to the overall acidity of the solution.

Q3: I am observing unexpected peaks in my ³¹P NMR spectrum. What could they be?

A3: The appearance of multiple peaks in the ³¹P NMR spectrum is common due to the complex nature of this compound decomposition. Besides the starting material, you may observe signals corresponding to:

  • Ethyl phosphorochloridic acid

  • Ethyl phosphoric acid

  • Pyrophosphate species (e.g., diethyl dichloropyrophosphate)

  • Phosphoric acid

The chemical shifts of these species are sensitive to the solvent, pH, and concentration. Running standards of expected intermediates, if available, can aid in peak assignment. A study on the similar compound diethyl chlorophosphate (DECP) showed a range of phosphorus species during hydrolysis.[1]

Q4: How does the solvent affect the decomposition of this compound?

A4: The solvent plays a critical role in the decomposition pathway and rate.

  • Protic Solvents (e.g., water, alcohols): These solvents will directly react with this compound. Water leads to hydrolysis, while alcohols will lead to the formation of new phosphate esters through solvolysis.

  • Aprotic Solvents (e.g., acetonitrile, dichloromethane): While unreactive themselves, residual moisture in these solvents can initiate hydrolysis. The rate of decomposition will be significantly slower than in protic solvents and will depend on the water content.

Q5: What analytical techniques are best suited for monitoring the decomposition of this compound?

A5: A combination of techniques is often ideal:

  • ³¹P NMR Spectroscopy: This is a powerful tool for the direct, non-destructive monitoring of all phosphorus-containing species in the reaction mixture, allowing for both identification and quantification.[1]

  • HPLC/LC-MS: Reversed-phase or ion-exchange HPLC can be used to separate the polar, non-volatile hydrolysis products. Coupling with mass spectrometry (LC-MS) aids in their identification. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and a pH modifier like formic or phosphoric acid can be effective.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing the starting material and any volatile byproducts. However, the acidic and non-volatile hydrolysis products typically require derivatization (e.g., silylation or methylation) to make them amenable to GC analysis.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent reaction kinetics or irreproducible results. 1. Variable water content in solvents: Even in non-aqueous reactions, trace amounts of water can initiate decomposition. 2. Temperature fluctuations: Hydrolysis rates are temperature-dependent. 3. Inaccurate quantification of starting material: this compound is reactive and may have partially degraded upon storage.1. Use freshly dried solvents for non-aqueous reactions. Consider using a desiccant in the reaction setup. 2. Employ a temperature-controlled reaction vessel (e.g., water bath, heating mantle with a controller). 3. Verify the purity of the starting material before each experiment, for example, by ³¹P NMR.
Formation of an insoluble precipitate. 1. Reaction with buffer salts: Phosphate buffers can react with intermediates. 2. Formation of polymeric phosphate species: Extensive condensation can lead to insoluble polyphosphates.1. If buffering is necessary, consider using non-nucleophilic buffers. 2. Ensure a sufficient amount of solvent to maintain the solubility of all species. Analyze the precipitate to identify its composition.
Difficulty in identifying and quantifying degradation products. 1. Co-elution in chromatography: Multiple polar products may not separate well under a single chromatographic condition. 2. Lack of reference standards: The intermediate degradation products may not be commercially available. 3. Poor ionization in MS: Phosphate compounds can be challenging to ionize efficiently.1. Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, and column chemistry. 2. Use techniques like LC-MS/MS and high-resolution mass spectrometry to deduce the structures of unknown peaks. Isolate fractions for NMR analysis if possible. 3. Optimize MS source parameters. Consider using different ionization modes (e.g., negative ion mode for acidic phosphates).
Rapid and uncontrolled reaction upon addition of a nucleophile. High reactivity of this compound: As a strong electrophile, it reacts exothermically with nucleophiles.[3]1. Perform the reaction at a low temperature (e.g., 0 °C or below). 2. Add the nucleophile slowly and dropwise to the solution of this compound. 3. Ensure efficient stirring to dissipate heat.

Data Presentation

Table 1: Expected Decomposition Products of this compound in Aqueous Solution and their Characteristics.

Compound Name Molecular Formula Molecular Weight ( g/mol ) General Properties
This compoundC₂H₅Cl₂O₂P162.94Highly reactive liquid, moisture sensitive.
Ethyl Phosphorochloridic AcidC₂H₅ClHO₃P144.48Unstable intermediate, acidic.
Ethyl Phosphoric AcidC₂H₆O₄P125.05Polar, acidic, non-volatile.
Diethyl DichloropyrophosphateC₄H₈Cl₂O₅P₂271.95Potential condensation product.
Phosphoric AcidH₃O₄P98.00Final hydrolysis product of the ester bond.
Hydrochloric AcidHCl36.46Byproduct of P-Cl bond hydrolysis.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • In a dry NMR tube, dissolve a known concentration of this compound (e.g., 0.1 M) in a deuterated solvent (e.g., D₂O or a mixture of an organic solvent with a known amount of D₂O).

    • If pH control is desired, use a deuterated buffer system. Note that the buffer may influence the reaction rate.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum immediately after sample preparation (t=0).

    • Continue to acquire spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of new peaks corresponding to the degradation products.

    • Use an appropriate relaxation delay (D1) to ensure quantitative results.

  • Data Analysis:

    • Integrate the peaks in each spectrum to determine the relative concentrations of the different phosphorus species over time.

    • Plot the concentration of this compound versus time to determine the rate of decomposition.

Protocol 2: Analysis of Hydrolysis Products by HPLC

  • Sample Preparation:

    • Initiate the hydrolysis reaction in a vial by adding this compound to the desired aqueous solution.

    • At specified time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity.

    • Detector: UV detector (if any species are chromophoric) or ideally a mass spectrometer (LC-MS).

  • Data Analysis:

    • Identify peaks corresponding to the starting material and degradation products based on their retention times and mass-to-charge ratios (if using LC-MS).

    • Quantify the components by creating calibration curves with available standards or by using relative peak areas.

Visualizations

Decomposition_Pathways EDCP This compound (C₂H₅O)P(O)Cl₂ EPCA Ethyl Phosphorochloridic Acid (C₂H₅O)P(O)(OH)Cl EDCP->EPCA + H₂O - HCl EPA Ethyl Phosphoric Acid (C₂H₅O)P(O)(OH)₂ EPCA->EPA + H₂O - HCl DEDCPP Diethyl Dichloropyrophosphate [(C₂H₅O)P(O)Cl]₂O EPCA->DEDCPP + EPCA - H₂O PA Phosphoric Acid H₃PO₄ EPA->PA + H₂O - EtOH

Caption: Proposed decomposition pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare solution of This compound B Initiate decomposition (e.g., add water/buffer) A->B C Collect aliquots at different time points B->C D1 ³¹P NMR Spectroscopy C->D1 D2 HPLC / LC-MS C->D2 D3 GC-MS (with derivatization) C->D3 E Identify & Quantify Degradation Products D1->E D2->E D3->E F Determine Kinetic Parameters E->F

Caption: General experimental workflow for studying this compound decomposition.

References

Navigating Material Compatibility with Ethyl Dichlorophosphate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the compatibility of various materials with ethyl dichlorophosphate. Given its reactive nature, selecting appropriate laboratory and manufacturing equipment is critical to ensure experimental integrity, safety, and longevity of your apparatus. This guide offers troubleshooting advice and answers to frequently asked questions regarding material selection and use.

Incompatible Materials: Summary of Effects

This compound is a reactive organophosphorus compound that can undergo hydrolysis and react with a variety of materials. Its primary incompatibility stems from its reaction with water, which produces corrosive hydrochloric acid and ethyl phosphoric acid.[1][2] These acidic byproducts can then corrode susceptible materials. Additionally, this compound can react directly with certain organic polymers and elastomers, leading to degradation. The following table summarizes known and inferred incompatibilities.

Material CategorySpecific MaterialObserved or Inferred EffectSeverity
Metals Common Metals (e.g., Aluminum, Iron, Carbon Steel, Zinc)Corrosion, evolution of flammable hydrogen gas.[1]Severe
Stainless Steel 304Potential for corrosion, especially in the presence of moisture due to the formation of hydrochloric acid.[3]Moderate to Severe
Stainless Steel 316More resistant than 304 due to molybdenum content, but still susceptible to corrosion over time, particularly with wet this compound.[4]Moderate
Hastelloy C-276High resistance to a wide range of corrosive chemicals, including strong acids. Expected to have good compatibility.[5][6][7]Low
Plastics Polypropylene (PP)Good resistance to many organic solvents and non-oxidizing acids.[8][9][10] May be suitable for short-term use, but testing is recommended.Low to Moderate
Polyethylene (PE)Good general chemical resistance, but may be less resistant than polypropylene to certain chemicals.[11][12][13] Susceptible to attack by some organic compounds.Moderate
Polyvinyl Chloride (PVC)Generally poor resistance to chlorinated solvents and esters. Not recommended.Severe
Polytetrafluoroethylene (PTFE)Excellent resistance to a wide range of chemicals, including strong acids and solvents.[14][15][16][17][18]Low
Elastomers Natural RubberPoor resistance to many chemicals. Not recommended.Severe
Nitrile (Buna-N, NBR)Generally has poor resistance to chlorinated hydrocarbons and strong acids. Not recommended.Severe
EPDMGood resistance to water and some acids, but may be incompatible with chlorinated organic compounds.Moderate to Severe
Fluoroelastomers (FKM, Viton®)Generally good resistance to hydrocarbons and many acids, but may be incompatible with certain esters and ketones.[19][20][21][22][23] Testing is advised.Moderate
Perfluoroelastomers (FFKM, Kalrez®)Excellent resistance to a very broad range of chemicals, including those that degrade other elastomers.[24][25][26][27]Low
Other Materials Water/MoistureReacts to form corrosive hydrochloric acid and ethyl phosphoric acid.[1][2]Severe
Strong Oxidizing AgentsCan lead to partial oxidation and release of toxic phosphorus oxides.[2][28]Severe
Strong BasesCan catalyze rapid decomposition.[29]Severe
Strong Reducing AgentsMay form highly toxic and flammable phosphine gas.[2][28]Severe

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q1: I noticed corrosion on my stainless steel reactor after using this compound. What happened and what should I do?

A1: Corrosion of stainless steel, even 316 grade, is likely due to the hydrolysis of this compound in the presence of moisture, which forms hydrochloric acid.[1][3][4]

  • Immediate Action: Safely transfer the this compound to a dry, compatible container (e.g., glass or PTFE). Neutralize and clean the corroded reactor according to your institution's safety protocols.

  • Prevention:

    • Ensure all equipment is scrupulously dried before introducing this compound.

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • For applications requiring high temperatures or prolonged contact, consider using a more resistant alloy such as Hastelloy C-276.[5][6][7]

Q2: The plastic tubing in my experimental setup has become brittle and cracked after contact with this compound. Why did this happen and what material should I use instead?

A2: The cracking and embrittlement of the plastic tubing indicate chemical attack. Many common plastics are not resistant to chlorinated organophosphates.

  • Immediate Action: Immediately stop the experiment and safely replace the compromised tubing.

  • Recommended Materials: For flexible connections, use tubing made from Polytetrafluoroethylene (PTFE), which has excellent chemical resistance to a wide range of aggressive chemicals.[14][15][16][17][18]

  • Material Selection Workflow:

Start Material Selection for This compound Check_Contact Direct Contact with EDP? Start->Check_Contact Check_Duration Contact Duration? Check_Contact->Check_Duration Yes Avoid_Material Avoid Common Plastics, Elastomers, and Metals Check_Contact->Avoid_Material No (Splash/Fume exposure) Check_Temp Operating Temperature? Check_Duration->Check_Temp Long-term Consider_SS316 Consider SS 316 with strict moisture control Check_Duration->Consider_SS316 Short-term Select_HighAlloy Use Hastelloy C-276 or equivalent Check_Temp->Select_HighAlloy High Temp Select_Glass Use Glass or PTFE-lined equipment Check_Temp->Select_Glass Ambient Temp Select_PTFE Use PTFE or Perfluoroelastomer (FFKM) Select_HighAlloy->Select_PTFE For Seals/Gaskets Consider_SS316->Select_Glass

Material Selection Workflow for this compound

Q3: My reaction is producing unexpected byproducts and the yield is low. Could the container material be the cause?

A3: Yes, it is possible. If you are using a container made of an incompatible material, it could be degrading and leaching substances into your reaction mixture. These leachables can interfere with your reaction, poison catalysts, or contribute to the formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Analyze a sample of your this compound that has been in contact with the container material to check for impurities.

    • Transfer your reaction to a known inert container, such as one made of borosilicate glass or PTFE, and repeat the experiment.

    • If the issue persists, investigate other potential sources of contamination or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound that I should be concerned about?

A1: When heated to decomposition or upon contact with water, this compound can produce very toxic and corrosive fumes, including hydrogen chloride (HCl) and phosphorus oxides (POx).[1][2] In the presence of strong reducing agents, highly toxic and flammable phosphine gas may be formed.[2][28]

Q2: Can I use standard elastomeric seals (like Viton® or EPDM) for gaskets in a system handling this compound?

A2: It is not recommended without specific compatibility testing. While Viton® (FKM) has good resistance to many chemicals, it can be incompatible with certain esters.[19][20][21][22][23] EPDM's compatibility with chlorinated organic compounds is also questionable. For critical applications, perfluoroelastomers (FFKM), such as Kalrez®, offer the broadest chemical resistance and are a safer choice.[24][25][26][27]

Q3: Is it safe to clean equipment that has been in contact with this compound with water?

A3: Caution must be exercised. Direct contact with water will cause a reaction that produces corrosive acids.[1][2] A two-step cleaning process is recommended:

  • First, rinse the equipment with a compatible, dry, inert solvent to remove the bulk of the this compound.

  • Then, proceed with a standard cleaning procedure involving water or aqueous solutions. Always perform cleaning in a well-ventilated area and wear appropriate personal protective equipment.

Q4: How should I store this compound to minimize degradation and reaction with its container?

A4: Store this compound in a tightly sealed container made of a compatible material (e.g., glass or PTFE-lined) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing or reducing agents.[28][29] An inert atmosphere blanket (e.g., nitrogen) can further prevent moisture ingress.

Experimental Protocols

General Protocol for Material Compatibility Testing (Soak Test)

This protocol provides a general framework for assessing the compatibility of a material with this compound.

  • Material Preparation:

    • Cut several pre-weighed and measured coupons of the material to be tested.

    • Clean the coupons with a suitable solvent and dry them thoroughly in a vacuum oven.

    • Record the initial weight, dimensions, and visual appearance of each coupon.

  • Exposure:

    • Place each coupon in a separate, dry glass container.

    • Under an inert atmosphere, add enough this compound to completely submerge the coupon.

    • Seal the containers and store them at the intended experimental temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

    • Include a control coupon in a container without this compound.

  • Analysis:

    • After the exposure period, carefully remove the coupons, rinse them with a dry, inert solvent, and dry them in a vacuum oven.

    • Measure and record the final weight and dimensions.

    • Visually inspect the coupons for any changes in color, surface texture, or signs of degradation.

    • Analyze the this compound for any leached substances from the material.

    • Perform mechanical testing (e.g., tensile strength) on the exposed coupons and compare the results to the control.

Signaling Pathway for Incompatibility Issues

The following diagram illustrates the logical progression of troubleshooting when an incompatibility issue is suspected.

Issue Suspected Incompatibility Issue (e.g., corrosion, product contamination) Identify_Material Identify All Materials in Contact with this compound Issue->Identify_Material Check_Table Consult Compatibility Table Identify_Material->Check_Table Is_Incompatible Is Material Listed as Incompatible? Check_Table->Is_Incompatible Replace_Material Replace with a Recommended Compatible Material (e.g., PTFE, Hastelloy C-276) Is_Incompatible->Replace_Material Yes Investigate_Conditions Investigate Operating Conditions (Temperature, Moisture) Is_Incompatible->Investigate_Conditions No / Uncertain Resolution Issue Resolved Replace_Material->Resolution Modify_Conditions Modify Conditions (e.g., dry system, lower temp) Investigate_Conditions->Modify_Conditions Perform_Test Perform Compatibility Test (Soak Test) Investigate_Conditions->Perform_Test Modify_Conditions->Resolution Perform_Test->Replace_Material If Fails Perform_Test->Resolution If Passes

References

Technical Support Center: Stabilizing Ethyl Dichlorophosphate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorophosphate. The information focuses on ensuring the long-term stability of the compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (CAS 1498-51-7) is a highly reactive organophosphorus compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its high reactivity makes it susceptible to degradation, particularly from moisture, which can compromise its purity and lead to the formation of hazardous byproducts.

Q2: What are the primary signs of this compound degradation?

A2: Signs of degradation include a change in color from colorless to pale yellow or brown, the evolution of fumes (hydrogen chloride gas) when exposed to air, and a decrease in purity as determined by analytical methods like Gas Chromatography (GC).

Q3: What are the main decomposition pathways for this compound?

A3: The primary decomposition pathway is hydrolysis, which occurs upon contact with water. This reaction produces ethyl dichlorophosphoric acid and subsequently hydrochloric acid (HCl) and phosphoric acid. The generated HCl can then catalyze further decomposition. Thermal decomposition can also occur at elevated temperatures, releasing toxic fumes of hydrogen chloride and phosphorus oxides.[2][3][4][5]

Q4: What are the recommended general storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly closed to prevent moisture ingress.[3][4] Storage under an inert atmosphere, such as nitrogen, is also recommended to minimize contact with air and moisture.[5]

Q5: What materials are compatible for storing this compound?

A5: Glass containers are commonly used for the storage of this compound.[6] It is corrosive to many common metals, especially in the presence of moisture, due to the formation of hydrochloric and phosphoric acids.[4] Therefore, storage in metal containers should be avoided unless they are made of a known resistant alloy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Visible color change (yellowing/browning) of the stored this compound. Exposure to air and/or moisture, leading to hydrolysis and the formation of impurities.- Ensure the container is purged with an inert gas (e.g., nitrogen or argon) before sealing. - Verify the integrity of the container seal. - Consider adding a moisture scavenger like activated 3Å molecular sieves to the container headspace.[3][4][7]
Fuming is observed when the container is opened. The compound has been exposed to moisture, causing hydrolysis and the release of hydrogen chloride (HCl) gas.- Handle the material in a fume hood with appropriate personal protective equipment (PPE). - Minimize the time the container is open. - Purge the container with inert gas before resealing. - Implement the use of a moisture scavenger for future storage.
Decrease in assay (purity) over time as confirmed by GC analysis. Slow degradation due to trace amounts of moisture and/or autocatalysis by HCl.- Implement the use of a stabilizing agent. Consider adding a non-nucleophilic, sterically hindered amine as an acid scavenger. - Alternatively, add a small amount of an epoxide-based acid scavenger. - Ensure the initial water content is minimized by storing over a drying agent like activated molecular sieves.
Pressure buildup inside the storage container. Decomposition of the compound, leading to the generation of gaseous byproducts like HCl. This is more likely if the storage temperature is elevated.- Store the container in a cool, designated area. - Vent the container carefully in a fume hood before use. - Re-evaluate the storage conditions and consider refrigeration (if compatible with the compound's freezing point).

Stabilization Strategies

For long-term storage, the key is to mitigate hydrolysis. This can be achieved by removing water and scavenging the acidic byproducts of any residual hydrolysis.

Data on Potential Stabilizers
Stabilizer Type Example(s) Mechanism of Action Considerations for Use
Moisture Scavenger Activated 3Å Molecular Sieves (Zeolites)Physically adsorbs water molecules from the compound and the container headspace, preventing the initiation of hydrolysis.[1][3][4][7]Add a small amount of activated powder or beads to the container. Ensure the sieves are properly activated (dried) before use.
Acid Scavenger (Hindered Amine) Diisopropylethylamine (DIPEA), 2,2,6,6-TetramethylpiperidineNeutralizes HCl as it is formed, preventing the acid-catalyzed acceleration of hydrolysis. The steric hindrance minimizes direct reaction with the this compound.Add in very low concentrations (e.g., 0.1-0.5% w/w). Must be tested on a small scale to ensure no unwanted side reactions.
Acid Scavenger (Epoxide) Propylene oxide, Butylene oxideReacts with HCl to form a stable chlorohydrin, effectively removing the acid catalyst from the system.[8]Use in low concentrations. Epoxides are reactive and should be tested for compatibility on a small scale.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is used to quantify the amount of water in this compound, which is critical for assessing its stability and the effectiveness of storage conditions.

  • Instrumentation : An automated Karl Fischer titrator (coulometric is preferred for low water content).

  • Reagents : Anhydrous methanol, Karl Fischer reagent (imidazole-based reagents are recommended for safety).

  • Procedure :

    • Prepare the titrator according to the manufacturer's instructions. The titration cell must be pre-titrated to a dry state.

    • In a glove box or under an inert atmosphere, accurately weigh a sample of this compound (e.g., 1-5 g) into a gas-tight syringe.

    • Inject the sample into the titration cell.

    • Start the titration. The instrument will automatically determine the endpoint.

    • The water content is calculated by the instrument, typically in ppm or percentage.[2]

Protocol 2: Monitoring Purity and Degradation by Gas Chromatography (GC-FID)

This method is used to assess the purity of this compound and to detect the presence of degradation products.

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polarity column like a DB-5).

  • Sample Preparation :

    • Under an inert atmosphere, prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dichloromethane or acetonitrile) at a known concentration (e.g., 1000 ppm).

    • Prepare a series of standards for calibration.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Detector Temperature : 280 °C

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas : Helium or Nitrogen.

  • Procedure :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Record the chromatogram. The peak corresponding to this compound should be identified by its retention time, as determined by running a pure standard.

    • Degradation will be indicated by a decrease in the area of the main peak and the appearance of new peaks at different retention times. Purity is calculated based on the relative peak areas.

Protocol 3: Structural Analysis of Degradation Products by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for identifying phosphorus-containing compounds and can be used to characterize the degradation products of this compound.

  • Instrumentation : A Nuclear Magnetic Resonance (NMR) spectrometer capable of ³¹P detection.

  • Sample Preparation :

    • In a dry NMR tube, dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Add a small capillary containing a reference standard (e.g., 85% H₃PO₄ in D₂O) for accurate chemical shift referencing.

  • Data Acquisition :

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis :

    • Pure this compound will show a single peak.

    • Hydrolysis products, such as ethyl dichlorophosphoric acid or pyrophosphates, will appear as new peaks with different chemical shifts.[6][9] The chemical shifts can be compared to literature values or known standards to identify the degradation products.

Visualizations

DecompositionPathway Decomposition Pathway of this compound EDP This compound (C2H5O)P(O)Cl2 HCl Hydrogen Chloride (HCl) (Corrosive Gas) EDP->HCl + H2O (Hydrolysis) PhosphoricAcid Phosphoric Acid Derivatives EDP->PhosphoricAcid + H2O (Hydrolysis) H2O Water (H2O) (from moisture) HCl->EDP Autocatalysis

Caption: Hydrolysis and autocatalytic decomposition of this compound.

StabilityWorkflow Workflow for Stability Assessment cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation Storage Store this compound (Cool, Dry, Inert Atmosphere) AddStabilizer Add Stabilizer (e.g., Molecular Sieves) Storage->AddStabilizer Sampling Sample at t=0 and regular intervals Storage->Sampling KF Karl Fischer Titration (Water Content) Sampling->KF GC GC-FID (Purity) Sampling->GC NMR 31P NMR (Degradation Products) Sampling->NMR Evaluation Stable? KF->Evaluation GC->Evaluation NMR->Evaluation Evaluation->Storage Evaluation->AddStabilizer No

Caption: Experimental workflow for assessing the stability of this compound.

References

Troubleshooting common issues in ethyl dichlorophosphate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichlorophosphate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My phosphorylation reaction with this compound is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow or incomplete reaction. Here's a troubleshooting guide:

  • Moisture Contamination: this compound is highly sensitive to moisture, which can hydrolyze it to ethyl phosphoric acid and hydrochloric acid, rendering it inactive for your desired phosphorylation.[1][2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Insufficient Base: The reaction of this compound with nucleophiles like alcohols or amines generates hydrochloric acid (HCl).[3] This byproduct can protonate your nucleophile, reducing its nucleophilicity.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, for each equivalent of HCl produced. For sensitive substrates, a slight excess of the base may be beneficial.

  • Low Reaction Temperature: While some reactions are performed at low temperatures to control selectivity, this can also slow down the reaction rate.

    • Solution: If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique to avoid decomposition.[4]

  • Steric Hindrance: A sterically hindered alcohol or amine will react more slowly.

    • Solution: Longer reaction times or higher temperatures may be necessary. In some cases, a different phosphorylating agent with less steric bulk might be considered.

Q2: I am observing the formation of an unexpected side product. What are the common side reactions in this compound chemistry?

A2: The high reactivity of this compound can lead to several side products:

  • Hydrolysis Products: As mentioned, water contamination will lead to the formation of ethyl phosphoric acid.

  • Pyrophosphate Formation: In the presence of a strong base and insufficient nucleophile, this compound can self-condense to form pyrophosphates.[5]

  • Over-alkylation of Amines: When reacting with primary or secondary amines, the initially formed phosphoramidate can act as a nucleophile and react with another molecule of the alkylating agent, leading to di- and tri-substituted products.

    • Solution: Use a stoichiometric amount or a slight excess of the amine and control the reaction temperature. Adding the this compound slowly to the amine solution can also minimize this side reaction.

  • Dehydration of Alcohols: In the presence of a base like pyridine, this compound can act as a dehydrating agent for certain alcohols, leading to the formation of alkenes.

Q3: How should I properly handle and quench reactions involving this compound?

A3: Due to its reactivity and toxicity, proper handling and quenching procedures are critical.[6]

  • Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] It is a corrosive material that can cause severe burns.[6]

  • Quenching: Reactions are typically quenched by the slow and careful addition of a proton source to neutralize any remaining reactive species. This is often done at a low temperature (e.g., 0 °C) to control the exotherm. Common quenching agents include:

    • Water or an aqueous solution of a weak acid (e.g., saturated ammonium chloride).

    • An alcohol, such as isopropanol or butanol.

Q4: What are the best practices for purifying the product of my this compound reaction?

A4: The purification strategy will depend on the properties of your product. Here are some general guidelines:

  • Work-up: After quenching, an aqueous work-up is typically performed to remove water-soluble byproducts like triethylamine hydrochloride. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution.

  • Chromatography: Column chromatography on silica gel is a common method for purifying organophosphates.

    • TLC Analysis: Before running a column, it is crucial to analyze the crude reaction mixture by TLC to determine an appropriate solvent system for separation.[4]

    • Monitoring: The progress of the reaction and the purity of fractions can be monitored by TLC and/or 31P NMR spectroscopy.[4][7]

  • Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.

Experimental Protocols

General Protocol for Phosphorylation of an Alcohol:

  • Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Data Presentation

ParameterValue
This compound Properties
Molecular FormulaC₂H₅Cl₂O₂P
Molecular Weight162.94 g/mol
Boiling Point60-65 °C / 10 mmHg
Density1.373 g/mL at 25 °C
Common Reaction Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
Common Bases Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)
Typical Reaction Temperatures -78 °C to room temperature

Visualizations

Troubleshooting_Workflow start Reaction Sluggish or Incomplete check_moisture Check for Moisture Contamination start->check_moisture check_base Sufficient Base? start->check_base check_temp Reaction Temperature Too Low? start->check_temp check_sterics Steric Hindrance a Factor? start->check_sterics solution_moisture Use Anhydrous Conditions check_moisture->solution_moisture solution_base Add More Base (e.g., TEA) check_base->solution_base solution_temp Gradually Increase Temperature check_temp->solution_temp solution_sterics Increase Reaction Time/Temp check_sterics->solution_sterics

Caption: Troubleshooting workflow for incomplete reactions.

General_Phosphorylation_Workflow start Start dissolve Dissolve Alcohol and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly Add This compound cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Saturated Aqueous NH4Cl react->quench workup Aqueous Work-up (Extraction) quench->workup purify Purify Product (Chromatography/Distillation) workup->purify end End purify->end

Caption: General experimental workflow for phosphorylation.

References

Technical Support Center: Optimizing Reactions of Ethyl Dichlorophosphate with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the phosphorylation of primary alcohols using ethyl dichlorophosphate. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help optimize reaction conditions and address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of ethyl alkyl phosphates.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for a primary alcohol with this compound?

A1: The reaction involves the nucleophilic attack of the primary alcohol on the phosphorus atom of this compound, displacing one chloride ion to form an intermediate ethyl alkyl phosphorochloridate. A second molecule of the alcohol or water can then displace the remaining chloride. In the presence of a base, the primary alcohol is deprotonated, increasing its nucleophilicity. The overall goal is typically to form a symmetrical or asymmetrical phosphate triester or a phosphodiester after hydrolysis.

Q2: Why is a base, such as pyridine or triethylamine, necessary for this reaction?

A2: A base is crucial for several reasons. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting alcohol or the product, which could lead to unwanted side reactions like acid-catalyzed dehydration.[1][2] The base also deprotonates the primary alcohol, converting it into a more potent nucleophile, which facilitates the attack on the electrophilic phosphorus center.

Q3: What are the main side products I should be aware of?

A3: The primary side products include:

  • Trialkyl phosphates: Over-reaction with the alcohol can lead to the formation of trialkyl phosphates instead of the desired dialkyl product.[3]

  • Unreacted starting materials: Incomplete reaction due to insufficient activation, low temperature, or short reaction times.

  • Hydrolysis products: this compound is highly sensitive to moisture and can hydrolyze to ethyl phosphoric acid.[4]

  • Dehydration products (Alkenes): While less common with primary alcohols, acidic conditions can catalyze the elimination of water to form an alkene.[2]

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or hydrolyzed this compound.2. Insufficiently dried alcohol, solvent, or glassware.3. Reaction temperature is too low.4. Ineffective base or incorrect stoichiometry.1. Use freshly opened or distilled this compound.2. Ensure all reagents and equipment are scrupulously dried.3. Gradually increase the reaction temperature, monitoring for product formation.4. Use a non-nucleophilic base like triethylamine or pyridine (2 equivalents per equivalent of alcohol).
Formation of Trialkyl Phosphate Impurity 1. High concentration of the primary alcohol.2. Reaction temperature is too high or reaction time is too long.1. Use a controlled stoichiometry, often with the alcohol as the limiting reagent.2. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) and monitor the reaction progress closely by TLC or ³¹P NMR.
Complex Product Mixture 1. Presence of water leading to hydrolysis.2. Degradation of starting material or product.1. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).2. Ensure the purification method (e.g., distillation, chromatography) is suitable and does not cause decomposition.
Reaction Stalls 1. Poor solubility of reagents.2. Base-HCl salt precipitation coating the reagents.1. Choose a solvent in which all reactants are soluble (e.g., toluene, dichloromethane).2. Ensure vigorous stirring throughout the reaction.

Experimental Protocols & Data

Representative Experimental Protocol

This protocol is a generalized procedure for the synthesis of a dialkyl ethyl phosphate from a primary alcohol and this compound, adapted from analogous reactions with phosphorus oxychloride.

Materials:

  • This compound

  • Primary alcohol (e.g., 1-butanol)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM) for extractions

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 eq) and triethylamine (2.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data on Reaction Parameters
Parameter Condition Expected Effect on Yield/Purity Rationale
Temperature Low (-78 to 0 °C)Higher selectivity for the desired product, reduced side reactions.Reduces the rate of over-reaction to trialkyl phosphates.
High (Room Temp. to Reflux)Faster reaction rate, but increased risk of side products.Provides sufficient energy to overcome the activation barrier but may lead to loss of selectivity.
Base TriethylamineGood for scavenging HCl without competing as a nucleophile.A standard, non-nucleophilic base suitable for this transformation.[3]
PyridineEffective HCl scavenger; can also act as a catalyst.Can facilitate the reaction but may be harder to remove during workup.[1]
Solvent TolueneGood for reactions at various temperatures; aids in azeotropic removal of water if needed.A common non-polar solvent for this type of reaction.[3]
Dichloromethane (DCM)Excellent for reactions at low temperatures.Solubilizes reagents well but has a low boiling point.
Stoichiometry 1:1 (Alcohol:Reagent)Favors the formation of the ethyl alkyl phosphorochloridate intermediate.Minimizes the formation of symmetrical dialkyl ethyl phosphates.
2:1 (Alcohol:Reagent)Can lead to the formation of symmetrical dialkyl ethyl phosphates.Provides enough nucleophile to displace both chlorides.

Visualizing Workflows and Relationships

General Experimental Workflow

The following diagram outlines the typical sequence of steps for the phosphorylation of a primary alcohol with this compound.

experimental_workflow Experimental Workflow for Phosphorylation reagent_prep Reagent Preparation (Dry Alcohol, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagent_prep->reaction_setup reagent_add Slow Addition of This compound reaction_setup->reagent_add reaction_progress Reaction at RT (12-24h) reagent_add->reaction_progress monitoring Monitoring (TLC, ³¹P NMR) reaction_progress->monitoring workup Aqueous Workup (Filtration, Washing) monitoring->workup If complete purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the phosphorylation reaction.

Troubleshooting Logic

This decision tree provides a logical approach to diagnosing and solving common problems encountered during the reaction.

troubleshooting_logic Troubleshooting Decision Tree start Low Yield or No Reaction check_reagents Are reagents anhydrous and active? start->check_reagents check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes solution_reagents Use dry reagents and inert atmosphere check_reagents->solution_reagents No check_base Is the base stoichiometry correct (2 eq)? check_temp->check_base Yes solution_temp Increase temperature gradually check_temp->solution_temp No side_products Side Products Observed? check_base->side_products Yes solution_base Adjust base stoichiometry check_base->solution_base No over_reaction Trialkyl Phosphate Present? side_products->over_reaction hydrolysis Hydrolysis Products Present? over_reaction->hydrolysis No solution_over_reaction Lower temperature, control stoichiometry over_reaction->solution_over_reaction Yes solution_hydrolysis Ensure strictly anhydrous conditions hydrolysis->solution_hydrolysis Yes

Caption: A decision tree for troubleshooting common reaction issues.

References

Analytical techniques for monitoring ethyl dichlorophosphate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of reactions involving ethyl dichlorophosphate. Find answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring reactions with this compound?

A1: The primary techniques for monitoring reactions of this compound, a highly reactive organophosphorus compound, include ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). The choice depends on the reaction specifics, available equipment, and the nature of the reactants and products.

Q2: How do I choose the best technique for my specific reaction?

A2: Consider the following factors:

  • ³¹P NMR: Ideal for direct, quantitative monitoring of phosphorus-containing species without extensive sample preparation. It is highly selective for the phosphorus nucleus, providing clear data on the consumption of starting material and formation of phosphorylated products.[1][2][3]

  • GC-MS: Best suited for volatile and thermally stable compounds. It offers excellent separation and structural identification of reactants, products, and byproducts.[4][5][6] Derivatization may be necessary for non-volatile products.

  • FTIR: Useful for real-time monitoring of the disappearance of starting material (e.g., P-Cl bonds) and the appearance of new functional groups (e.g., P-O-R or P-N bonds).[4][7]

  • HPLC: The preferred method for non-volatile, thermally sensitive, or high molecular weight compounds that are not suitable for GC.[8][9][10]

Q3: What are the critical safety precautions when handling this compound samples?

A3: this compound is corrosive, toxic if swallowed, and fatal if inhaled.[4][11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with water, as it can release corrosive and toxic fumes.[4] Ensure all waste is disposed of according to your institution's hazardous waste guidelines.

Q4: How should I prepare a sample for ³¹P NMR analysis?

A4: Sample preparation is typically straightforward. Carefully extract a small aliquot (0.1-0.5 mL) from the reaction mixture under an inert atmosphere. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. It is often beneficial to use a coaxial insert containing a known concentration of a reference standard (e.g., phosphoric acid) for quantification.

Comparison of Analytical Techniques

TechniquePrincipleProsConsBest For
³¹P NMR Measures the magnetic properties of the ³¹P nucleus.Highly selective, quantitative, minimal sample prep, provides structural information around the P atom.[1][3]Lower sensitivity than MS, requires specialized equipment.Directly tracking the conversion of organophosphorus compounds.[2]
GC-MS Separates compounds by volatility and boiling point, followed by mass-based detection.High sensitivity and resolution, provides molecular weight and fragmentation data for identification.[6][12]Limited to volatile and thermally stable compounds; potential for sample degradation at high temperatures.Analyzing complex mixtures and identifying unknown byproducts.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, can be used for in-situ/real-time monitoring.Provides functional group information, not detailed structure; can have overlapping peaks.Tracking the appearance/disappearance of specific bonds (e.g., P=O, P-Cl).
HPLC Separates compounds based on their interaction with a stationary phase.Suitable for non-volatile and thermally labile compounds; versatile with different columns and detectors.[13][14]Can be more time-consuming for method development; may consume larger volumes of solvent.Analyzing products that are not amenable to GC, such as larger drug molecules or polar compounds.[10]

Experimental Workflows & Protocols

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for sampling and analyzing a chemical reaction.

G cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Analysis Phase cluster_data Data Interpretation A Start Reaction (this compound + Nucleophile) B Take Aliquot at Time (t) A->B C Quench Reaction (e.g., with cold solvent) B->C D Dilute/Derivatize (as required by method) C->D E Inject into Analytical Instrument (NMR, GC-MS, etc.) D->E F Acquire Data (Spectrum/Chromatogram) E->F G Process Data (Integrate Peaks/Areas) F->G H Calculate Conversion / Yield G->H I Decision Point: Continue or Stop Reaction? H->I

Caption: Workflow for reaction monitoring and analysis.

Protocol 1: Monitoring by ³¹P NMR Spectroscopy
  • Reference Standard: Prepare an external reference standard by sealing a capillary tube containing 85% H₃PO₄ in D₂O.

  • Sampling: At timed intervals, withdraw an aliquot (approx. 0.1 mL) from the reaction vessel using a dry syringe.

  • Quenching & Dilution: Immediately quench the aliquot in an NMR tube containing 0.5 mL of cold, dry deuterated chloroform (CDCl₃) to halt the reaction.

  • Analysis: Insert the reference capillary into the NMR tube. Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Processing: Set the chemical shift of the H₃PO₄ reference to 0 ppm. Integrate the peak for the this compound starting material and the new peaks corresponding to the product(s).

  • Calculation: Determine the relative percentage of each species by comparing their integral values. The reaction progress can be calculated as [Product Integral] / ([Starting Material Integral] + [Product Integral]) * 100%.

Protocol 2: Monitoring by GC-MS
  • Calibration: Prepare standard solutions of the starting material and (if available) the expected product at known concentrations in a suitable solvent (e.g., dichloromethane). Run these standards to determine their retention times and response factors.

  • Sampling: At timed intervals, withdraw an aliquot (approx. 0.1 mL) from the reaction.

  • Quenching & Dilution: Quench the aliquot in a vial containing 1 mL of a suitable solvent and an internal standard (e.g., dodecane).

  • Derivatization (if necessary): If the product is non-volatile (e.g., contains a free hydroxyl or amine group), perform a derivatization step, such as silylation, to increase its volatility.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Analysis: Run the appropriate GC temperature program to separate the components. The mass spectrometer will provide mass spectra to confirm the identity of each peak.

  • Calculation: Quantify the disappearance of the starting material and the appearance of the product by comparing their peak areas relative to the internal standard.

Troubleshooting Guides

Troubleshooting Logic for Unexpected Analytical Results

The diagram below provides a logical approach to diagnosing unexpected peaks in your analytical data.

G A Unexpected Peak Observed in Spectrum/Chromatogram B Is the peak present in a 'blank' run (solvent only)? A->B C YES B->C:w D NO B->D:e E Source is likely solvent impurity, septum bleed, or system contamination. ACTION: Use higher purity solvent, replace septum, clean system. C->E F Is the peak's mass spectrum (MS) or spectral pattern (NMR) consistent with a known byproduct or intermediate? D->F G YES F->G:w H NO F->H:e I Peak is a legitimate reaction component. ACTION: Propose structure and re-evaluate reaction mechanism. G->I J Could it be starting material degradation or an impurity in the starting material? H->J K YES J->K:w L NO J->L:e M Source is an impurity. ACTION: Re-analyze starting materials to confirm purity. K->M N Source is an unknown. ACTION: Use further analytical techniques (e.g., high-res MS, 2D NMR) to identify the structure. L->N

Caption: Troubleshooting flowchart for unexpected peaks.

Guide 1: ³¹P NMR Spectroscopy Issues
  • Problem: Poor signal-to-noise ratio or broad peaks.

    • Possible Cause: Low concentration of the analyte.

    • Solution: Increase the number of scans during acquisition to improve the signal-to-noise ratio. Ensure the sample is properly shimmed to improve peak shape.

    • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Filter the sample if it is cloudy. Ensure all glassware is scrupulously clean.

  • Problem: Inaccurate quantification.

    • Possible Cause: Incomplete relaxation of the phosphorus nuclei between pulses.

    • Solution: Increase the relaxation delay (d1) in your acquisition parameters to at least 5 times the longest T1 relaxation time of the phosphorus nuclei in your sample.

    • Possible Cause: Non-uniform excitation of the spectral window.

    • Solution: Ensure the transmitter offset is placed in the center of the spectral region of interest and that the pulse width is properly calibrated.

Guide 2: GC-MS Analysis Issues
  • Problem: No peak observed for the expected product.

    • Possible Cause: The product is not volatile enough or is thermally unstable.

    • Solution: Try a lower injection port temperature. If that fails, perform a derivatization (e.g., silylation) to increase volatility. Alternatively, switch to HPLC analysis.

    • Possible Cause: The product has adsorbed onto the column or inlet liner.

    • Solution: Use a deactivated inlet liner. Consider using a different type of GC column that is more inert.

  • Problem: Poor peak shape (tailing or fronting).

    • Possible Cause: Active sites in the GC inlet or column are interacting with the analyte.

    • Solution: Deactivate the inlet liner or replace it. Condition the column according to the manufacturer's instructions.

    • Possible Cause: Column overloading.

    • Solution: Dilute the sample and re-inject.

  • Problem: Extraneous peaks in the chromatogram.

    • Possible Cause: Contamination from the reaction solvent, reagents, or sample preparation steps.

    • Solution: Run a blank analysis of the solvent. Ensure high-purity solvents and reagents are used. Check for "septum bleed" from the GC inlet by running a blank injection without solvent.[15]

References

Validation & Comparative

A Comparative Guide to Ethyl Dichlorophosphate and Diethyl Chlorophosphate as Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphate moiety into a molecule is a critical transformation in drug discovery and development, influencing solubility, metabolic stability, and biological activity. Among the arsenal of phosphorylating agents, ethyl dichlorophosphate and diethyl chlorophosphate are two commonly employed reagents. This guide provides an objective comparison of their performance, supported by available data and general chemical principles, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundDiethyl Chlorophosphate
Structure EtO-P(O)Cl₂(EtO)₂-P(O)Cl
Reactivity HigherLower
Selectivity LowerHigher
Applications Synthesis of phosphodiesters, prodrugs, pesticidesPhosphorylation of alcohols, amines, and carboxylates
Handling Highly moisture-sensitive, corrosiveMoisture-sensitive, corrosive

Physicochemical Properties

A summary of the key physical and chemical properties of both reagents is presented below.

PropertyThis compoundDiethyl Chlorophosphate
CAS Number 1498-51-7814-49-3
Molecular Formula C₂H₅Cl₂O₂PC₄H₁₀ClO₃P
Molecular Weight 162.94 g/mol 172.54 g/mol
Appearance Colorless to light yellow liquidColorless liquid with a fruity odor
Boiling Point 58-62 °C @ 10 mmHg60 °C @ 2 mmHg
Density ~1.373 g/cm³~1.1915 g/cm³
Stability Moisture-sensitive; reacts with water to form HCl. Stable under normal conditions.Moisture-sensitive. Controlled hydrolysis yields tetraethyl pyrophosphate.

Performance Comparison

Reactivity

This compound is generally considered the more reactive of the two phosphorylating agents. This heightened reactivity can be attributed to the presence of two electron-withdrawing chlorine atoms, which make the phosphorus atom more electrophilic and susceptible to nucleophilic attack. This increased reactivity can be advantageous for phosphorylating less reactive substrates or for driving reactions to completion under milder conditions.

Diethyl chlorophosphate, with only one chlorine atom, is a less aggressive phosphorylating agent. While still highly effective for a wide range of substrates, it may require more forcing conditions (e.g., higher temperatures or longer reaction times) for less nucleophilic alcohols compared to its dichloro counterpart.

Selectivity

The higher reactivity of this compound often comes at the cost of lower selectivity. In molecules with multiple nucleophilic sites (e.g., diols, amino alcohols), this compound may exhibit a greater tendency to react at multiple positions, potentially leading to a mixture of products.

Conversely, the more moderate reactivity of diethyl chlorophosphate can translate to higher selectivity. This is particularly beneficial in the synthesis of complex molecules where chemoselectivity is paramount. For instance, in the phosphorylation of a diol, diethyl chlorophosphate would be more likely to afford the mono-phosphorylated product under carefully controlled conditions.

Byproducts and Side Reactions

The primary byproduct in phosphorylation reactions with both reagents is hydrochloric acid (HCl), which is typically scavenged by a base such as triethylamine or pyridine.

A potential side reaction with this compound, especially if substoichiometric amounts of the nucleophile are used or if moisture is present, is the formation of the corresponding phosphodiester by reaction of the intermediate ethyl chlorophosphate with another molecule of the alcohol.

With diethyl chlorophosphate, a common side reaction, particularly in the presence of trace amounts of water, is its hydrolysis to diethyl hydrogen phosphate, which can then be followed by condensation to form tetraethyl pyrophosphate.

Experimental Protocols

The following are representative, non-comparative protocols for the phosphorylation of a primary alcohol with each reagent.

Protocol 1: Phosphorylation of a Primary Alcohol with this compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl phosphate derivative.

Protocol 2: Phosphorylation of an Alcohol with Diethyl Chlorophosphate

This protocol is adapted from a procedure for the phosphorylation of aminophosphonates.

Materials:

  • Alcohol

  • Diethyl chlorophosphate

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at room temperature under an inert atmosphere.

  • Add diethyl chlorophosphate (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diethyl phosphate ester.

Visualizing the Process

Phosphorylation Mechanism

The phosphorylation of an alcohol with a chlorophosphate reagent proceeds via a nucleophilic substitution reaction. The alcohol oxygen attacks the electrophilic phosphorus center, leading to the displacement of the chloride leaving group. A base is used to neutralize the HCl byproduct.

Phosphorylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alcohol R-OH Alcohol TS [R-O(H)---P(O)(OR')R''---Cl]‡ Alcohol->TS Nucleophilic Attack Chlorophosphate R'O-P(O)(Cl)R'' Chlorophosphate Chlorophosphate->TS Base B: Base Base->TS PhosphateEster R-O-P(O)(OR')R'' Phosphate Ester TS->PhosphateEster Salt B-H⁺ Cl⁻ Salt TS->Salt

General mechanism of alcohol phosphorylation.
Experimental Workflow

A typical workflow for a phosphorylation reaction followed by purification is outlined below.

Experimental_Workflow A Reaction Setup (Alcohol, Base, Solvent) B Addition of Phosphorylating Agent A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup (Quenching, Extraction) C->D E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

A typical experimental workflow for phosphorylation.

Conclusion

The choice between this compound and diethyl chlorophosphate as a phosphorylating agent is contingent on the specific requirements of the chemical transformation. This compound offers higher reactivity, which can be beneficial for less reactive substrates, but this often comes with lower selectivity. Diethyl chlorophosphate provides a milder and more selective alternative, making it well-suited for the synthesis of complex and multifunctional molecules. Researchers should carefully consider the nature of their substrate, the desired outcome, and the reaction conditions when selecting the appropriate reagent.

Spectroscopic Analysis for the Confirmation of Ethyl Dichlorophosphate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of reaction products derived from ethyl dichlorophosphate. It offers a comparative analysis with alternative phosphorylating agents, presenting supporting experimental data and detailed methodologies to aid in the selection of appropriate analytical approaches for research and development.

Comparison of Phosphorylating Agents and Their Reaction Products

This compound is a reactive organophosphorus compound widely used in the synthesis of various phosphate esters and phosphoramidates. Its high reactivity, however, can sometimes lead to challenges in controlling selectivity. This section compares the reaction products and spectroscopic signatures of this compound with two common alternatives: phosphorus oxychloride and diphenyl chlorophosphate, when reacted with ethanol and diethylamine.

Table 1: Spectroscopic Data for the Reaction Products of Phosphorylating Agents with Ethanol

Product NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
From this compound
Diethyl PhosphateC₄H₁₁O₄P~4.0 (quint), 1.3 (t)~63 (d), ~16 (d)~ -1.0~2980 (C-H), ~1250 (P=O), ~1030 (P-O-C)154 (M⁺)
From Phosphorus Oxychloride
Triethyl PhosphateC₆H₁₅O₄P~4.1 (quint), 1.3 (t)~64 (d), ~16 (d)~ -1.5~2985 (C-H), ~1270 (P=O), ~1030 (P-O-C)182 (M⁺)
From Diphenyl Chlorophosphate
Ethyl Diphenyl PhosphateC₁₄H₁₅O₄P~7.3 (m), ~4.3 (quint), 1.4 (t)~150 (d), ~129, ~125, ~120 (d), ~65 (d), ~16 (d)~ -12.0~3060 (Ar C-H), ~2980 (C-H), ~1300 (P=O), ~1190 (P-O-Ar), ~1025 (P-O-C)278 (M⁺)

Table 2: Spectroscopic Data for the Reaction Products of Phosphorylating Agents with Diethylamine

Product NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
From this compound
N,N,N',N'-Tetraethylphosphorodiamidic ChlorideC₈H₂₀ClN₂OP~3.1 (dq), ~1.1 (t)~41 (d), ~14 (d)~ 21.0~2970 (C-H), ~1240 (P=O), ~980 (P-N)226 (M⁺)
From Diphenyl Chlorophosphate
Diphenyl N,N-diethylphosphoramidateC₁₆H₂₀NO₃P~7.3 (m), ~3.1 (dq), ~1.1 (t)~151 (d), ~129, ~125, ~120 (d), ~41 (d), ~14 (d)~ 2.5~3060 (Ar C-H), ~2970 (C-H), ~1290 (P=O), ~1190 (P-O-Ar), ~950 (P-N)317 (M⁺)

Experimental Protocols

I. Synthesis of Diethyl Phosphate from this compound and Ethanol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol (2.0 equivalents) dissolved in anhydrous diethyl ether.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise with vigorous stirring.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR. Upon completion, a precipitate of pyridinium hydrochloride (if pyridine is used as a base) will form. Filter the precipitate and wash with anhydrous diethyl ether. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

II. Synthesis of Triethyl Phosphate from Phosphorus Oxychloride and Ethanol
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place anhydrous ethanol (3.5 equivalents).

  • Addition of Reagent: Cool the ethanol to 0-5 °C. Add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction and Workup: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2 hours to drive the reaction to completion. The reaction mixture is then cooled, and excess ethanol is removed under reduced pressure.

  • Purification: The resulting crude triethyl phosphate is purified by fractional distillation under reduced pressure.

III. General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical spectral width is 0-12 ppm.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. Typical spectral width is 0-200 ppm.

  • ³¹P NMR: Acquire the spectrum with proton decoupling. Use an external standard of 85% H₃PO₄. Typical spectral width is +50 to -50 ppm.

IV. General Protocol for IR Spectroscopic Analysis
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

V. General Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic confirmation of an this compound reaction product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Reactants (this compound + Nucleophile) reaction Reaction (e.g., in Diethyl Ether) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR (¹H, ¹³C, ³¹P) purification->nmr Characterization ir IR purification->ir ms Mass Spectrometry purification->ms confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for synthesis and analysis.

This guide provides a foundational framework for the spectroscopic analysis of this compound reaction products. For specific applications, further optimization of reaction conditions and analytical methods may be necessary.

A Comparative Guide to Ethyl Dichlorophosphate and its Alternatives in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ethyl dichlorophosphate and its common alternatives, diethyl chlorophosphate and diphenyl chlorophosphate, in specific phosphorylation reactions. The information is intended to assist researchers in selecting the most suitable reagent for their synthetic needs.

Overview of Phosphorylating Agents

Phosphorylation is a fundamental reaction in organic synthesis and drug development, enabling the introduction of a phosphate group into a molecule. This modification can significantly alter a molecule's biological activity, solubility, and stability. This compound, diethyl chlorophosphate, and diphenyl chlorophosphate are widely used reagents for this purpose.

  • This compound is a highly reactive electrophile used in the preparation of various nucleoside phosphate and phosphonate prodrugs.[1] It is a versatile reagent for nucleophilic additions.[1]

  • Diethyl Chlorophosphate is a highly electrophilic reagent employed for the phosphorylation of carboxylates, alcohols, and amines.[2] It is also used to convert ketones to enol phosphates.[2]

  • Diphenyl Chlorophosphate is a versatile phosphorylating agent for the synthesis of monoalkyl phosphates, anhydrides, esters, and thioesters.[3] It finds applications in peptide synthesis and the conversion of aldoximes to nitriles.[3][4]

Comparative Efficacy in Phosphorylation Reactions

The following tables summarize the reported yields for phosphorylation reactions using this compound, diethyl chlorophosphate, and diphenyl chlorophosphate. It is important to note that the reaction conditions, substrates, and catalysts may vary between studies, which can influence the observed yields.

Phosphorylation of Amines
Phosphorylating AgentSubstrateProductYield (%)Reference
Diethyl ChlorophosphateDiethyl α-amino-benzylphosphonatesDiethyl α-diethylphosphorylamino-benzylphosphonates86-94[5]
Diphenyl ChlorophosphateDiethyl α-amino-benzylphosphonatesDiethyl α-diphenylphosphorylamino-benzylphosphonates53-90[5]
This compoundPropargyl glycine esterPropargyl glycine based phosphoramidateNot specified for initial step[6]
This compoundPropargyl aminePropargyl amine based phosphoramidate59-91[6]
Phosphorylation of Alcohols
Phosphorylating AgentSubstrateCatalyst/ConditionsProductYield (%)Reference
Diethyl Chlorophosphatemeso-cyclohexane 1,2-diol4-methylpyridine N-oxide, 4 Å MSMonophosphorylated diol79[7]
Diphenyl ChlorophosphateVarious primary and secondary alcohols4-methylpyridine N-oxide, 4 Å MSO-phosphorylated products88-93[7]
Diethyl ChlorophosphatePorphyrin with hydroxyl groupsDABCOPorphyrin-derived phosphate97[8]
This compound4, 5-Dimethoxy-2-nitrobenzyl (2-hydroxyethyl) carbonateTriethylamine, 4-methoxyphenolDi-substituted phosphate9[9]

Experimental Protocols

General Procedure for the Phosphorylation of α-Aminophosphonates

This protocol is adapted from the synthesis of phosphorylated α-aminophosphonates.[5]

  • To a flask containing a stirrer, add 1.0 mmol of the aminophosphonate and 2 mL of toluene.

  • Add 1.0 mmol (0.14 mL) of triethylamine to the mixture.

  • Finally, add 1.0 mmol of the phosphorylating agent (diethyl chlorophosphate: 0.14 mL; diphenyl chlorophosphate: 0.20 mL).

  • Stir the reaction mixture at 26 °C for 24 hours.

  • After the reaction is complete, filter the mixture and evaporate the filtrate in vacuo.

  • Purify the crude product by flash chromatography on a silica gel layer using a DCM:MeOH (97:3) eluent to obtain the phosphorylated product.

Amine-Free O-Phosphorylation of Alcohols

The following is a general procedure for the phosphorylation of alcohols using a pyridine N-oxide catalyst.[7]

  • To a stirred suspension of the alcohol (1.0 equiv.), 4-methylpyridine N-oxide (20 mol %), and 4 Å molecular sieves (350 wt % of the alcohol) in CH2Cl2, add the phosphorylating agent (1.3 equiv.).

  • Stir the mixture at room temperature. The reaction time will vary depending on the substrate.

  • Upon completion, the reaction mixture is typically purified by chromatography.

Synthesis of a Phosphoramidate using this compound

This protocol is based on the synthesis of a propargyl glycine-based phosphoramidate.[6]

  • Dissolve propargyl glycine ester and triethylamine in THF.

  • Cool the solution and add this compound dropwise.

  • After stirring for a specified time, allow the reaction mixture to warm to room temperature and continue stirring.

  • Filter the reaction mixture and evaporate the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaCl solution.

  • Re-extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry, and concentrate to obtain the product.

Signaling Pathway Visualizations

Phosphorylation is a key mechanism in many cellular signaling pathways. Below are diagrams of two major pathways, the MAPK and PI3K-Akt signaling pathways, where phosphorylation cascades play a crucial role.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes.[10][11][12]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Phosphorylation MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

MAPK Signaling Pathway Cascade
PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[13][14]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

PI3K-Akt Signaling Pathway

References

A Comparative Guide to Phosphorylation Reagents: Alternatives to Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating agent is critical to achieving optimal yields and purity. Ethyl dichlorophosphate, a traditional reagent, is effective but often presents challenges due to its high reactivity and harsh reaction conditions. This guide provides an objective comparison of modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific application.

Overview of Phosphorylation Reagents

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental transformation in both biological systems and synthetic chemistry. The reagents used for this purpose can be broadly categorized into pentavalent phosphorus (P(V)) and trivalent phosphorus (P(III)) compounds. This compound is a P(V) reagent, known for its high reactivity which can sometimes lead to side reactions and difficulties in handling.[1][2][3][4][5] Modern alternatives offer milder reaction conditions, improved selectivity, and greater functional group tolerance.

This guide will focus on the following classes of alternative reagents:

  • P(V) Reagents:

    • Dibenzyl Phosphate and its derivatives

    • Diphenyl Phosphate

    • Ψ-Reagents

  • P(III) Reagents:

    • Phosphoramidites

    • H-Phosphonates

Comparative Performance of Phosphorylating Agents

The selection of a phosphorylating agent is often a trade-off between reactivity, stability, and ease of use. The following table summarizes the performance of various reagents in the phosphorylation of alcohols, providing a quantitative comparison to aid in reagent selection.

Reagent/MethodSubstrateProductYield (%)Reaction ConditionsReference
P(V) Reagents
Dibenzyl chlorophosphonateEthanolDibenzyl ethyl phosphateGood (not specified)Pyridine[6]
Ψ-ReagentMetronidazoleMetronidazole monophosphate95DBU, MeCN, rt, 1 h[7][8][9]
Ψ-ReagentAZTAZT monophosphate81DBU, MeCN, rt, 1 h[7][8][9]
Ψ-ReagentCholesterolCholesterol monophosphate75DBU, MeCN, rt, 1 h[7][8][9]
Isopropenyl phosphate (iPP)1-Octanol1-Octyl phosphate92DBU (cat.), MeCN, 60 °C[10]
Isopropenyl phosphate (iPP)GeraniolGeranyl phosphate85DBU (cat.), MeCN, 60 °C[10]
P(III) Reagents
Phosphoramidite MethodDeoxyribonucleosidesOligonucleotides>99 (per step)Tetrazole activation, oxidation[11][12]
H-phosphonate MethodMentholMenthyl H-phosphonate85Pd(OAc)2, dppb, 100 °C, 24 h[13]
H-phosphonate Method1-Octanol1-Octyl H-phosphonate75Pd(OAc)2, dppb, 100 °C, 24 h[13]

Detailed Experimental Protocols

Phosphorylation using a Ψ-Reagent

This protocol describes a mild and chemoselective method for the direct phosphorylation of alcohols.[7][8][9]

Materials:

  • Alcohol substrate

  • Ψ-Reagent (1.5 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • To a solution of the alcohol in acetonitrile, add the Ψ-reagent (1.5 equivalents) and DBU (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC or LC-MS), add water to hydrolyze the intermediate.

  • Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired phosphate monoester.

Phosphorylation using the H-phosphonate Method

This protocol outlines a metal-catalyzed approach for the synthesis of H-phosphonate monoesters.[13]

Materials:

  • Alcohol substrate

  • Hypophosphorous acid (H3PO2) (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (2.5 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (5.0 mol%)

  • Toluene

Procedure:

  • In a reaction vessel, combine the alcohol, hypophosphorous acid, palladium(II) acetate, and dppb in toluene.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the H-phosphonate monoester.

  • For water-soluble products, an extractive work-up followed by precipitation as an ammonium salt may be necessary.

Phosphitylation using Phosphoramidites (in Oligonucleotide Synthesis)

This is a standard protocol used in solid-phase oligonucleotide synthesis.[11][12][14]

Materials:

  • Controlled pore glass (CPG) solid support with the first nucleoside attached

  • Nucleoside phosphoramidite (e.g., A, C, G, T)

  • Activator (e.g., tetrazole in acetonitrile)

  • Oxidizing agent (e.g., iodine in THF/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

Procedure (One Synthesis Cycle):

  • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking agent.

  • Coupling: Add the nucleoside phosphoramidite and the activator to the reaction vessel to couple the new base to the growing oligonucleotide chain.

  • Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion sequences.

  • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizing agent.

  • Repeat the cycle for each subsequent nucleotide to be added.

  • After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using a suitable deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purify the final oligonucleotide product.

Visualizing Phosphorylation in a Biological Context

Phosphorylation is a key mechanism in cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where a cascade of phosphorylation events transmits signals from the cell surface to the nucleus, regulating processes like cell growth and division.

MAPK_Pathway EGF Growth Factor (EGF) EGFR Receptor (EGFR) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK signaling pathway, a cascade of phosphorylation events.

Experimental Workflow for Reagent Comparison

A logical workflow is essential for comparing the efficacy of different phosphorylating agents. The following diagram illustrates a typical experimental process.

Experimental_Workflow Start Select Substrate and Reagents Reaction_Setup Set up Parallel Reactions Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup and Product Isolation Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) and Yield Calculation Purification->Analysis Comparison Compare Yield, Purity, and Reaction Time Analysis->Comparison

References

A Comparative Guide to Purity Analysis of Synthesized Ethyl Dichlorophosphate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to reliable and reproducible results. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of synthesized ethyl dichlorophosphate, a key reagent in the synthesis of various bioactive molecules.[1][2][3][4] We present a detailed experimental protocol for GC-MS analysis and compare its performance with alternative techniques—Quantitative ³¹P Nuclear Magnetic Resonance (³¹P NMR) and High-Performance Liquid Chromatography (HPLC)—supported by hypothetical experimental data reflecting a typical synthesis batch.

This compound is commonly synthesized from phosphoryl chloride and ethanol, a reaction that can lead to several process-related impurities.[3] The most common impurities include unreacted starting materials such as phosphoryl chloride and ethanol, as well as byproducts like triethyl phosphate. The presence and concentration of these impurities can significantly impact the outcome of subsequent reactions. Therefore, accurate and reliable purity analysis is paramount.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare the performance of GC-MS, Quantitative ³¹P NMR, and HPLC-UV for the analysis of a synthesized batch of this compound.

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound

ParameterGC-MSQuantitative ³¹P NMRHPLC-UV
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Direct quantification based on the nuclear magnetic resonance of the ³¹P nucleus.Separation by polarity using a liquid mobile phase, with UV detection.
Purity Determination (%) 98.5% (by area normalization)98.6% (using an internal standard)98.4% (by area normalization)
Detected Impurities Phosphoryl Chloride (0.8%), Ethanol (0.5%), Triethyl Phosphate (0.2%)Phosphoryl Chloride (0.8%), Triethyl Phosphate (0.2%), Unidentified Phosphorus-Containing Species (0.4%)Phosphoryl Chloride (0.9%), Triethyl Phosphate (0.3%), Other UV-absorbing impurities (0.4%)
Limit of Detection (LOD) Low (ppm level for most impurities)Moderate (dependent on acquisition time and magnetic field strength)Low to Moderate (dependent on chromophore)
Quantification Relative (requires response factor correction for accurate quantification)Absolute (direct relationship between signal integral and molar concentration)Relative (requires reference standards for accurate quantification)
Sample Preparation Dilution in a volatile solvent.Dissolution in a deuterated solvent with an internal standard.Dissolution in the mobile phase.
Analysis Time ~30 minutes per sample~15-60 minutes per sample~20 minutes per sample
Strengths High sensitivity and excellent separation for volatile compounds; provides structural information from mass spectra.Highly specific for phosphorus-containing compounds; provides structural information; absolute quantification without the need for individual impurity standards.[5][6][7]Wide applicability for non-volatile or thermally labile compounds.
Limitations Not suitable for non-volatile or thermally labile impurities; quantification can be complex.Lower sensitivity than GC-MS for trace impurities; not suitable for non-phosphorus impurities.This compound has a weak UV chromophore, limiting sensitivity.[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the separation and quantification of volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-300

Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in dichloromethane.

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Synthesized this compound Dilution Dilute in Dichloromethane (1%) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5ms Column Injection->Separation Detection MS Detection (EI, m/z 35-300) Separation->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Result Result Calculation->Result Purity Report

GC-MS Experimental Workflow
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful tool for the analysis of organophosphorus compounds, providing both qualitative and quantitative information with high precision.[5][6][7]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

NMR Parameters:

  • Nucleus: ³¹P

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Triphenyl phosphate (TPP) of known purity

  • Pulse Program: Inverse-gated proton decoupling for quantitative analysis

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all phosphorus nuclei)

  • Number of Scans: 64

Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of the internal standard (triphenyl phosphate) into an NMR tube. Add approximately 0.6 mL of CDCl₃ and dissolve the contents completely.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of phosphorus atoms (1 for both sample and standard)

  • M = Molar mass

  • W = Weight

  • P_std = Purity of the internal standard

qNMR_Logic cluster_input Inputs cluster_measurement ³¹P NMR Measurement cluster_processing Data Processing cluster_calculation Calculation Sample This compound (Weight, Molar Mass) Acquisition Acquire Spectrum with Inverse-Gated Decoupling Sample->Acquisition Standard Internal Standard (TPP) (Weight, Molar Mass, Purity) Standard->Acquisition Integration Integrate Signals of Sample and Standard Acquisition->Integration Formula Apply Quantification Formula Integration->Formula Purity Purity Formula->Purity Absolute Purity (%)

Quantitative ³¹P NMR Logical Flow
High-Performance Liquid Chromatography (HPLC) with UV Detection

While less common for this specific compound due to its weak UV absorbance, HPLC can be employed for purity analysis, particularly for identifying non-volatile or thermally sensitive impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

Data Analysis: Purity is determined by area normalization, similar to the GC-MS method.

Conclusion

For the routine purity analysis of synthesized this compound, GC-MS offers a robust and sensitive method capable of identifying and quantifying volatile impurities. It provides valuable structural information that aids in impurity identification.

Quantitative ³¹P NMR stands out as a superior technique for obtaining highly accurate, absolute purity values without the need for individual impurity standards. Its specificity to phosphorus-containing molecules makes it an excellent tool for confirming the identity and purity of the target compound and other phosphorus-containing byproducts.

HPLC-UV is a less ideal but viable alternative, particularly if non-volatile or thermally labile impurities are suspected. However, its sensitivity is limited by the weak chromophore of this compound.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the research or development phase, including the need for absolute versus relative quantification, the nature of expected impurities, and the available analytical instrumentation. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Analysis of Ethyl Dichlorophosphate Reactivity with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl dichlorophosphate (EDCP) is a highly reactive organophosphorus reagent widely utilized in the synthesis of a variety of compounds, including phosphate esters, phosphoramidates, and thiophosphates. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by a wide range of nucleophiles. Understanding the relative reactivity of different nucleophiles with EDCP is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes in drug development and other chemical research.

This guide provides a comparative study of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water. The comparison is supported by available experimental data and established principles of chemical reactivity.

General Reaction Mechanism

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process can occur sequentially, with the displacement of both chloride ions, allowing for the introduction of two different nucleophilic moieties.

G cluster_0 Reaction Mechanism EDCP EtO(Cl)P(O)Cl Intermediate [EtO(Cl)P(O)(NuH)Cl]⁻ EDCP->Intermediate Nucleophilic Attack Nu Nu-H Nu->Intermediate Product1 EtO(Cl)P(O)Nu Intermediate->Product1 Chloride Elimination HCl HCl Intermediate->HCl Product2 EtO(Nu)P(O)Nu' Product1->Product2 Second Substitution Nu_prime Nu'-H Nu_prime->Product2

Caption: General mechanism of nucleophilic substitution on this compound.

Comparative Reactivity of Nucleophiles

The reactivity of a nucleophile towards this compound is influenced by several factors, including its basicity, polarizability, and steric bulk. A summary of the expected and observed reactivity trends is presented below.

Nucleophile ClassRepresentative NucleophileGeneral Reactivity TrendFactors Influencing ReactivityProduct Class
Amines Primary (e.g., Aniline)HighHigh basicity and nucleophilicity. Reactivity is influenced by steric hindrance and the electronic nature of substituents on the amine.Phosphoramidates
Secondary (e.g., Diethylamine)Very HighGenerally more nucleophilic than primary amines due to the inductive effect of alkyl groups, but can be sterically hindered.Phosphoramidates
Alcohols Primary (e.g., Ethanol)ModerateLess nucleophilic than amines. Reactivity can be enhanced by using a base to deprotonate the alcohol.Phosphate Esters
Phenols (e.g., Phenol)Moderate to LowNucleophilicity is dependent on the electronic properties of the aromatic ring. Electron-donating groups increase reactivity.Phosphate Esters
Thiols Aliphatic (e.g., Benzyl Mercaptan)HighHighly polarizable and potent nucleophiles.Thiophosphates
Aromatic (e.g., Thiophenol)HighSimilar to aliphatic thiols, with reactivity influenced by substituents on the aromatic ring.Thiophosphates
Water WaterLowWeak nucleophile. Hydrolysis is generally slow but can be accelerated by heat and changes in pH.Ethyl Phosphoric Acid

Quantitative Data Summary

Direct comparative kinetic data for the reaction of this compound with a wide range of nucleophiles under identical conditions is scarce in the literature. However, the following table summarizes representative reaction conditions and yields for the synthesis of different product classes, providing an indirect measure of reactivity.

NucleophileProductReaction ConditionsYieldReference
Bis(β-chloroethyl)amine HClEthyl N,N-bis(2-chloroethyl)phosphoramidochloridateTriethylamine, Diethyl Ether, -78°C to RT, 42h53%[1]
Phenylalanine ethyl ester HClDiethyl N-(1-ethoxycarbonyl-2-phenylethyl)phosphoramidateTriethylamine, Diethyl Ether, -78°C to RT, 42hGood (not specified)[2]
EthanolThis compound (preparation)Triethylamine, Diethyl Ether, -78°C to RT, 20h85%[1]
PhenolEthyl Phenyl PhosphorochloridateTriethylamine, DCM, -78°C to 25°C, 2hNot specified (used in situ)[3]

Note: The yields and reaction conditions presented are from different studies and are not directly comparable. They are provided to give an indication of the feasibility and general conditions for these transformations.

Experimental Protocols

Synthesis of an Ethyl Phosphoramidate (using a secondary amine)

This protocol describes the synthesis of Ethyl N,N-bis(2-chloroethyl)phosphoramidochloridate.

G cluster_0 Phosphoramidate Synthesis Workflow Start Start Reactants Combine this compound, Bis(β-chloroethyl)amine HCl, and Triethylamine in Diethyl Ether Start->Reactants Cool Cool to -78°C Reactants->Cool Stir Stir and warm to RT for 42 hours Cool->Stir Filter Filter the reaction mixture Stir->Filter Evaporate Remove solvent under reduced pressure Filter->Evaporate Purify Purify by column chromatography (optional, depending on purity) Evaporate->Purify End End Purify->End

Caption: Workflow for the synthesis of an ethyl phosphoramidate.

Methodology:

  • In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • In a separate flask, suspend bis(β-chloroethyl)amine hydrochloride (1 equivalent) and triethylamine (2 equivalents) in anhydrous diethyl ether.

  • Cool the this compound solution to -78°C (dry ice/acetone bath).

  • To the cooled solution, add the amine/triethylamine suspension dropwise with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 42 hours.

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.[1]

Synthesis of an Ethyl Phosphate Ester (using a phenol)

This protocol describes the preparation of Ethyl Phenyl Phosphorochloridate.

G cluster_0 Phosphate Ester Synthesis Workflow Start Start Reactants Dissolve Phenol and Triethylamine in Dichloromethane (DCM) Start->Reactants Cool Cool to -78°C Reactants->Cool Add_EDCP Add this compound dropwise Cool->Add_EDCP Stir Stir at -78°C for 15 min, then warm to 25°C and stir for 2 hours Add_EDCP->Stir Use_in_situ Crude product used directly in the next step Stir->Use_in_situ End End Use_in_situ->End

Caption: Workflow for the synthesis of an ethyl phosphate ester.

Methodology:

  • In a dried reaction vessel under an inert atmosphere, dissolve phenol (0.95 equivalents) and triethylamine (0.95 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78°C.

  • Add this compound (1 equivalent) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 15 minutes.

  • Allow the mixture to warm to 25°C and continue stirring for 2 hours.

  • The resulting crude mixture containing ethyl phenyl phosphorochloridate is typically stored under argon and used directly in subsequent reactions without further purification.[3]

Reaction with Water (Hydrolysis)

The hydrolysis of this compound is a complex reaction that can lead to various products depending on the reaction conditions. The initial hydrolysis product is ethyl phosphoric acid dichloride, which can further react to form ethyl phosphoric acid and hydrochloric acid.

G cluster_0 Hydrolysis of this compound EDCP EtO(Cl)P(O)Cl Intermediate1 EtO(Cl)P(O)OH EDCP->Intermediate1 First Hydrolysis Water1 H₂O Water1->Intermediate1 HCl1 HCl Intermediate1->HCl1 Final_Product EtO(OH)P(O)OH Intermediate1->Final_Product Second Hydrolysis Water2 H₂O Water2->Final_Product HCl2 HCl Final_Product->HCl2

Caption: Stepwise hydrolysis of this compound.

General Observations:

  • The reaction with water is generally slow at room temperature but is accelerated by heat.

  • The presence of acid or base can catalyze the hydrolysis.

  • The formation of pyrophosphate byproducts can occur, especially under conditions of limited water.

Conclusion

The reactivity of this compound with various nucleophiles follows predictable trends based on the nucleophilicity and steric hindrance of the attacking species. Amines and thiols are generally more reactive than alcohols and water, leading to the formation of phosphoramidates and thiophosphates, respectively. The synthesis of phosphate esters from alcohols is also a common and efficient transformation, often facilitated by the use of a base. While direct quantitative comparative data is limited, the provided protocols and reactivity trends offer a valuable guide for researchers in the rational design and optimization of synthetic routes involving this compound. Careful control of reaction conditions, such as temperature, solvent, and stoichiometry, is essential for achieving high yields and minimizing side reactions.

References

A Comparative Guide to the Mechanistic Pathways of Ethyl Dichlorophosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl dichlorophosphate (EDCP) is a highly reactive organophosphorus reagent widely employed in the synthesis of a diverse range of biologically significant molecules, including pharmaceuticals, agrochemicals, and various chemical probes.[1][2] Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack by a variety of functional groups. Understanding the mechanistic nuances of its reactions with different nucleophiles is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies. This guide provides a comparative overview of the mechanistic studies of reactions involving this compound, supported by experimental data and detailed protocols.

General Reactivity and Mechanistic Considerations

This compound's reactivity is dominated by the phosphorus center, which is rendered highly electrophilic by the presence of two chlorine atoms and a doubly bonded oxygen atom. These electron-withdrawing groups create a significant partial positive charge on the phosphorus atom, making it a prime target for nucleophiles. The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic substitution pathway, typically an addition-elimination mechanism.

The initial step involves the attack of the nucleophile on the phosphorus atom, leading to the formation of a pentacoordinate intermediate. This is followed by the elimination of a chloride ion, a good leaving group, to yield the substituted product. The process can be repeated, allowing for the substitution of the second chlorine atom, depending on the stoichiometry and reaction conditions.

The rate and outcome of the reaction are significantly influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles react more readily with this compound.

  • Steric Hindrance: Bulky substituents on either the nucleophile or the phosphorus reagent can impede the reaction.

  • Solvent: The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.

  • Presence of a Base: A base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

Comparative Reactivity with Different Nucleophiles

Alcohols vs. Amines

Generally, amines are more nucleophilic than alcohols due to the higher electronegativity of oxygen compared to nitrogen, which makes the lone pair on nitrogen more available for donation. Consequently, the reaction of this compound with amines is typically faster than with alcohols under similar conditions.

Steric and Electronic Effects in Reactions with Alcohols

The reactivity of alcohols with this compound is sensitive to both steric and electronic factors.

  • Primary vs. Secondary Alcohols: Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group, allowing for easier access to the electrophilic phosphorus center.[3][4] Tertiary alcohols are significantly less reactive and may undergo elimination side reactions.

  • Electronic Effects: Electron-donating groups on the alcohol can increase the nucleophilicity of the hydroxyl oxygen, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction.[3]

Hydrolysis: A Competing Reaction

This compound reacts with water, leading to hydrolysis. This reaction can be a significant side reaction if moisture is not excluded from the reaction mixture. The hydrolysis proceeds by a similar nucleophilic substitution mechanism, with water acting as the nucleophile. The initial hydrolysis product is ethyl chlorophosphoric acid, which can be further hydrolyzed. In the presence of a base, the hydrolysis of organophosphate triesters is known to be catalyzed.[5]

Data Presentation

The following tables summarize representative data from reactions involving this compound.

Table 1: Synthesis of Phosphoramidates from this compound and Amino Acid Esters [6]

Amino Acid EsterProduct Structure31P NMR Shift (ppm)Yield (%)
Propargyl glycine esterEtO-P(O)(NH-CH(CO2-propargyl)-CH2)2Not specified71
Allyl glycine esterEtO-P(O)(NH-CH(CO2-allyl)-CH2)2Not specified64
Propargyl alanine esterEtO-P(O)(NH-CH(CH3)-CO2-propargyl)2Not specifiedNot specified

Data extracted from a study on the synthesis of biodegradable photocurable phosphoramidates. The 31P NMR data confirms the formation of the desired phosphoramidate products.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Synthesis of Phosphoramidates[6]

This protocol describes a one-step synthesis of phosphor diamidates from this compound and amino acid esters.

Materials:

  • This compound

  • Amino acid ester (e.g., propargyl glycine ester)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) as solvent

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Apparatus for work-up and purification (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amino acid ester and triethylamine in dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of this compound in dichloromethane to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or 31P NMR).[6]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phosphoramidate.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR.[6]

Protocol 2: Preparation of Ethyl Phenyl Phosphorochloridate[7]

This protocol details the synthesis of a monosubstituted product from this compound and phenol.

Materials:

  • This compound

  • Phenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve phenol and triethylamine in dichloromethane in a flask under an argon atmosphere.[7]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[7]

  • Add this compound dropwise to the cold solution with stirring.[7]

  • Stir the reaction mixture at -78 °C for 15 minutes.[7]

  • Allow the mixture to warm to room temperature and continue stirring for 2 hours.[7]

  • The crude reaction mixture containing ethyl phenyl phosphorochloridate can be used directly in subsequent steps or purified as required. The reaction progress and product formation can be monitored by 31P NMR.

Mandatory Visualization

Reaction Mechanisms and Workflows

mechanistic_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products EDCP This compound (EtO)P(O)Cl2 Intermediate Pentacoordinate Intermediate EDCP->Intermediate + Nucleophile NuH Nucleophile (e.g., R-OH, R-NH2) NuH->Intermediate Intermediate2 Pentacoordinate Intermediate NuH->Intermediate2 Product1 Monosubstituted Product (EtO)P(O)(NuR)Cl Intermediate->Product1 - Cl- HCl1 HCl Product1->Intermediate2 + Nucleophile Product2 Disubstituted Product (EtO)P(O)(NuR)2 HCl2 HCl Intermediate2->Product2 - Cl-

Caption: Generalized addition-elimination mechanism for the reaction of this compound with a nucleophile.

experimental_workflow start Start dissolve Dissolve Nucleophile and Base in Solvent start->dissolve cool Cool to 0 °C or -78 °C dissolve->cool add_edcp Add this compound Dropwise cool->add_edcp react Stir at Room Temperature (Monitor Progress) add_edcp->react quench Reaction Quench react->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for reactions involving this compound.

References

A Comparative Performance Analysis of Ethyl Dichlorophosphate from Various Suppliers for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the quality of starting materials and reagents is paramount. Ethyl dichlorophosphate, a key phosphorylating agent, is instrumental in the creation of various active pharmaceutical ingredients (APIs). However, its performance can vary significantly between suppliers, impacting reaction efficiency, impurity profiles, and the overall reproducibility of synthetic processes. This guide provides a framework for benchmarking the performance of this compound from different commercial sources, offering a suite of experimental protocols and data presentation formats to aid researchers in making informed procurement decisions.

Key Performance Indicators and Comparative Data

The quality of this compound can be assessed based on several critical parameters: purity, impurity profile, stability, and reactivity. Below is a summary table of hypothetical data for this compound from three fictional suppliers, illustrating how these parameters can be compared.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (GC-MS, Area %) 99.2%98.5%99.5%≥ 98.0%
Key Impurity 1 (e.g., Diethyl chlorophosphate, %) 0.3%0.8%0.1%≤ 0.5%
Key Impurity 2 (e.g., Triethyl phosphate, %) 0.1%0.2%0.05%≤ 0.2%
Water Content (Karl Fischer, ppm) 5015030≤ 100 ppm
Stability (Purity after 6 months at 25°C/60% RH) 99.0%97.8%99.3%≥ 97.5%
Reactivity (Yield in model reaction) 92%85%95%≥ 85%

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following methodologies are recommended for assessing the key performance indicators of this compound.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the purity of this compound and identifies and quantifies any impurities.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: 1 µL of a 1% solution in anhydrous dichloromethane, splitless injection.

  • MSD Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 35-350 amu.

  • Quantification: Purity is reported as the area percentage of the main peak. Impurities are identified by their mass spectra and quantified based on their relative peak areas.

Stability Assessment

This protocol evaluates the stability of this compound under controlled long-term and accelerated storage conditions, in line with ICH guidelines.

  • Sample Preparation: Aliquots of this compound from each supplier are stored in sealed, amber glass vials under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, the purity and impurity profile of the samples are analyzed using the GC-MS method described above. A significant change is defined as a failure to meet the established purity specification.

Reactivity Assessment in a Model Phosphorylation Reaction

This experiment assesses the functional performance of this compound by measuring its efficiency in a standardized phosphorylation reaction.

  • Model Reaction: Phosphorylation of a model primary alcohol, such as benzyl alcohol.

  • Procedure:

    • To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of this compound (1.1 eq) from the supplier being tested.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The reaction yield is determined by High-Performance Liquid Chromatography (HPLC) analysis of the crude product, using a calibrated standard of the expected phosphorylated product.

Visualizing Workflows and Pathways

To further clarify the experimental processes and chemical transformations, the following diagrams are provided.

G cluster_0 Sample Reception and Preparation cluster_1 Performance Benchmarking cluster_2 Data Analysis and Comparison reception Receive this compound from Suppliers A, B, C aliquoting Aliquot samples for Purity, Stability, and Reactivity Testing reception->aliquoting purity Purity & Impurity Profiling (GC-MS) aliquoting->purity stability Stability Assessment (Long-term & Accelerated) aliquoting->stability reactivity Reactivity Assay (Model Phosphorylation) aliquoting->reactivity analysis Analyze Results: Purity (%), Impurity Profile, Stability over time, Reaction Yield (%) purity->analysis stability->analysis reactivity->analysis comparison Compare Supplier Performance (Tabulate Data) analysis->comparison decision Informed Supplier Selection comparison->decision

Caption: Experimental workflow for benchmarking this compound performance.

G EDCP This compound (C2H5OPOCl2) Intermediate Activated Intermediate EDCP->Intermediate + R-OH Alcohol Substrate (R-OH) (e.g., Benzyl Alcohol) Alcohol->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate (catalyst) Product Phosphorylated Product (R-OPO(Cl)OC2H5) Intermediate->Product Phosphorylation

Caption: A representative phosphorylation reaction using this compound.

A Comparative Guide to the Kinetic Analysis of Ethyl Dichlorophosphate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of reactions mediated by ethyl dichlorophosphate and its alternatives. Due to a scarcity of published kinetic data specifically for this compound, this guide draws comparisons with related phosphorylating agents to offer a broader perspective on reaction efficiency and mechanisms. The information presented herein is intended to assist researchers in selecting appropriate reagents and optimizing reaction conditions for phosphorylation.

Overview of this compound in Phosphorylation Reactions

This compound (EDCP) is a reactive organophosphorus compound used in organic synthesis for the introduction of an ethyl phosphate group onto a variety of nucleophiles, including alcohols and amines.[1] Its high reactivity stems from the presence of two chlorine atoms, which are good leaving groups, attached to the phosphoryl center. This reactivity, however, can also lead to challenges in controlling the selectivity of reactions, particularly in the presence of multiple nucleophilic sites.

Comparative Kinetic Data

Table 1: Kinetic Data for the Aminolysis of Diphenyl Phosphinic Chloride with Anilines in Acetonitrile at 55.0 °C [2]

Aniline Substituent (X)kH (x 10^3 M^-1 s^-1)kD (x 10^3 M^-1 s^-1)kH/kD
p-OCH310.5 ± 0.26.03 ± 0.081.74 ± 0.05
p-CH35.35 ± 0.073.11 ± 0.041.72 ± 0.04
H1.37 ± 0.020.825 ± 0.0101.66 ± 0.03
p-Cl0.411 ± 0.0040.252 ± 0.0031.63 ± 0.03
m-Cl0.089 ± 0.0010.056 ± 0.0011.59 ± 0.04

Note: The primary normal kinetic isotope effects (kH/kD) involving deuterated aniline (XC6H4ND2) nucleophiles suggest that hydrogen bonding contributes to partial deprotonation of the aniline nucleophile in the rate-limiting step.[2]

Alternative Phosphorylating Agents

Given the limited kinetic data for this compound, researchers often consider alternative reagents for phosphorylation. The choice of reagent can significantly impact reaction rates, yields, and selectivity.

Table 2: Comparison of Common Phosphorylating Agents

ReagentStructureKey Features
Phosphoryl chloride (POCl3) O=PCl3Highly reactive, often used for the synthesis of phosphonates and phosphinates. Reactions can be difficult to control.[3]
Diphenyl chlorophosphate O=P(OPh)2ClA common reagent for the phosphorylation of alcohols and amines.[4]
Di-tert-butyl dicarbonate (Boc Anhydride) (tBuOCO)2OWhile primarily used for Boc protection of amines, it can participate in reactions that result in the formation of tert-butyl carbonates, which can be considered analogous to phosphorylation in terms of protecting group strategy. The reaction of alcohols with di-tert-butyl dicarbonate is much slower than that of phenols.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data and for the successful synthesis of phosphorylated products.

General Procedure for Phosphorylation of Alcohols using a Chlorophosphate Reagent

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Alcohol substrate

    • Chlorophosphate reagent (e.g., diphenyl chlorophosphate)

    • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

    • Tertiary amine base (e.g., triethylamine, pyridine)

    • Anhydrous magnesium sulfate or sodium sulfate for drying

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the alcohol substrate (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the chlorophosphate reagent (1.0 - 1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the desired time (monitoring by TLC or ³¹P NMR is recommended).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[4]

Monitoring Phosphorylation Reactions using ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for monitoring the progress of phosphorylation reactions in real-time.[5][6][7][8][9]

  • Sample Preparation:

    • Acquire a sample of the reaction mixture at various time points.

    • If necessary, dilute the sample with a deuterated solvent suitable for NMR analysis.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum.

    • The chemical shifts of the starting materials (e.g., chlorophosphate) and the phosphorylated product will be distinct, allowing for the quantification of each species.

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material and the product.

    • The relative integrals can be used to determine the extent of the reaction and to calculate reaction rates.

Visualizing Reaction Pathways and Workflows

General Signaling Pathway for Protein Phosphorylation

G General Protein Phosphorylation Pathway Signal Signal (e.g., hormone, growth factor) Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase activates Protein Substrate Protein Kinase->Protein phosphorylates ATP ATP ATP->Kinase PhosphoProtein Phosphorylated Protein (Active or Inactive) Protein->PhosphoProtein PhosphoProtein->Protein dephosphorylates Response Cellular Response PhosphoProtein->Response Phosphatase Protein Phosphatase Phosphatase->PhosphoProtein

Caption: A simplified diagram of a typical signal transduction pathway involving protein phosphorylation.

Experimental Workflow for a Phosphorylation Reaction

G Experimental Workflow for Phosphorylation Start Start: Prepare Reactants Reaction Reaction Setup: - Dissolve Substrate - Add Base - Cool to 0°C - Add Phosphorylating Agent Start->Reaction Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - ³¹P NMR Spectroscopy Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup: - Quench Reaction - Extraction - Washing and Drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR (¹H, ¹³C, ³¹P) - Mass Spectrometry Purification->Analysis End End: Isolated Product Analysis->End

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl Dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ethyl dichlorophosphate is a highly toxic, corrosive, and reactive chemical.[1][2] The information provided herein is intended for trained researchers, scientists, and drug development professionals. All procedures must be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any chemical waste disposal.

The primary and most crucial step in handling this compound is adhering to strict safety protocols. This compound is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[1][3] It is also water-reactive and can release toxic gases upon decomposition.[1][4]

Immediate Safety and Handling Protocols

Before handling or preparing for disposal, ensure the following measures are in place:

  • Engineering Controls: All work must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a full-face shield.[5]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).[6]

    • Body Protection: Wear a fire-retardant laboratory coat and an apron.[7]

    • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a full-face respirator with an appropriate cartridge is required.[3][5]

  • Safe Handling:

    • Use non-sparking tools and avoid sources of ignition.[5]

    • Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen) if possible, as it is moisture-sensitive.[3]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Never mix this compound waste with other waste streams, especially reducing agents or bases, in a waste container.[3][5]

Primary Disposal Method: Professional Waste Management

The safest and universally recommended method for the disposal of this compound is to use a licensed chemical destruction facility.[5]

  • Procedure:

    • Keep the chemical in its original, properly labeled container.

    • Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated, and secure location.[5]

    • Contact your institution's EHS department to arrange for pickup by a certified hazardous waste disposal contractor.

    • The material will likely be disposed of via controlled incineration with flue gas scrubbing.[5]

Laboratory-Scale Neutralization Protocol (For Small Residual Quantities Only)

This procedure should only be considered for quenching very small amounts of residual this compound (e.g., cleaning contaminated glassware) and must be performed by personnel experienced in handling reactive chemicals. The principle is controlled alkaline hydrolysis, which converts the reactive phosphate halide into less hazardous phosphate salts, ethanol, and chloride salts.[8][9]

Experimental Protocol: Alkaline Hydrolysis

  • Preparation:

    • Don all required PPE and work within a chemical fume hood.

    • Prepare a large beaker containing a 10% aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate. A strong base like sodium hydroxide can be used but may react more violently.

    • Place the beaker in an ice-water bath to manage the exothermic reaction and place it on a magnetic stir plate with a stir bar for vigorous agitation.[10]

  • Neutralization:

    • Using a pipette or dropping funnel, add the this compound very slowly (dropwise) to the center of the vortex of the stirring basic solution.

    • The reaction with water and base is exothermic and will produce hydrogen chloride gas, which will be neutralized by the base.[4] Maintain a slow addition rate to keep the reaction under control and prevent excessive fuming or splashing.

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature for several hours to ensure the reaction is complete.

  • Final Disposal:

    • Test the pH of the resulting solution using pH paper or a calibrated meter. The solution should be neutral or slightly basic.

    • If the solution is acidic, slowly add more base until the pH is between 6.0 and 8.0.

    • Once neutralized and confirmed to be free of reactive material, the aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it contains no other regulated substances and this action complies with local regulations.[6][11] Consult your local EHS guidelines for final approval.

Hazard and Safety Data Summary

The following table summarizes the key hazards and required protocols for this compound.

Hazard CategoryDescriptionRequired Safety & Disposal Protocol
Acute Toxicity Fatal if inhaled (H330), Toxic if swallowed (H301).[1] Organophosphates can inhibit acetylcholinesterase.[12]Use in a chemical fume hood. Wear full PPE, including respiratory protection. In case of exposure, seek immediate medical help.[3]
Corrosivity Causes severe skin burns and eye damage (H314).[1] Reacts with moisture on tissues to form acids.Avoid all direct contact. Use chemical-resistant gloves, goggles, a face shield, and protective clothing. Have an emergency eyewash and shower readily available.[5]
Reactivity Reacts with water to form hydrochloric acid.[4] Decomposes on heating to emit toxic fumes of HCl and phosphorus oxides.[1] Can form flammable phosphine gas with strong reducing agents.[5]Store in a tightly sealed container away from moisture, heat, and incompatible materials (strong bases, oxidizing agents, reducing agents).[3] Quench small amounts slowly in an ice-cooled basic solution.
Disposal Classified as hazardous waste. UN Number: 2927 (Toxic liquid, corrosive, organic, n.o.s.).[5]Primary: Use a licensed hazardous waste disposal service. Secondary (Residuals Only): Controlled alkaline hydrolysis by trained personnel, followed by pH neutralization and disposal according to local regulations.[5][10]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound waste.

G start This compound Waste decision Bulk Waste or Small Residual Amount? start->decision prof_disp Package, Label & Store Securely for Professional Disposal contact_ehs Contact EHS for Pickup by Licensed Waste Contractor prof_disp->contact_ehs stop Disposal Complete contact_ehs->stop decision->prof_disp Bulk Waste lab_disp_check Is Lab-Scale Neutralization Permitted by EHS & Personnel Trained? decision->lab_disp_check Small Residual lab_disp_check->prof_disp No lab_proc Follow Alkaline Hydrolysis Protocol: 1. Prepare Ice-Cooled Base 2. Add Waste Dropwise 3. Stir to Complete Reaction lab_disp_check->lab_proc Yes neutralize Neutralize Final Solution (pH 6-8) lab_proc->neutralize sewer_disp Dispose to Sanitary Sewer (with EHS Approval) neutralize->sewer_disp sewer_disp->stop

References

Personal protective equipment for handling Ethyl dichlorophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS: 1498-51-7). Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is a corrosive and highly toxic organophosphorus compound that is fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[1][2][3][4] It reacts with water, potentially producing irritating and toxic fumes such as hydrogen chloride and phosphoric acid.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. All personnel handling this chemical must use the following equipment.

Protection Area Required Equipment Specifications & Standards
Respiratory Full-face Respirator or Self-Contained Breathing Apparatus (SCBA)Use a full-face respirator if exposure limits are exceeded or irritation occurs.[1] For emergencies or high-risk scenarios, a positive pressure SCBA is required.[2] Ensure respirators are approved under relevant government standards (e.g., NIOSH in the US).[5]
Eye & Face Tightly-fitting Safety Goggles & Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also required to protect against splashes.[5]
Skin & Body Chemical-resistant Gloves, Impervious Clothing, and BootsGloves: Use impervious gloves inspected before each use.[1][5] They must comply with EU Directive 89/686/EEC and EN 374 standard.[1] Clothing: Wear fire/flame-resistant and impervious clothing.[1] Boots: Protective boots are required where spills may occur.[5]

Operational and Disposal Plans

Safe Handling Protocol

Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[6] Confirm all required PPE is available and in good condition.

  • Ventilation: Conduct all work in a well-ventilventilated area, preferably within a certified chemical fume hood.[1]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[6]

  • Tools: Use non-sparking tools to avoid ignition sources.[1][6]

  • Dispensing: When transferring, avoid creating aerosols or mists.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Storage: Keep containers tightly closed when not in use.[1][7]

Storage Requirements

Proper storage is crucial to prevent accidents and degradation of the chemical.

Parameter Requirement
Location A dry, cool, and well-ventilated area.[1][7]
Container Store in the original, tightly closed container.[1]
Security Store in a locked-up area accessible only to authorized personnel.[1][5]
Compatibility Store separately from incompatible materials, such as strong reducing agents, and foodstuffs.[1][8]
Environment Protect from moisture.[6]
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route Immediate Action
Inhalation 1. Remove the victim to fresh air immediately.[1][4] 2. If breathing is difficult, administer oxygen.[1] If not breathing, provide artificial respiration (do not use mouth-to-mouth).[1] 3. Seek immediate emergency medical help.[1][4]
Skin Contact 1. Immediately remove all contaminated clothing.[1][5] 2. Wash the affected area with soap and plenty of water.[1] 3. Seek immediate medical attention.[3]
Eye Contact 1. Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1][4] 3. Seek immediate medical attention.[3]
Ingestion 1. Rinse mouth with water.[1] 2. Do NOT induce vomiting.[1][4] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a Poison Control Center or doctor immediately.[1][4]

Emergency and Disposal Procedures

Accidental Release Measures

In the event of a spill, follow these steps precisely.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all personnel from the spill area and move upwind.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Ignition Sources: Remove all sources of ignition and use spark-proof tools for cleanup.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Firefighting Plan

This compound requires specific firefighting measures. Using the wrong extinguishing agent can worsen the situation.

Extinguishing Media Protective Gear
Suitable: Dry chemical, Carbon dioxide (CO2).[1][5] DO NOT USE: Water or foam, as the substance reacts violently with water.[1][9]Wear a positive pressure self-contained breathing apparatus (SCBA) and full chemical protective clothing.[1][2]

Specific Hazards: Fire may produce irritating and toxic gases.[2] Containers are at risk of exploding when heated.[2]

Disposal Plan

All waste materials must be treated as hazardous.

Step-by-Step Disposal Procedure:

  • Waste Classification: Determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[6]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbents, PPE) in suitable, closed, and properly labeled containers.[1]

  • Licensed Disposal: Arrange for disposal through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a possible method.[1]

  • Empty Containers: Do not reuse empty containers.[5] They may be punctured to prevent reuse before disposal in a sanitary landfill, or disposed of via controlled incineration if combustible.[1]

  • Compliance: The waste generator is responsible for ensuring compliance with all applicable disposal regulations.[5]

Visual Workflow Guides

handle_ethyl_dichlorophosphate prep 1. Preparation - Verify fume hood function - Inspect PPE - Locate emergency equipment don_ppe 2. Don Full PPE - Full-face respirator - Goggles & face shield - Impervious gloves & clothing prep->don_ppe handle 3. Chemical Handling - Work within fume hood - Use non-sparking tools - Ground equipment don_ppe->handle store 4. Storage - Tightly seal container - Place in cool, dry, ventilated area - Store locked up handle->store doff_ppe 5. Doff & Decontaminate PPE - Remove PPE carefully - Decontaminate or dispose of PPE store->doff_ppe wash 6. Personal Hygiene - Wash hands and arms thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

spill_response_workflow spill Spill Detected evacuate 1. Evacuate Area - Alert others - Move upwind spill->evacuate ppe 2. Don Emergency PPE - SCBA - Chemical resistant suit evacuate->ppe control 3. Control Spill - Remove ignition sources - Ventilate area ppe->control contain 4. Contain & Absorb - Prevent entry to drains - Use inert absorbent control->contain collect 5. Collect Waste - Use non-sparking tools - Place in sealed container contain->collect decon 6. Decontaminate - Clean spill area - Decontaminate equipment collect->decon dispose 7. Dispose of Waste - Label as hazardous - Follow disposal plan decon->dispose

Caption: Emergency Response Plan for an this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.